molecular formula C10H5Cl2F3N2 B130607 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline CAS No. 143309-87-9

6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

Cat. No.: B130607
CAS No.: 143309-87-9
M. Wt: 281.06 g/mol
InChI Key: GGGIXFQHHSLMBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline is a chemical scaffold of significant interest in medicinal chemistry for the development of novel therapeutic agents. This compound belongs to the quinoxaline class of heterocycles, which are recognized for their versatile pharmacological profiles. Quinoxaline derivatives are extensively investigated in oncology research for their cytotoxic properties. Specific derivatives have been rationally designed as potent VEGFR-2 inhibitors and have demonstrated efficacy in modulating the PI3K/AKT/mTOR signaling pathway, showing promising antiproliferative effects against various human cancer cell lines, including prostate cancer (PC-3) . The structural motifs present in this compound, including the chloro and trifluoromethyl substituents, are frequently employed in drug discovery to optimize a molecule's binding affinity and metabolic stability. Beyond oncology, the quinoxaline core is a privileged structure in anti-infective research. Quinoxaline derivatives have shown a broad spectrum of biological activities, including antimicrobial, antifungal, and antimycobacterial effects, making them a focus for developing new agents to combat drug-resistant pathogens . Researchers utilize this specific chloro- and trifluoromethyl-substituted quinoxaline as a key synthetic intermediate to build more complex molecules for evaluating these diverse therapeutic activities. Note: This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2F3N2/c1-4-9(10(13,14)15)17-8-3-6(12)5(11)2-7(8)16-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGGIXFQHHSLMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=C(C=C2N=C1C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439353
Record name 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143309-87-9
Record name 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis Pathway of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis pathway for 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline, a fluorinated heterocyclic compound of interest in medicinal chemistry. This document outlines the probable synthetic route, provides a detailed experimental protocol based on analogous reactions, and discusses the potential biological relevance of this class of compounds.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The incorporation of a trifluoromethyl group can enhance the metabolic stability, lipophilicity, and biological activity of these molecules. This guide focuses on the synthesis of this compound, a specific derivative with potential applications in pharmaceutical research.

Proposed Synthesis Pathway

The most common and established method for the synthesis of quinoxaline derivatives is the condensation reaction between a substituted o-phenylenediamine and a 1,2-dicarbonyl compound.[1][2] For the target molecule, this compound, the proposed pathway involves the reaction of 4,5-dichlorobenzene-1,2-diamine with 1,1,1-trifluoro-2,3-butanedione.

The reaction proceeds via a condensation mechanism, where the amino groups of the o-phenylenediamine react with the carbonyl groups of the dione to form a dihydropyrazine intermediate, which then aromatizes to the stable quinoxaline ring system. The reaction is typically carried out in a protic solvent such as glacial acetic acid or ethanol, often with heating to drive the reaction to completion.

Experimental Protocol

Materials and Reagents:

  • 4,5-Dichlorobenzene-1,2-diamine

  • 1,1,1-Trifluoro-2,3-butanedione

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 4,5-dichlorobenzene-1,2-diamine in a minimal amount of glacial acetic acid (approximately 20-30 mL).

  • Addition of Dicarbonyl Compound: To the stirred solution, add 1.0-1.1 equivalents of 1,1,1-trifluoro-2,3-butanedione dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C for glacial acetic acid) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water (approximately 100-150 mL) to precipitate the crude product.

  • Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual acetic acid and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure this compound.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound using standard analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Data Presentation

The following tables summarize the key chemical and physical properties of the reactants and the target product. Please note that experimental data for the final product, such as yield and melting point, are not available in the searched literature and would need to be determined experimentally.

Table 1: Properties of Reactants

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4,5-Dichlorobenzene-1,2-diamineC₆H₆Cl₂N₂177.045348-42-5
1,1,1-Trifluoro-2,3-butanedioneC₄H₃F₃O₂140.06131549-62-7[3]

Table 2: Properties of this compound

PropertyValue
Molecular Formula C₁₀H₅Cl₂F₃N₂[4]
Molecular Weight ( g/mol ) 281.06[4]
CAS Number 143309-87-9[4]
Appearance To be determined
Melting Point (°C) Not available in searched literature
Boiling Point (°C) Not available in searched literature
Yield (%) To be determined experimentally
¹H NMR Predicted spectra available[4]
¹³C NMR Predicted spectra available[4]

Visualizations

Synthesis Pathway Diagram

Synthesis_Pathway Reactant1 4,5-Dichlorobenzene-1,2-diamine Conditions + Glacial Acetic Acid, Reflux Reactant2 1,1,1-Trifluoro-2,3-butanedione Product This compound Conditions->Product

Caption: Proposed synthesis of the target compound.

Experimental Workflow

Experimental_Workflow A Dissolve 4,5-dichlorobenzene-1,2-diamine in glacial acetic acid B Add 1,1,1-trifluoro-2,3-butanedione A->B C Reflux for 4-6 hours B->C D Cool to room temperature C->D E Precipitate in ice-water D->E F Filter and wash the crude product E->F G Recrystallize from ethanol/water F->G H Dry and characterize the final product G->H

Caption: Step-by-step experimental workflow.

Potential Biological Signaling Pathway: Induction of Apoptosis

Quinoxaline derivatives have been investigated for their anticancer properties, which can be mediated through various mechanisms, including the induction of apoptosis (programmed cell death). A simplified representation of a potential signaling pathway is shown below.

Apoptosis_Pathway cluster_cell Cancer Cell Quinoxaline 6,7-Dichloro-2-methyl-3- (trifluoromethyl)quinoxaline Mitochondrion Mitochondrion Quinoxaline->Mitochondrion Induces stress Caspase9 Caspase-9 Mitochondrion->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified apoptosis induction pathway.

Conclusion

This technical guide provides a comprehensive, though theoretical, framework for the synthesis of this compound. The proposed synthetic pathway, based on established chemical principles for quinoxaline formation, offers a viable route for the preparation of this compound for further research and development. The provided experimental protocol serves as a detailed starting point for its synthesis in a laboratory setting. Further experimental validation is required to determine the optimal reaction conditions, yield, and full physicochemical characterization of the final product. The potential for this class of compounds to act as anticancer agents, possibly through the induction of apoptosis, warrants further investigation.

References

An In-depth Technical Guide to the Physicochemical Properties of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the heterocyclic compound 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline. While experimental data for this specific molecule is limited in publicly accessible literature, this document aggregates available information and presents a detailed profile based on data from closely related analogs and computational predictions. This guide covers the compound's chemical identity, predicted physicochemical characteristics, a proposed synthetic pathway, and an exploration of its potential biological activities, with a focus on its relevance to drug discovery and development.

Compound Identification and Core Properties

This compound is a halogenated and trifluoromethylated derivative of quinoxaline. The quinoxaline scaffold is a key pharmacophore in medicinal chemistry, known for a wide range of biological activities.[1][2] The presence of dichloro and trifluoromethyl substituents is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for therapeutic applications.

A summary of its basic properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₅Cl₂F₃N₂[3]
Molecular Weight 281.07 g/mol [3]
CAS Number 143309-87-9[3]
Computed XLogP3-AA 3.8[3]

Predicted Physicochemical Characteristics

Due to a lack of specific experimental data for this compound, the following table presents predicted values and data from structurally similar compounds to provide an estimated physicochemical profile. These values should be considered as approximations and require experimental validation.

PropertyPredicted/Estimated ValueNotes
Melting Point Not available. Crystalline solid expected.Data for similar quinoxaline derivatives suggest a wide range of melting points, often above 150°C.[4]
Boiling Point Predicted for a similar compound (6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid): 390.4 ± 42.0 °C.[5] The actual boiling point is expected to be high due to its molecular weight and polarity.
Solubility Predicted to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Low aqueous solubility is expected.The high XLogP3-AA value suggests poor water solubility.
pKa Predicted for a similar compound (6,7-Dichloro-3-(trifluoromethyl)quinoxaline-2-carboxylic acid): 1.40 ± 0.30.[5] The quinoxaline nitrogens are weakly basic.

Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of 6,7-dichloro-2,3-disubstituted quinoxalines is typically achieved through the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[6] For the target compound, the likely precursors are 4,5-dichloro-1,2-phenylenediamine and 1,1,1-trifluoro-2,3-butanedione. The reaction is generally carried out in a suitable solvent, such as glacial acetic acid or ethanol, often with heating.

A generalized workflow for this synthesis is depicted below.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product cluster_purification Workup & Purification precursor1 4,5-Dichloro-1,2-phenylenediamine conditions Solvent (e.g., Acetic Acid) Heat precursor1->conditions precursor2 1,1,1-Trifluoro-2,3-butanedione precursor2->conditions product This compound conditions->product workup Aqueous Workup product->workup purification Recrystallization or Column Chromatography workup->purification

Fig. 1: Proposed synthesis workflow for this compound.
Experimental Protocol for Synthesis

The following is a generalized experimental protocol based on the synthesis of similar quinoxaline derivatives.[6]

  • Reaction Setup: To a round-bottom flask, add 4,5-dichloro-1,2-phenylenediamine (1.0 eq) and a suitable solvent such as glacial acetic acid or ethanol.

  • Addition of Reagent: Add 1,1,1-trifluoro-2,3-butanedione (1.0-1.2 eq) to the solution.

  • Reaction: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours. The progress of the reaction should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the product is precipitated by pouring the mixture into ice-water.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Characterization

The structural confirmation of the synthesized this compound would be performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the quinoxaline ring and the methyl group. ¹³C NMR would provide signals for all carbon atoms, including those of the quinoxaline core, the methyl group, and the trifluoromethyl group. ¹⁹F NMR would show a characteristic singlet for the CF₃ group.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C=N, C=C, and C-Cl bonds within the molecule.

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound, and the isotopic pattern of the two chlorine atoms would be a key diagnostic feature.

Potential Biological Activity and Signaling Pathways

While the specific biological targets of this compound have not been reported, the broader class of quinoxaline derivatives is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]

Anticancer Activity

Many quinoxaline derivatives have been identified as potent anticancer agents. Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer. Given that numerous quinoxaline-based compounds are known to be protein kinase inhibitors, it is plausible that this compound could also function in this capacity.

A potential signaling pathway that could be targeted by a quinoxaline-based kinase inhibitor is illustrated below.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_nucleus Nucleus ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cell Proliferation, Survival, Angiogenesis transcription->response inhibitor 6,7-Dichloro-2-methyl-3- (trifluoromethyl)quinoxaline (Potential Kinase Inhibitor) inhibitor->receptor

Fig. 2: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.
Antimicrobial Activity

The presence of halogen atoms in heterocyclic compounds is often associated with enhanced antimicrobial activity. Furthermore, the trifluoromethyl group can improve the lipophilicity and cell permeability of a molecule, potentially increasing its efficacy against microbial targets. Therefore, this compound warrants investigation for its potential antibacterial and antifungal properties.

Conclusion

This compound is a synthetic heterocyclic compound with potential applications in medicinal chemistry. While specific experimental data on its physicochemical properties and biological activity are scarce in the public domain, this guide provides a foundational understanding based on its chemical structure and the known characteristics of related quinoxaline derivatives. The proposed synthetic route offers a practical approach for its preparation, and the discussion of its potential biological activities highlights promising avenues for future research, particularly in the areas of oncology and infectious diseases. Further experimental investigation is crucial to fully elucidate the properties and therapeutic potential of this compound.

References

Unveiling the Biological Potential of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoxaline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide focuses on the specific derivative, 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline. While direct and extensive biological data for this exact compound is limited in publicly accessible literature, this document provides a comprehensive overview of the biological activities of structurally analogous compounds. By examining the biological effects of related 6,7-dichloroquinoxaline and trifluoromethyl-substituted quinoxaline derivatives, researchers can infer potential therapeutic applications and design future investigations. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes synthetic pathways and potential mechanisms of action to facilitate further research and development.

Introduction to the Quinoxaline Scaffold

Quinoxalines are a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring. This core structure is prevalent in a variety of biologically active molecules and approved pharmaceuticals. The versatility of the quinoxaline ring system allows for substitutions at various positions, leading to a diverse range of pharmacological profiles. The introduction of halogen atoms, such as chlorine, and electron-withdrawing groups like trifluoromethyl can significantly influence the compound's physicochemical properties and biological activity, often enhancing potency and metabolic stability.

Biological Activities of Structurally Related Quinoxaline Derivatives

Extensive research on quinoxaline derivatives has revealed significant therapeutic potential, particularly in oncology. The following sections summarize the biological activities of compounds structurally related to this compound.

Antitumor and Cytotoxic Activity

Numerous studies have demonstrated the potent antitumor effects of 6,7-dichloro-2,3-disubstituted quinoxaline derivatives. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines.

A key study by Akar and Benkli (2004) investigated a series of 6-chloro- and 6,7-dichloro-2,3-disubstituted quinoxaline derivatives for their cytotoxic and antitumor activities. While the specific compound this compound was not included in their synthesized library, the study provides valuable insights into the structure-activity relationship of this class of compounds. The cytotoxicity of these derivatives was evaluated against the F2408 rat embryo fibroblast cell line, with some compounds showing dose- and time-dependent cytotoxic effects.[1][2]

Table 1: Cytotoxicity of Selected 6,7-Dichloro-2,3-disubstituted Quinoxaline Derivatives

Compound NumberR2 SubstituentR3 SubstituentIC50 (µM) at 24h (F2408 cells)Reference
7 PhenylPhenyl> 0.20[1]
8 p-methylphenylp-methylphenyl0.08[1]
9 p-methoxyphenylp-methoxyphenyl> 0.20[1]

Data extracted from Akar and Benkli, 2004. The study did not provide precise IC50 values for compounds with low toxicity at the tested concentrations.

Furthermore, the study investigated the inhibitory effects of these compounds on the H-ras oncogene-activated 5RP7 cancer cell line, indicating that certain substitutions can lead to significant antiproliferative effects.[1]

Antimicrobial Activity

The trifluoromethyl group is known to enhance the antimicrobial properties of various heterocyclic compounds.[3] Research into 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides has demonstrated their potential as antimicrobial agents, particularly against Gram-positive bacteria, including mycobacteria. The introduction of a halogen atom at the 6-position of the quinoxaline ring was found to further increase their activity.[3] This suggests that this compound could possess noteworthy antimicrobial properties.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of 6,7-dichloroquinoxaline derivatives, based on established literature.

General Synthesis of 6,7-Dichloro-2,3-disubstituted Quinoxalines

A common and effective method for synthesizing quinoxaline derivatives involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2]

Materials:

  • 4,5-dichlorobenzene-1,2-diamine

  • Appropriate 1,2-dicarbonyl compound (e.g., for the target compound, this would be 1,1,1-trifluoro-2,3-butanedione)

  • Glacial acetic acid

Procedure:

  • Dissolve 4,5-dichlorobenzene-1,2-diamine in glacial acetic acid.

  • Add an equimolar amount of the 1,2-dicarbonyl compound to the solution.

  • Reflux the reaction mixture for 4-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and pour it into ice-water to precipitate the product.

  • Filter the crude product, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol).[1][2]

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification A 4,5-dichlorobenzene-1,2-diamine C Dissolve in Glacial Acetic Acid A->C B 1,2-dicarbonyl compound B->C D Reflux for 4-5 hours C->D E Precipitate in Ice-Water D->E F Filter and Wash E->F G Recrystallize F->G H Pure 6,7-Dichloro-2,3-disubstituted Quinoxaline G->H

Cytotoxicity Evaluation by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][2]

Materials:

  • Cancer cell line (e.g., F2408)

  • Culture medium (e.g., 10% FCS medium)

  • 96-well microtiter plates

  • Test compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1x10³ cells/ml in 200 µl of medium per well.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat the cells with various concentrations of the test compound (e.g., 0.01-0.20 µM) and a vehicle control.

  • Incubate for a specified period (e.g., 24 hours).

  • Add 20 µl of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µl of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 value.[1][2]

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with compound B->C D Incubate for 24h C->D E Add MTT solution D->E F Incubate for 4h E->F G Solubilize formazan F->G H Measure absorbance G->H I Calculate IC50 H->I

DNA Synthesis Inhibition Assay (BrdU Incorporation)

This assay measures the inhibition of DNA synthesis by quantifying the incorporation of the thymidine analog BrdU (5-bromo-2'-deoxyuridine) into newly synthesized DNA.[1]

Procedure:

  • Incubate cells with various concentrations of the test compound for a specified time (e.g., 48 hours).

  • Label the cells by adding 10 µl of BrdU solution and incubate for 2 hours at 37°C.

  • Fix and denature the cellular DNA by adding a fix-denaturation solution for 30 minutes.

  • Add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) and incubate for 90 minutes.

  • Add the enzyme substrate and measure the colorimetric output using a microplate reader.

  • A decrease in absorbance indicates inhibition of DNA synthesis.[1]

Potential Mechanism of Action

Based on studies of related compounds, the antitumor activity of quinoxaline derivatives may involve multiple mechanisms. One of the proposed mechanisms is the inhibition of DNA synthesis, as demonstrated by the BrdU incorporation assay.[1] The planar structure of the quinoxaline ring system also allows for intercalation into DNA, which can disrupt DNA replication and transcription, ultimately leading to apoptosis. Furthermore, some quinoxaline derivatives act as DNA-damaging agents.[3]

G A Quinoxaline Derivative B DNA Intercalation A->B C Inhibition of DNA Synthesis A->C D DNA Damage A->D E Disruption of DNA Replication & Transcription B->E C->E F Induction of Apoptosis D->F E->F

Conclusion and Future Directions

While specific biological data for this compound remains to be elucidated, the extensive research on structurally related compounds provides a strong foundation for future investigations. The presence of the 6,7-dichloro and 3-(trifluoromethyl) moieties suggests a high potential for potent antitumor and antimicrobial activities.

Future research should focus on the synthesis of this compound and its systematic evaluation in a panel of cancer cell lines and microbial strains. The experimental protocols outlined in this guide provide a robust framework for such studies. Elucidating the precise mechanism of action and identifying specific molecular targets will be crucial for the further development of this and related quinoxaline derivatives as potential therapeutic agents.

References

The Elusive Mechanism: An In-Depth Guide to the Biological Activity of 6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The specific compound, 6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline, with its distinct substitution pattern, represents a molecule of interest for potential therapeutic applications. This technical guide aims to provide a comprehensive overview of the known mechanism of action, drawing from studies on structurally related quinoxaline compounds due to the limited specific data on the title molecule. We will delve into the general cytotoxic effects, potential cellular targets, and the experimental methodologies employed in the evaluation of this class of compounds.

While detailed mechanistic studies on this compound are not extensively available in the current body of scientific literature, research on analogous 6,7-dichloro-2,3-disubstituted quinoxalines provides valuable insights into its probable biological activities. The primary mechanism of action appears to be centered around cytotoxicity and the inhibition of DNA synthesis in cancer cell lines.

Core Mechanism of Action: Insights from Analogs

Studies on a series of 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives have demonstrated their potential as antitumor agents. The core mechanism appears to be the induction of cytotoxicity in a dose- and time-dependent manner.[1]

Cytotoxicity and Inhibition of DNA Synthesis

The cytotoxic activity of these quinoxaline derivatives has been evaluated against various cell lines, including the normal rat fibroblast cell line F2408 and the H-ras active 5RP7 cancer cell line.[1] A key aspect of their antitumor effect is the inhibition of DNA synthesis, a critical process for cell proliferation.[1] This suggests that these compounds may interfere with the cellular machinery responsible for DNA replication.

The presence of the dichloro- and trifluoromethyl-substituents on the quinoxaline ring is thought to play a crucial role in the observed biological activity. The trifluoromethyl group, in particular, is a common feature in many pharmacologically active compounds, often enhancing metabolic stability and binding affinity to biological targets.[2][3]

Quantitative Data from Analog Studies

While specific quantitative data for this compound is not available, the following table summarizes the cytotoxic activity of related 6,7-dichloro-2,3-disubstituted quinoxaline derivatives against the F2408 cell line, as determined by the MTT assay.

Compound ID (as per Akar & Benkli, 2004)R2 SubstituentR3 SubstituentIC50 (µM) at 24h against F2408 cells
1 -CH3-CH3> 0.20
2 -CH3-C6H5> 0.20
3 -C6H5-C6H5> 0.20
4 -H-C6H5> 0.20
5 -H-C6H4-p-OCH3> 0.20
6 -H-C6H4-p-Cl0.08
7 -H-C6H3-3,4-di-Cl> 0.20
8 -H-C6H4-p-NO20.09

Data extracted from Akar D, et al. (2004).[1]

Potential Signaling Pathways and Cellular Targets

Based on the broader class of quinoxaline derivatives, several potential signaling pathways and cellular targets can be hypothesized for this compound.

// Nodes Quinoxaline [label="6,7-dichloro-quinoxaline\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA_Synthesis [label="DNA Synthesis\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle [label="Cell Cycle Arrest", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\nInhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Topo_II [label="Topoisomerase II\nInhibition", fillcolor="#FBBC05", fontcolor="#202124"]; Kinases [label="Kinase Inhibition\n(e.g., VEGFR-2, FGFR-4)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Quinoxaline -> DNA_Synthesis [color="#5F6368"]; Quinoxaline -> Topo_II [color="#5F6368"]; Quinoxaline -> Kinases [color="#5F6368"]; DNA_Synthesis -> Cell_Cycle [color="#5F6368"]; Topo_II -> DNA_Synthesis [color="#5F6368"]; Cell_Cycle -> Proliferation [color="#5F6368"]; Cell_Cycle -> Apoptosis [color="#5F6368"]; Kinases -> Proliferation [color="#5F6368"]; } .dot Caption: Postulated mechanism of action for 6,7-dichloro-quinoxaline derivatives.

Some quinoxaline-based derivatives have been identified as potent inhibitors of topoisomerase II, an enzyme critical for DNA replication and repair.[4][5] Inhibition of this enzyme leads to DNA damage and ultimately triggers apoptosis. Additionally, various quinoxaline analogs have shown inhibitory activity against protein kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-4 (FGFR-4), which are key regulators of angiogenesis and tumor growth.[6]

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments cited in the study of its analogs are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding:

    • Harvest and count the desired cell line (e.g., F2408 or a relevant cancer cell line).

    • Seed 200 µL of cell suspension (1 x 10³ cells/mL) in a 96-well microtiter plate.

    • Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Add the compound solutions to the wells at various final concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

// Nodes Start [label="Start: Cell Culture", fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed cells in\n96-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate 24h", fillcolor="#FBBC05", fontcolor="#202124"]; Treat [label="Treat with compound\n(serial dilutions)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate 24-72h", fillcolor="#FBBC05", fontcolor="#202124"]; MTT [label="Add MTT solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate3 [label="Incubate 4h", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Add solubilization buffer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Read [label="Measure absorbance\nat 570 nm", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Seed [color="#5F6368"]; Seed -> Incubate1 [color="#5F6368"]; Incubate1 -> Treat [color="#5F6368"]; Treat -> Incubate2 [color="#5F6368"]; Incubate2 -> MTT [color="#5F6368"]; MTT -> Incubate3 [color="#5F6368"]; Incubate3 -> Solubilize [color="#5F6368"]; Solubilize -> Read [color="#5F6368"]; Read -> Analyze [color="#5F6368"]; Analyze -> End [color="#5F6368"]; } .dot Caption: Experimental workflow for the MTT cytotoxicity assay.

DNA Synthesis Inhibition Assay (BrdU Incorporation Assay)

This assay measures the incorporation of 5-bromo-2'-deoxyuridine (BrdU), a synthetic analog of thymidine, into newly synthesized DNA.

  • Cell Treatment:

    • Seed cells in a 96-well plate and treat with various concentrations of the test compound for a specified period (e.g., 48 hours).[1]

  • BrdU Labeling:

    • Add 10 µL of BrdU labeling solution to each well.

    • Incubate for 2-4 hours at 37°C to allow for BrdU incorporation into the DNA of proliferating cells.[1]

  • Fixation and Denaturation:

    • Remove the labeling medium and add a fixing/denaturing solution to each well.

    • Incubate for 30 minutes at room temperature to fix the cells and denature the DNA.[1]

  • Immunodetection:

    • Remove the fixing/denaturing solution and add an anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

    • Incubate for 90 minutes at room temperature.[1]

  • Substrate Reaction and Measurement:

    • Wash the wells and add the enzyme substrate.

    • Measure the absorbance of the reaction product using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the amount of DNA synthesis. Compare the absorbance of treated cells to control cells.

Conclusion and Future Directions

While the precise molecular target and signaling pathway of this compound remain to be elucidated, the existing data on structurally similar compounds strongly suggest a mechanism of action rooted in cytotoxicity and the inhibition of DNA synthesis. The provided experimental protocols offer a robust framework for future investigations to pinpoint its specific cellular targets, which may include topoisomerase II or various protein kinases. Further research, including biochemical assays, molecular docking studies, and transcriptomic or proteomic analyses, will be crucial to fully unravel the therapeutic potential and the intricate mechanism of action of this promising quinoxaline derivative.

References

Spectroscopic Profile of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who are working with or anticipate synthesizing this molecule. The predicted data herein serves as a foundational reference for structural verification and characterization.

Molecular Structure and Properties

This compound possesses the following key characteristics:

  • Chemical Formula: C₁₀H₅Cl₂F₃N₂

  • Molecular Weight: 281.07 g/mol

  • CAS Number: 143309-87-9

The quinoxaline core, substituted with two chloro atoms, a methyl group, and a trifluoromethyl group, presents a unique electronic environment that is reflected in its predicted spectroscopic data.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound. Predictions are based on established principles of NMR spectroscopy, considering the inductive and anisotropic effects of the various substituents on the quinoxaline ring.

Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-58.15 - 8.25s-
H-88.05 - 8.15s-
-CH₃2.80 - 2.90q~2-3 (⁴JHF)

Rationale: The two aromatic protons, H-5 and H-8, are in electronically distinct environments due to the asymmetry of the substitution pattern on the pyrazine ring. Both are expected to appear as singlets due to the absence of adjacent protons. Their downfield chemical shifts are a result of the aromatic ring current and the electron-withdrawing nature of the quinoxaline system and the chloro substituents. The methyl protons are predicted to show a quartet splitting due to long-range coupling (⁴J) with the three fluorine atoms of the trifluoromethyl group.

Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3140 - 145 (q, ¹JCF ≈ 275 Hz)
C-5130 - 135
C-6135 - 140
C-7135 - 140
C-8130 - 135
C-4a140 - 145
C-8a140 - 145
-CH₃20 - 25
-CF₃120 - 125 (q, ¹JCF ≈ 275 Hz)

Rationale: The carbon atoms of the quinoxaline ring are expected in the aromatic region (120-160 ppm). The carbons bearing the chloro groups (C-6 and C-7) and those in the pyrazine ring will be significantly influenced by the electronegative substituents. The trifluoromethyl carbon will appear as a quartet due to the strong one-bond coupling with the fluorine atoms. The carbon attached to the CF₃ group (C-3) will also exhibit a quartet splitting, albeit with a smaller coupling constant.

Predicted ¹⁹F NMR Data

Solvent: CDCl₃, Reference: CFCl₃ (0.00 ppm)

Fluorine AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-CF₃-60 to -65q~2-3 (⁴JFH)

Rationale: The three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to appear as a single resonance. This signal is predicted to be a quartet due to the four-bond coupling to the protons of the methyl group.

Predicted Mass Spectrometry Data

For the mass spectrometry analysis, Electron Ionization (EI) is considered as a standard technique.

Predicted Mass Spectrum (EI)
m/zPredicted IdentityNotes
280/282/284[M]⁺Molecular ion peak with characteristic isotopic pattern for two chlorine atoms.
261/263/265[M - F]⁺Loss of a fluorine radical.
245/247/249[M - Cl]⁺Loss of a chlorine radical.
211[M - CF₃]⁺Loss of the trifluoromethyl radical.

Rationale: The molecular ion peak is expected to be prominent, showing a characteristic isotopic cluster (approximately 9:6:1 ratio) due to the presence of two chlorine atoms. Common fragmentation pathways would involve the loss of a fluorine or chlorine radical, or the loss of the trifluoromethyl group, leading to the respective fragment ions.

Experimental Protocols

The following are generalized protocols for the acquisition of NMR and MS data for this compound.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the solid compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength.

    • Pulse Program: Standard single-pulse sequence (e.g., zg30).

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or corresponding frequency for the available ¹H field strength.

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

  • Instrument Parameters (¹⁹F NMR):

    • Spectrometer: 376 MHz or corresponding frequency.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 64-256.

Mass Spectrometry Protocol (EI)
  • Sample Introduction:

    • Introduce a small amount of the solid sample via a direct insertion probe or dissolve in a volatile solvent like dichloromethane or methanol for injection if using a GC-MS system.

  • Instrument Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 200-250 °C.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Workflow Visualization

The logical workflow for the prediction and experimental verification of the spectroscopic data for this compound is depicted below.

Spectroscopic_Analysis_Workflow cluster_prediction Predictive Analysis cluster_experimental Experimental Verification cluster_analysis Data Analysis and Confirmation Start Define Molecular Structure: This compound Predict_HNMR Predict ¹H NMR Spectrum Start->Predict_HNMR Predict_CNMR Predict ¹³C NMR Spectrum Start->Predict_CNMR Predict_FNMR Predict ¹⁹F NMR Spectrum Start->Predict_FNMR Predict_MS Predict Mass Spectrum Start->Predict_MS Compare_HNMR Compare Predicted and Experimental ¹H NMR Predict_HNMR->Compare_HNMR Compare_CNMR Compare Predicted and Experimental ¹³C NMR Predict_CNMR->Compare_CNMR Compare_FNMR Compare Predicted and Experimental ¹⁹F NMR Predict_FNMR->Compare_FNMR Compare_MS Compare Predicted and Experimental MS Predict_MS->Compare_MS Synthesize Synthesize Compound Acquire_HNMR Acquire ¹H NMR Data Synthesize->Acquire_HNMR Acquire_CNMR Acquire ¹³C NMR Data Synthesize->Acquire_CNMR Acquire_FNMR Acquire ¹⁹F NMR Data Synthesize->Acquire_FNMR Acquire_MS Acquire MS Data Synthesize->Acquire_MS Acquire_HNMR->Compare_HNMR Acquire_CNMR->Compare_CNMR Acquire_FNMR->Compare_FNMR Acquire_MS->Compare_MS Confirmation Structural Confirmation Compare_HNMR->Confirmation Compare_CNMR->Confirmation Compare_FNMR->Confirmation Compare_MS->Confirmation

Figure 1. Workflow for Spectroscopic Analysis

This comprehensive guide provides a robust starting point for the spectroscopic characterization of this compound. The predicted data, coupled with the outlined experimental protocols, will facilitate efficient and accurate structural elucidation in a research and development setting.

Solubility Profile of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document outlines a predictive solubility framework based on the general characteristics of quinoxaline derivatives. Furthermore, it provides detailed experimental protocols for accurately determining the solubility of this compound in common laboratory solvents. This guide is intended to be a valuable resource for researchers working with this and structurally similar molecules, aiding in experimental design, formulation development, and biological screening.

Introduction

This compound is a halogenated quinoxaline derivative. The quinoxaline scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The physicochemical properties, particularly solubility, are critical determinants of a compound's utility in drug discovery and development, influencing everything from synthetic workup and purification to bioavailability and efficacy. The presence of two chloro substituents and a trifluoromethyl group on the quinoxaline core suggests that this compound is a lipophilic molecule, which often correlates with poor aqueous solubility. A thorough understanding of its solubility in various organic solvents is therefore essential for its handling and application in a laboratory setting.

Predicted Solubility Profile

While specific experimental data for this compound is not available, a qualitative solubility profile can be predicted based on the general behavior of quinoxaline derivatives. The planar, aromatic nature of the quinoxaline ring system often leads to strong crystal lattice forces, resulting in poor solubility. The lipophilic substituents on this particular molecule will further influence its solubility.

Table 1: Predicted Qualitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aprotic Polar Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are excellent at disrupting crystal lattice forces and can solvate a wide range of organic molecules.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThe nonpolar nature of these solvents is well-suited to dissolve lipophilic compounds.
Ethers Tetrahydrofuran (THF), Diethyl etherModerateTHF is a better solvent than diethyl ether for many organic solids due to its higher polarity.
Alcohols Methanol, EthanolLow to ModerateThe ability of alcohols to hydrogen bond may not be sufficient to overcome the crystal lattice energy of this highly substituted, non-polar molecule. Solubility may increase with heating.
Aromatic Hydrocarbons Toluene, BenzeneModerateThe aromatic nature of these solvents can interact favorably with the quinoxaline ring system.
Nonpolar Hexanes, HeptaneLowThe significant polarity mismatch between the compound and these solvents will likely result in poor solubility.
Aqueous Water, BuffersVery LowThe high lipophilicity and lack of ionizable groups suggest negligible solubility in aqueous media.

Experimental Protocol for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is required. The following is a detailed protocol for determining the equilibrium solubility of a solid organic compound like this compound.

Materials and Equipment
  • This compound (solid)

  • Selected laboratory solvents (e.g., DMSO, DCM, THF, Methanol, Toluene, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Sample Processing cluster_3 Analysis A Weigh excess solid compound B Add to vials with known solvent volume A->B C Incubate at constant temperature with shaking B->C D Allow to equilibrate (e.g., 24-48 hours) C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant through 0.22 µm filter E->F G Dilute sample with appropriate solvent F->G I Analyze samples and standards by HPLC G->I H Prepare calibration standards H->I J Determine concentration from calibration curve I->J

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to several vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

    • To each vial, add a precise volume of the desired solvent.

  • Equilibration:

    • Seal the vials tightly and place them in a constant temperature shaker (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of known concentrations of this compound.

    • Inject the standard solutions into the HPLC system to generate a calibration curve.

    • Inject the diluted sample solutions and determine their concentrations by comparing their peak areas to the calibration curve.

    • Calculate the original solubility in the solvent by accounting for the dilution factor.

Potential Signaling Pathway Involvement

Quinoxaline derivatives are widely investigated as inhibitors of various protein kinases, which are key components of cellular signaling pathways. While the specific targets of this compound are not defined in the available literature, a generalized signaling pathway illustrates the potential mechanism of action for such compounds.

G cluster_0 Upstream Signaling cluster_1 Intracellular Cascade cluster_2 Cellular Response A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B C Kinase A B->C D Kinase B C->D E Transcription Factor D->E F Gene Expression E->F G Cell Proliferation, Survival, etc. F->G X 6,7-Dichloro-2-methyl-3- (trifluoromethyl)quinoxaline X->D Inhibition

Caption: Generalized Kinase Inhibitor Signaling Pathway.

This diagram illustrates a common signaling cascade where an extracellular signal (Growth Factor) activates a Receptor Tyrosine Kinase, leading to a phosphorylation cascade involving downstream kinases (Kinase A, Kinase B). This ultimately results in the activation of a transcription factor, leading to changes in gene expression and cellular responses. A quinoxaline derivative, acting as a kinase inhibitor, could potentially block this pathway at one of the kinase steps, thereby modulating the cellular outcome.

Conclusion

While specific quantitative solubility data for this compound remains to be experimentally determined, this guide provides a robust framework for its predicted solubility profile and a detailed methodology for its accurate measurement. The provided experimental protocol and understanding of the general characteristics of quinoxaline derivatives will empower researchers to effectively handle and utilize this compound in their studies. Further investigation into its biological targets and mechanism of action will be crucial in elucidating its therapeutic potential.

An In-depth Technical Guide to the Safe Handling and Storage of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific safety and toxicology data for 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline (CAS No. 143309-87-9) is not extensively available in public literature. This guide is therefore based on data from structurally similar quinoxaline derivatives, chlorinated heterocyclic compounds, and trifluoromethylated aromatic compounds, supplemented with general laboratory safety best practices. Researchers must conduct a thorough risk assessment for their specific experimental conditions and consult their institution's Environmental Health and Safety (EHS) department before handling this chemical.

Compound Identification and Physicochemical Properties

This compound is a halogenated heterocyclic compound. Its structure suggests potential applications in medicinal chemistry and materials science, fields where quinoxaline derivatives are actively researched for their biological activities.[1][2]

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 143309-87-9[3][4]
Molecular Formula C₁₀H₅Cl₂F₃N₂[3]
Molecular Weight 281.07 g/mol [3]
Appearance Assumed to be a solid at room temperature, based on related compounds.[5]

Hazard Identification and Safety Precautions

While specific GHS classifications for this compound are unavailable, analogous chlorinated and trifluoromethylated quinoxalines are often associated with skin, eye, and respiratory irritation, and may be harmful if swallowed or inhaled.[5][6][7] It is imperative to handle this compound as potentially hazardous.

Table 2: Potential Hazards and Precautionary Statements (Based on Analogous Compounds)

Hazard ClassGHS Hazard StatementPrecautionary Statements (Prevention & Response)
Acute Oral Toxicity H302: Harmful if swallowedP264, P270, P301+P310
Skin Corrosion/Irritation H315: Causes skin irritationP280, P302+P352, P362+P364
Serious Eye Damage/Irritation H319: Causes serious eye irritationP280, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure) H335: May cause respiratory irritationP261, P271, P304+P340, P312

(Statements derived from safety data for related quinoxaline derivatives.[5][7])

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure during handling.[6][8]

Table 3: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Engineering Controls Chemical Fume HoodUse a certified chemical fume hood to minimize inhalation of dust or vapors.[5]
Eye/Face Protection Chemical safety goggles or face shieldProtects eyes from splashes and airborne particles.[5][8]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)Prevents direct skin contact. Inspect gloves for integrity before each use.[5]
Skin and Body Protection Laboratory coatProtects skin and personal clothing from contamination.[5]
Respiratory Protection NIOSH-approved respiratorRequired if dust is generated outside of a fume hood. Consult your institution's EHS for selection.[5]
First Aid Measures

In case of exposure, follow these procedures and seek immediate medical attention.[7][8]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[7]

  • If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[7]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[7]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[7]

Safe Handling Procedures

A systematic approach is crucial for safely handling this compound, from preparation to the completion of an experiment.

G prep Preparation weigh Weighing prep->weigh 1. Don PPE 2. Verify fume hood function dissolve Dissolving weigh->dissolve Use anti-static weigh boat Record exact weight reaction Reaction/Use dissolve->reaction Add solvent slowly Ensure complete dissolution cleanup Decontamination & Cleanup reaction->cleanup After experiment completion dispose Waste Disposal cleanup->dispose Rinse glassware with appropriate solvent

A generalized workflow for handling the chemical.
Weighing and Dissolving

  • Preparation: Before handling, ensure all necessary PPE is worn and the chemical fume hood is operational.[9]

  • Weighing: Place a clean, anti-static weighing boat on a tared analytical balance inside the fume hood. Carefully transfer the desired amount of the solid compound, avoiding dust creation.[9]

  • Dissolving: Transfer the weighed solid to an appropriate flask. Add a small amount of the chosen solvent (e.g., DMSO, DMF) to the weighing boat to rinse any residual powder and add it to the flask. Add the remaining solvent to achieve the final desired concentration and mix thoroughly, using sonication if necessary.[9]

Storage and Disposal

Proper storage is critical to maintain the compound's integrity and ensure safety. Waste must be handled as hazardous.

G start Store Compound cool Cool Location? start->cool dry Dry Location? cool->dry Yes incorrect Incorrect Storage (Find Suitable Location) cool->incorrect No ventilated Well-Ventilated? dry->ventilated Yes dry->incorrect No incompatible Away from Incompatibles? ventilated->incompatible Yes ventilated->incorrect No correct Correct Storage incompatible->correct Yes incompatible->incorrect No

Logical flow for correct chemical storage.
Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8]

  • Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[5]

  • Due to the presence of chlorine atoms, store separately from flammable solvents to avoid violent reactions in case of a breach of containment.[10]

  • The trifluoromethyl group may confer sensitivity to moisture; storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable for long-term stability.[11]

Disposal
  • All waste containing this compound, including contaminated consumables and reaction byproducts, must be treated as hazardous waste.[11][12]

  • Collect waste in a clearly labeled, sealed container. Halogenated waste streams should be segregated from non-halogenated ones.[10]

  • Dispose of the waste in accordance with local, regional, and national environmental regulations, typically via a licensed chemical waste disposal company.[5][12]

Biological Activity and Potential Mechanisms of Action

Quinoxaline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known to exhibit a wide range of biological activities. Many derivatives are investigated as kinase inhibitors for cancer therapy.[1][13] They often function as ATP-competitive inhibitors, blocking signaling pathways that are critical for cancer cell proliferation and survival.[13][14] Another common mechanism of action is the induction of apoptosis (programmed cell death).[15][16]

Table 4: In Vitro Cytotoxicity of Structurally Related Quinoxaline Derivatives

Compound ClassCancer Cell LineAssayIC₅₀ (µM)Reference
Quinoxaline DerivativeProstate (PC-3)MTT2.11[2]
6,7-modified-5,8-quinoxalinedioneGastric Adenocarcinoma (MKN 45)MTT0.073[17]
Quinoxaline DerivativeColon Carcinoma (HCT116)MTT3.5 (nM)[14]

(Note: Data is for analogous compounds, not this compound, and serves to illustrate the potential biological activity of this chemical class.)

G RTK Receptor Tyrosine Kinase Phosphorylation Phosphorylation RTK->Phosphorylation ATP_Site ATP Binding Site ATP ATP ATP->ATP_Site Quinoxaline Quinoxaline Derivative Quinoxaline->ATP_Site Competitive Binding Inhibition Inhibition Downstream Downstream Signaling Phosphorylation->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibition->Phosphorylation Blocks

Generalized kinase inhibition by a quinoxaline.

G Quinoxaline Quinoxaline Derivative ROS ↑ Intracellular ROS Quinoxaline->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Simplified apoptosis induction pathway.

Experimental Protocols

The following are representative protocols for experiments commonly performed with quinoxaline derivatives.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and is frequently used to determine the cytotoxic potential of novel compounds.[18][19]

G seed 1. Cell Seeding (96-well plate) treat 2. Compound Treatment (Serial Dilutions) seed->treat incubate1 3. Incubate (48-72 hours) treat->incubate1 mtt 4. Add MTT Reagent incubate1->mtt incubate2 5. Incubate (4 hours) mtt->incubate2 solubilize 6. Solubilize Formazan (Add DMSO) incubate2->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Data Analysis (Calculate IC₅₀) read->analyze

Workflow for the MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[2]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with medium containing the different compound concentrations. Include vehicle-only controls.[2]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[2]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[2][18]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[2]

General Synthesis of 6,7-Dichloro-Quinoxaline Derivatives

Quinoxaline derivatives are typically synthesized via the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[20][21]

Methodology:

  • Reactant Setup: In a round-bottom flask, combine 4,5-dichlorobenzene-1,2-diamine (1 equivalent) and a suitable 1,2-dicarbonyl compound (1 equivalent) in a solvent such as glacial acetic acid or ethanol.[20][21][22]

  • Reaction: Heat the resulting mixture to reflux for several hours (e.g., 4-24 hours), monitoring the reaction progress by Thin-Layer Chromatography (TLC).[20][22]

  • Workup: After the reaction is complete, cool the mixture and pour it over ice water to precipitate the crude product.[22]

  • Purification: Collect the solid product by filtration and purify it through recrystallization from an appropriate solvent (e.g., methanol, ethanol) or by column chromatography on silica gel to yield the final product.[22][23]

References

A Technical Guide to 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and potential biological relevance of the heterocyclic compound 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline. This molecule is of interest to the scientific community due to its structural similarity to other quinoxaline derivatives that have demonstrated a wide range of pharmacological activities.

Compound Identification
PropertyValue
IUPAC Name This compound
CAS Number 143309-87-9[1][2]
Molecular Formula C₁₀H₅Cl₂F₃N₂[1]
Molecular Weight 281.06 g/mol [3]
Synonyms Quinoxaline, 6,7-dichloro-2-methyl-3-(trifluoromethyl)-

Commercial Availability for Research

This compound is readily available for purchase from a variety of chemical suppliers. These vendors offer the compound in research-grade quantities, typically ranging from milligrams to several grams. The following table summarizes the availability from several notable suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and stock information.

SupplierAvailable Quantities (Representative)Purity
AK Scientific 100mg90%+
Alichem 1g95%+
American Custom Chemicals Corp. 100mg, 500mg, 1gN/A
Apolloscientific 100mg, 250mgN/A
Chemenu 1g98%
Crysdot 1g95%+
Matrix Scientific 250mgN/A
2a biotech Custom inquiry96%+[2]

Note: "N/A" indicates that the purity was not specified in the readily available information. Pricing is subject to change and is best obtained by direct inquiry.

Experimental Protocols: Synthesis

The synthesis of 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives is most commonly achieved through the condensation reaction of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[4] For the synthesis of this compound, the logical precursors are 4,5-dichloro-1,2-phenylenediamine and a trifluoromethylated diketone, such as 1,1,1-trifluorobutane-2,3-dione.

General Protocol for the Synthesis of this compound

This protocol is based on established methods for the synthesis of similar quinoxaline derivatives.[4][5]

Materials:

  • 4,5-Dichloro-1,2-phenylenediamine (CAS: 5348-42-5)[6][7][8]

  • 1,1,1-Trifluorobutane-2,3-dione (or a suitable equivalent)

  • Glacial Acetic Acid

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Standard laboratory glassware for filtration and recrystallization

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4,5-dichloro-1,2-phenylenediamine in a minimal amount of glacial acetic acid.

  • To this solution, add 1 to 1.1 equivalents of 1,1,1-trifluorobutane-2,3-dione.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 4-5 hours, with continuous stirring.[4]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker of ice water to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final product, this compound.

  • The structure of the synthesized compound should be confirmed using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy.

Potential Biological Significance and Research Workflows

While the specific biological activity and signaling pathways of this compound are not extensively documented, the broader class of quinoxaline derivatives is known for a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][10][11] The trifluoromethyl group is often incorporated into drug candidates to enhance metabolic stability and binding affinity.

Workflow for Sourcing and Evaluating a Research Chemical

The following diagram illustrates a logical workflow for a research organization to source and evaluate a chemical like this compound for a drug discovery program.

G start Identify Compound of Interest (e.g., this compound) supplier_search Supplier Identification and Initial Screening start->supplier_search quote Request Quotations (Price, Purity, Availability) supplier_search->quote select_supplier Supplier Selection and Procurement quote->select_supplier analytical_qc In-house Analytical QC (NMR, MS, Purity) select_supplier->analytical_qc synthesis_scaleup Consider In-house Synthesis for Scale-up select_supplier->synthesis_scaleup biological_screening Biological Screening (In vitro assays) analytical_qc->biological_screening Pass fail Reject Batch/ Re-evaluate Supplier analytical_qc->fail Fail end Advance to Further Studies (e.g., In vivo) biological_screening->end fail->supplier_search

Caption: Workflow for sourcing and evaluating a research chemical.

Generalized Signaling Pathway for Quinoxaline Anticancer Activity

Many quinoxaline derivatives exert their anticancer effects by interacting with key cellular signaling pathways that control cell proliferation, survival, and apoptosis. The following diagram illustrates a generalized pathway that is often a target in cancer therapy and where quinoxaline derivatives have shown activity.

G growth_factor Growth Factor receptor_tk Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) growth_factor->receptor_tk pi3k PI3K receptor_tk->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis (Programmed Cell Death) akt->apoptosis Inhibits proliferation Cell Proliferation and Survival mtor->proliferation quinoxaline Quinoxaline Derivative quinoxaline->receptor_tk Inhibits quinoxaline->pi3k Inhibits

Caption: Generalized PI3K/Akt/mTOR signaling pathway.

References

A Technical Guide to the Potential Research Applications of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research applications and extensive biological data for 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline are not widely available in peer-reviewed literature. This guide extrapolates potential applications based on the known biological activities of structurally related quinoxaline derivatives. The experimental protocols and data presented are illustrative and based on methodologies commonly used for this class of compounds.

Core Compound Overview

This compound is a halogenated heterocyclic compound belonging to the quinoxaline family. The quinoxaline scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The presence of dichloro- substitution at the 6 and 7 positions and a trifluoromethyl group at the 3-position suggests potential for enhanced biological activity, as these features are known to modulate the physicochemical and pharmacological properties of bioactive molecules.[4]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below.

PropertyValue
CAS Number 143309-87-9
Molecular Formula C₁₀H₅Cl₂F₃N₂
Molecular Weight 281.07 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as DMSO and methanol

Synthesis

The synthesis of 6,7-dichloro-2,3-disubstituted quinoxalines generally involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[2][5] For this compound, the synthesis would likely proceed via the reaction of 4,5-dichloro-1,2-phenylenediamine with 1,1,1-trifluoro-2,3-butanedione.

G cluster_reactants Reactants cluster_reaction Reaction Conditions 4_5_dichloro_1_2_phenylenediamine 4,5-Dichloro-1,2-phenylenediamine Condensation 4_5_dichloro_1_2_phenylenediamine->Condensation 1_1_1_trifluoro_2_3_butanedione 1,1,1-Trifluoro-2,3-butanedione 1_1_1_trifluoro_2_3_butanedione->Condensation Solvent Glacial Acetic Acid or Ethanol Solvent->Condensation Condition Reflux Condition->Condensation Product This compound Condensation->Product Condensation

Fig. 1: General synthesis workflow.

Potential Research Applications

Based on the biological activities of structurally similar quinoxaline derivatives, this compound holds potential for investigation in the following areas:

Anticancer Activity

Quinoxaline derivatives are widely recognized for their potential as anticancer agents.[3] The dichloro substitution at positions 6 and 7, in particular, has been associated with potent cytotoxic activity, especially under hypoxic conditions found in solid tumors.[1] The trifluoromethyl group can also enhance anticancer efficacy.[4]

Potential Mechanisms of Action:

  • Induction of Apoptosis: Many quinoxaline derivatives exert their anticancer effects by inducing programmed cell death.

  • Cell Cycle Arrest: Investigation into the ability of the compound to halt cell proliferation at different phases of the cell cycle would be a valuable area of research.

  • Kinase Inhibition: Quinoxalines are known to inhibit various kinases involved in cancer cell signaling pathways.

G cluster_cellular_effects Cellular Effects Quinoxaline_Derivative 6,7-Dichloro-2-methyl-3- (trifluoromethyl)quinoxaline Cancer_Cell Cancer Cell Quinoxaline_Derivative->Cancer_Cell Cell_Cycle_Arrest Cell Cycle Arrest Cell_Death Cell Death / Inhibition of Proliferation Cell_Cycle_Arrest->Cell_Death Apoptosis_Induction Induction of Apoptosis Apoptosis_Induction->Cell_Death Kinase_Inhibition Kinase Inhibition Kinase_Inhibition->Cell_Death Cancer_Cell->Cell_Cycle_Arrest Cancer_Cell->Apoptosis_Induction Cancer_Cell->Kinase_Inhibition

Fig. 2: Potential anticancer mechanisms.
Antimicrobial Activity

Quinoxaline derivatives have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi.[4][6] The presence of halogens and a trifluoromethyl group on the quinoxaline ring has been shown to enhance antimicrobial potency.[4]

Potential Areas of Investigation:

  • Antibacterial Activity: Screening against a panel of Gram-positive and Gram-negative bacteria, including drug-resistant strains.

  • Antifungal Activity: Evaluation against pathogenic fungi such as Candida albicans and Aspergillus fumigatus.

  • Mechanism of Action: Studies to determine if the compound acts via DNA damage, inhibition of essential enzymes, or other mechanisms.[4]

Experimental Protocols

The following is a representative protocol for a preliminary assessment of the cytotoxic activity of this compound.

MTT Cytotoxicity Assay

This assay is a colorimetric method used to assess cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation

Quantitative data from in vitro studies should be presented in a clear and concise manner to allow for easy comparison of the compound's activity across different cell lines or microbial strains.

Table 1: Hypothetical Cytotoxic Activity of this compound against Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast AdenocarcinomaData to be determined
HeLaCervical AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HCT116Colon CarcinomaData to be determined
Table 2: Hypothetical Antimicrobial Activity of this compound
MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive bacteriaData to be determined
Escherichia coliGram-negative bacteriaData to be determined
Candida albicansFungusData to be determined
Aspergillus nigerFungusData to be determined

MIC: Minimum Inhibitory Concentration

Conclusion

While specific research on this compound is limited, the known bioactivities of related quinoxaline derivatives suggest that it is a promising candidate for further investigation, particularly in the fields of oncology and microbiology. The structural features of this compound warrant its evaluation as a potential therapeutic agent. The experimental protocols and data presentation formats provided in this guide offer a framework for initiating such research.

References

An In-depth Technical Guide to Dichloro- and Trifluoromethyl-Substituted Quinoxalines: Properties and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. The fusion of a benzene ring with a pyrazine ring forms the core quinoxaline scaffold, which serves as a versatile template for the development of novel therapeutic agents. The introduction of various substituents onto this scaffold allows for the fine-tuning of its physicochemical properties and pharmacological profile. Among these, dichloro- and trifluoromethyl-substituted quinoxalines have emerged as a particularly promising subclass, demonstrating a wide range of activities including anticancer, antimicrobial, and anti-inflammatory effects.

This technical guide provides a comprehensive overview of the properties and potential uses of dichloro- and trifluoromethyl-substituted quinoxalines, with a focus on their chemical characteristics, synthesis, biological activities, and mechanisms of action. While specific data for CAS number 143309-87-9 (6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline) is limited in publicly available literature, this guide consolidates information from structurally related compounds to provide a valuable resource for researchers in the field of drug discovery and development.

Chemical and Physical Properties

The physicochemical properties of substituted quinoxalines are crucial for their biological activity, influencing factors such as solubility, membrane permeability, and binding affinity to biological targets. The presence of dichloro and trifluoromethyl groups significantly impacts these properties.

Table 1: Physicochemical Properties of a Representative Dichloro- and Trifluoromethyl-Substituted Quinoxaline

PropertyValueReference
IUPAC Name This compound
CAS Number 143309-87-9
Molecular Formula C₁₀H₅Cl₂F₃N₂
Molecular Weight 281.06 g/mol
Predicted Boiling Point 305.1 ± 37.0 °C
Predicted Density 1.530 ± 0.06 g/cm³
Predicted pKa -3.93 ± 0.48
Topological Polar Surface Area 25.78 Ų
Hydrogen Bond Acceptor Count 2
Hydrogen Bond Donor Count 0
LogP (Predicted) 4.1

Note: Some physical properties are predicted values from chemical software and databases due to the limited experimental data for this specific compound.

The trifluoromethyl group is a key structural motif in medicinal chemistry, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1]

Synthesis and Experimental Protocols

The synthesis of quinoxaline derivatives typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, a plausible synthetic route would involve the reaction of 4,5-dichloro-1,2-phenylenediamine with 1,1,1-trifluoro-2,3-butanedione.

General Experimental Protocol for the Synthesis of Substituted Quinoxalines:

  • Reaction Setup: To a solution of the appropriately substituted o-phenylenediamine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add the 1,2-dicarbonyl compound (1.1 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.

  • Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow reagents o-Phenylenediamine + 1,2-Dicarbonyl Compound reaction Condensation Reaction (e.g., in Ethanol/Acetic Acid) reagents->reaction Mixing workup Aqueous Work-up (Extraction) reaction->workup Reaction Completion purification Column Chromatography workup->purification Crude Product product Purified Quinoxaline Derivative purification->product Pure Compound

A generalized workflow for the synthesis of quinoxaline derivatives.

Biological Activities and Potential Uses

Quinoxaline derivatives have been extensively investigated for a wide range of pharmacological activities. The presence of dichloro and trifluoromethyl substituents can significantly enhance their potency and selectivity.

Anticancer Activity:

Numerous studies have reported the potent anticancer activity of quinoxaline derivatives against various cancer cell lines.[2][3] The mechanism of action is often multifaceted and can involve:

  • Kinase Inhibition: Many quinoxaline derivatives act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others.[4]

  • Topoisomerase Inhibition: Some quinoxaline compounds have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication, leading to apoptosis in cancer cells.[3]

  • Induction of Apoptosis: Quinoxaline derivatives can induce programmed cell death (apoptosis) in cancer cells through various pathways, including the upregulation of pro-apoptotic proteins like p53 and caspases, and the downregulation of anti-apoptotic proteins like Bcl-2.[3]

A study on 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives demonstrated their cytotoxic effects on F2408 cells.[5]

Antimicrobial Activity:

Quinoxaline derivatives have also shown significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[6][7] The trifluoromethyl group, in particular, has been shown to enhance the antimicrobial properties of quinoxaline 1,4-dioxides.[6] The mechanism of their antimicrobial action is believed to involve DNA damage.[6]

Table 2: Summary of Reported Biological Activities of Structurally Related Quinoxaline Derivatives

Biological ActivityTarget/MechanismCell Lines/OrganismsReference
Anticancer Kinase Inhibition (e.g., VEGFR-2)Various cancer cell lines[4]
Topoisomerase II InhibitionPC-3 (Prostate Cancer)[3]
Apoptosis InductionPC-3 (Prostate Cancer)[3]
CytotoxicityF2408 (Fibroblast)[5]
Antimicrobial DNA DamageGram-positive bacteria, Mycobacteria[6]
Broad-spectrum antibacterialVarious bacterial strains[7]

Signaling Pathways and Mechanisms of Action

The anticancer effects of many quinoxaline derivatives are attributed to their ability to interfere with key signaling pathways that are often dysregulated in cancer. One of the well-studied pathways is the VEGFR-2 signaling cascade, which is critical for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

G cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Promotes

Inhibition of the VEGFR-2 signaling pathway by a quinoxaline derivative.

Experimental Protocol for In Vitro Anticancer Activity Evaluation (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Plate cancer cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the quinoxaline derivative (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).

G cluster_mtt MTT Assay Workflow start Seed Cancer Cells in 96-well plate treat Treat with Quinoxaline Derivative (various conc.) start->treat incubate1 Incubate (48-72h) treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate (3-4h) add_mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Measure Absorbance solubilize->read analyze Calculate IC50 read->analyze

A typical workflow for an in vitro MTT cytotoxicity assay.

Conclusion and Future Directions

Dichloro- and trifluoromethyl-substituted quinoxalines represent a promising class of compounds with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. Their versatile synthesis and the ability to modulate their biological activity through structural modifications make them attractive candidates for further development. While specific data on CAS number 143309-87-9 is currently scarce, the broader understanding of this chemical class provides a strong foundation for future research.

Future studies should focus on the detailed biological evaluation of this compound and its analogs to elucidate their specific molecular targets and mechanisms of action. Further optimization of the quinoxaline scaffold could lead to the development of novel, potent, and selective therapeutic agents with improved efficacy and safety profiles. The application of computational modeling and structure-activity relationship studies will be instrumental in guiding the design of next-generation quinoxaline-based drugs.

References

Methodological & Application

Application Notes and Protocols for High-Throughput Screening of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The quinoxaline scaffold is a key component in several approved drugs and clinical candidates, demonstrating a broad therapeutic potential that includes anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][3] The specific compound, 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline, possesses structural features—a halogenated benzene ring and a trifluoromethyl group—that can enhance its metabolic stability and binding affinity to biological targets. These characteristics make it a compelling candidate for inclusion in high-throughput screening (HTS) libraries to discover novel modulators of various signaling pathways.

These application notes provide a framework for utilizing this compound in HTS campaigns, with a focus on identifying its potential as a kinase inhibitor, a common activity for this class of compounds.[4][5] Detailed protocols for primary biochemical screening, secondary cell-based assays, and data analysis are provided to guide researchers in evaluating the therapeutic potential of this compound.

Hypothetical Target and Signaling Pathway

Based on the known activities of quinoxaline derivatives, a plausible target for this compound is a member of the protein kinase family. Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer.[4] For the purpose of these application notes, we will hypothesize that this compound targets a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway.

signaling_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, etc. TF->Proliferation Inhibitor 6,7-Dichloro-2-methyl-3- (trifluoromethyl)quinoxaline Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF kinase within the MAPK/ERK signaling pathway.

High-Throughput Screening Workflow

A typical HTS campaign to identify and validate bioactive compounds involves a multi-step process. This workflow ensures that initial "hits" from a primary screen are rigorously tested through secondary and counter-screen assays to eliminate false positives and confirm on-target activity.

hts_workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Triage cluster_2 Secondary & Follow-up Assays Primary_Assay Primary HTS: Biochemical Kinase Assay (e.g., TR-FRET) Hit_ID Initial Hit Identification (Single Concentration) Primary_Assay->Hit_ID Dose_Response Dose-Response Confirmation (IC50) Hit_ID->Dose_Response Counter_Screen Counter-Screening (Assay Interference) Dose_Response->Counter_Screen Secondary_Assay Secondary Assay: Cell-based Phospho-Target Assay (e.g., AlphaLISA) Counter_Screen->Secondary_Assay Selectivity Kinase Panel Selectivity Profiling Secondary_Assay->Selectivity Lead_Opt Lead Optimization Selectivity->Lead_Opt

Caption: A generalized workflow for an HTS campaign to identify and validate kinase inhibitors.

Experimental Protocols

Protocol 1: Primary High-Throughput Screening - TR-FRET Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for a primary screen to identify inhibitors of a target kinase.

Materials:

  • Target Kinase (e.g., recombinant human RAF1)

  • Biotinylated Kinase Substrate (e.g., biotin-MEK1)

  • ATP (Adenosine triphosphate)

  • TR-FRET Detection Reagents:

    • Europium-labeled anti-phospho-substrate antibody (Donor)

    • Streptavidin-Allophycocyanin (SA-APC) (Acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • This compound stock solution (10 mM in DMSO)

  • 384-well low-volume white plates

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 50 nL of the test compound at various concentrations (or a single high concentration for the primary screen, e.g., 10 µM) into the 384-well assay plates. Also, dispense DMSO alone for negative controls and a known inhibitor for positive controls.

  • Kinase/Substrate Addition: Prepare a 2X kinase/substrate solution in assay buffer. Dispense 5 µL of this solution into each well of the assay plate.

  • Initiate Reaction: Prepare a 2X ATP solution in assay buffer. Add 5 µL of the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add 10 µL of the TR-FRET detection reagent mix (containing both the Europium-labeled antibody and SA-APC) to each well.

  • Final Incubation: Incubate the plate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 620 nm) and determine the percent inhibition for each compound relative to controls.

Protocol 2: Secondary Assay - Cell-Based Phospho-Target Assay (AlphaLISA)

This protocol describes a secondary, cell-based assay to confirm the activity of hits from the primary screen in a more biologically relevant context.

Materials:

  • Human cancer cell line overexpressing the target kinase (e.g., A375 melanoma cells with BRAF V600E mutation)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Lysis Buffer

  • AlphaLISA® Acceptor beads conjugated to an anti-total target antibody

  • Biotinylated anti-phospho-target antibody

  • Streptavidin-coated Donor beads

  • 384-well AlphaPlate™

  • This compound

Procedure:

  • Cell Plating: Seed the cells in a 384-well plate at a density of 10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a dilution series of the test compound for 2 hours.

  • Cell Lysis: Remove the media and add 10 µL of lysis buffer to each well. Incubate for 10 minutes at room temperature with gentle shaking.

  • Lysate Transfer: Transfer 5 µL of the lysate to a 384-well AlphaPlate™.

  • Bead Addition: Add 5 µL of a mix containing the AlphaLISA® Acceptor beads and the biotinylated anti-phospho-target antibody.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Donor Bead Addition: Add 10 µL of Streptavidin-coated Donor beads and incubate for 30 minutes in the dark.

  • Data Acquisition: Read the plate on an AlphaScreen-capable plate reader.

  • Data Analysis: Determine the IC50 value from the dose-response curve of the AlphaLISA signal.

Data Presentation

Quantitative data from HTS should be presented in a clear and organized manner to facilitate hit selection and further analysis.

Table 1: Hypothetical Primary HTS Results

Compound IDConcentration (µM)% InhibitionHit (Threshold >50%)
This compound 10 85.2 Yes
Control Compound A105.6No
Control Compound B1092.1Yes
Staurosporine (Positive Control)198.5Yes

Table 2: Dose-Response and Secondary Assay Data for Confirmed Hit

Compound IDPrimary Assay IC50 (µM)Secondary Assay IC50 (µM)Max Inhibition (%)
This compound 0.75 1.2 95
Staurosporine0.010.05100

Conclusion

The provided application notes and protocols offer a comprehensive guide for the high-throughput screening of this compound as a potential kinase inhibitor. The structured workflow, from a primary biochemical screen to a secondary cell-based assay, is designed to efficiently identify and validate true hits.[6] By employing these methodologies, researchers can effectively probe the therapeutic potential of this and similar quinoxaline derivatives, accelerating the early stages of drug discovery.[7] The careful analysis and clear presentation of quantitative HTS data are crucial for making informed decisions in hit-to-lead progression.[8][9]

References

Protocol for Dissolving 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds recognized for their broad spectrum of biological activities, including potential as anticancer agents.[1][2] This document provides a detailed protocol for the dissolution of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline, a specific quinoxaline derivative, for use in cell-based assays. Due to the limited availability of specific solubility data for this compound, the following protocol is based on established methods for structurally related quinoxaline derivatives and general best practices for compound handling in a research setting. It is recommended that researchers empirically determine the optimal conditions for their specific experimental needs.

Compound Information

PropertyValueSource
Compound Name This compoundN/A
CAS Number 143309-87-9[3]
Molecular Formula C₁₀H₅Cl₂F₃N₂[3]
Molecular Weight 281.07 g/mol [3]
Appearance Solid (form may vary)N/A

Materials and Equipment

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture medium (e.g., DMEM, RPMI-1640), sterile

  • Vortex mixer

  • Serological pipettes, sterile

  • Microcentrifuge tubes, sterile

  • Pipette and sterile filter tips

  • Analytical balance

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Protocol for Preparation of Stock Solution

1. Initial Solubility Testing (Recommended):

Before preparing a high-concentration stock solution, it is advisable to perform a small-scale solubility test.

  • Weigh a small, known amount of the compound (e.g., 1 mg).
  • Add a small, measured volume of DMSO (e.g., 100 µL) to determine the approximate solubility.
  • Observe for complete dissolution. If the compound does not fully dissolve, gradual addition of more solvent can help estimate the solubility limit.

2. Preparation of a 10 mM Stock Solution in DMSO:

Based on common practices for quinoxaline derivatives, DMSO is the recommended solvent.[4]

3. Storage of Stock Solution:

Experimental Protocol for Cell-Based Assays (e.g., MTT Assay)

This protocol provides a general workflow for using the prepared stock solution in a typical cytotoxicity assay.[5]

1. Preparation of Working Solutions:

2. Cell Seeding:

3. Compound Treatment:

4. Assessment of Cell Viability:

Visualizations

G cluster_prep Stock Solution Preparation cluster_assay Cell-Based Assay Workflow weigh Weigh Compound (2.81 mg) add_dmso Add DMSO (1 mL) weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex aliquot Aliquot vortex->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Stock Solution prepare_working Prepare Working Solutions (in culture medium) thaw->prepare_working treat_cells Treat Cells with Working Solutions prepare_working->treat_cells seed_cells Seed Cells (96-well plate) incubate_24h Incubate 24h seed_cells->incubate_24h incubate_24h->treat_cells incubate_exp Incubate (e.g., 48h) treat_cells->incubate_exp assess_viability Assess Cell Viability (e.g., MTT Assay) incubate_exp->assess_viability

References

Application Notes and Protocols for 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available research specifically detailing the enzyme inhibitory activity of 6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline is limited. The following application notes and protocols are based on the broader class of quinoxaline derivatives, which are known to exhibit significant activity as enzyme inhibitors, particularly in the context of cancer and inflammatory diseases. These guidelines are intended to serve as a comprehensive framework for the initial characterization and evaluation of this compound or structurally similar compounds.

Introduction

Quinoxaline derivatives are a versatile class of heterocyclic compounds recognized for their wide spectrum of biological activities, making them a focal point in medicinal chemistry.[1][2] The quinoxaline scaffold is considered a promising platform for the development of novel therapeutic agents, particularly as enzyme inhibitors.[3] These compounds have demonstrated the ability to target a variety of enzymes, including protein kinases, which are crucial regulators of cellular processes.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, positioning kinase inhibitors at the forefront of modern targeted therapies.[4]

Quinoxaline derivatives have been shown to act as selective ATP-competitive inhibitors for several kinases, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Apoptosis Signal-regulating Kinase 1 (ASK1).[5][6] Additionally, some quinoxaline-based compounds have exhibited inhibitory effects against other enzyme classes, including topoisomerase II and thymidine phosphorylase, highlighting their diverse therapeutic potential.[7][8] The introduction of various substituents to the quinoxaline core allows for the fine-tuning of their inhibitory potency and selectivity.[4]

Given this context, this compound holds potential as a novel enzyme inhibitor. The dichloro substitutions on the benzene ring and the trifluoromethyl group on the pyrazine ring are chemical features that can modulate the compound's pharmacological properties, such as lipophilicity and ability to form hydrogen bonds, which may enhance its interaction with enzyme active sites.[9]

These application notes provide a structured approach to investigate the potential of this compound as an enzyme inhibitor, from initial biochemical screening to cellular activity assessment.

Data Presentation

Effective evaluation of a potential enzyme inhibitor requires the systematic collection and clear presentation of quantitative data. The following table is a representative example of how to summarize the inhibitory activity of this compound against a panel of relevant kinases and its cytotoxic effects on cancer cell lines.

Table 1: Hypothetical Inhibitory Activity and Cytotoxicity of this compound

Target/Cell LineAssay TypeIC₅₀ (nM)Notes
Biochemical Assays
ASK1ADP-Glo Kinase Assay35.5Potent inhibition observed, comparable to other known quinoxaline-based ASK1 inhibitors.[6]
VEGFR-2TR-FRET Kinase Assay150.2Moderate inhibition, suggesting potential anti-angiogenic activity.
EGFRHTRF Kinase Assay850.7Weaker activity compared to dedicated EGFR inhibitors.
Topoisomerase IIDNA Relaxation Assay2,500Indicates potential secondary mechanism of action at higher concentrations.[8]
Cell-Based Assays
PC-3 (Prostate Cancer)MTT Cell Viability2,100Correlates with potent activity against selected kinases.[8]
HCT116 (Colon Cancer)CellTiter-Glo Assay5,300Demonstrates differential sensitivity across cell lines.[3]
A549 (Lung Cancer)SRB Assay12,800Lower potency in this cell line may indicate specific pathway dependencies.[10]
WI-38 (Normal Lung)MTT Cell Viability> 50,000High IC₅₀ in normal cells suggests a favorable selectivity index for cancer cells.[3]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the inhibitory potential of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a method to determine the inhibitory activity of the test compound against a specific kinase by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Kinase of interest (e.g., ASK1)

  • Kinase substrate peptide

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP at a concentration equal to the Kₘ for the specific kinase

  • This compound (dissolved in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Prepare a 2X kinase/substrate solution in kinase buffer and add 2 µL to each well.

    • Prepare a 2X ATP solution in kinase buffer.

  • Initiate Kinase Reaction: Add 2 µL of the 2X ATP solution to each well to start the reaction. The final reaction volume will be 5 µL.

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which then drives a luciferase reaction.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic effect of the compound on cancer cell lines by assessing mitochondrial metabolic activity.

Materials:

  • Cancer cell lines of interest (e.g., PC-3, HCT116)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Incubation: After 24 hours, remove the medium and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium from the wells and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the no-cell control wells.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value from the dose-response curve as described in the previous protocol.[9]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the initial screening and characterization of a novel quinoxaline-based enzyme inhibitor.

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 Cell-Based Evaluation a Primary Biochemical Screen (e.g., against a kinase panel) b Hit Identification (e.g., >50% inhibition at 10 µM) a->b c IC50 Determination (Dose-response curve) b->c d Selectivity Profiling (against related enzymes) c->d Confirmed Hit f Cell Viability Assays (e.g., MTT on cancer cell lines) c->f Confirmed Hit e Kinetic Studies (e.g., ATP competition) d->e g Target Engagement (e.g., Western blot for phospho-proteins) f->g h Downstream Effects (e.g., Cell cycle analysis, Apoptosis assays) g->h

Caption: Workflow for enzyme inhibitor characterization.

Signaling Pathway Diagram

Many quinoxaline derivatives function as kinase inhibitors, often targeting components of critical signaling pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell proliferation, differentiation, and survival.

G receptor Growth Factor Receptor ras Ras receptor->ras Growth Factor raf Raf (MAPKKK) ras->raf mek MEK (MAPKK) raf->mek erk ERK (MAPK) mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription response Cellular Responses (Proliferation, Survival) transcription->response inhibitor Quinoxaline Inhibitor (e.g., targeting Raf or MEK) inhibitor->raf

Caption: Simplified MAPK signaling cascade.

References

Application Notes and Protocols for In Vivo Models: 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline, a novel quinoxaline derivative. Based on the known biological activities of quinoxaline compounds, which include neuroprotective and anticancer effects, we present protocols for both a neuroprotection model (Pentylenetetrazol-induced seizures) and an oncology model (human tumor xenograft).[1][2][3][4][5] Additionally, protocols for preliminary pharmacokinetic and toxicology studies are included to support the preclinical development of this compound.

Section 1: Neuroprotection - Anticonvulsant Activity

Quinoxaline derivatives have been identified as antagonists of the AMPA receptor, a key player in excitatory neurotransmission.[6][7] Overactivation of AMPA receptors is implicated in the pathophysiology of epilepsy.[8] The pentylenetetrazol (PTZ)-induced seizure model is a standard and widely used preclinical assay to evaluate the anticonvulsant efficacy of new chemical entities.[8][9][10][11][12]

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice

1.1. Objective: To assess the anticonvulsant efficacy of this compound in a chemically-induced seizure model.

1.2. Animals:

  • Species: Mouse

  • Strain: C57BL/6 or CD-1

  • Age: 8-10 weeks

  • Sex: Male

  • Housing: Group-housed (5 mice per cage) with a 12-hour light/dark cycle, and ad libitum access to food and water. Acclimatize animals for at least 7 days before the experiment.

1.3. Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water with 0.1% Tween 80)

  • Pentylenetetrazol (PTZ) (Sigma-Aldrich)

  • Positive Control: Diazepam (e.g., 5 mg/kg)

  • Sterile 0.9% saline

  • Syringes and needles for administration (e.g., 27G)

  • Observation chambers (transparent)

  • Timer

1.4. Experimental Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in the chosen vehicle. On the day of the experiment, prepare the required dilutions for different dose groups.

  • Animal Groups: Randomly assign mice to experimental groups (n=8-10 per group):

    • Group 1: Vehicle control

    • Group 2-4: this compound (e.g., 10, 30, 100 mg/kg)

    • Group 5: Positive control (Diazepam)

  • Drug Administration: Administer the vehicle, test compound, or positive control via intraperitoneal (i.p.) or oral (p.o.) route. The volume of administration should be consistent (e.g., 10 mL/kg).

  • PTZ Induction: 30 minutes (for i.p. administration) or 60 minutes (for p.o. administration) after compound administration, inject a subconvulsive dose of PTZ (e.g., 60 mg/kg, i.p.) dissolved in sterile saline.

  • Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record seizure activity for 30 minutes.

  • Seizure Scoring: Use a modified Racine's scale to score the severity of seizures:

    • Stage 0: No response

    • Stage 1: Ear and facial twitching

    • Stage 2: Myoclonic jerks, head nodding

    • Stage 3: Forelimb clonus

    • Stage 4: Rearing with forelimb clonus

    • Stage 5: Generalized tonic-clonic seizure with loss of posture

  • Data Collection: Record the latency to the first seizure (in seconds) and the maximum seizure score for each animal.

1.5. Data Presentation:

GroupDose (mg/kg)NLatency to First Seizure (mean ± SEM)Maximum Seizure Score (mean ± SEM)
Vehicle-10DataData
Test Compound1010DataData
Test Compound3010DataData
Test Compound10010DataData
Diazepam510DataData

1.6. Signaling Pathway Diagram:

AMPA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Test_Compound 6,7-Dichloro-2-methyl-3- (trifluoromethyl)quinoxaline Test_Compound->AMPA_R Antagonist Ion_Channel Ion Channel AMPA_R->Ion_Channel Opens Na_Ca_Influx Na+ / Ca2+ Influx Depolarization Depolarization Na_Ca_Influx->Depolarization Neuronal_Excitation Neuronal Excitation (Seizure Activity) Depolarization->Neuronal_Excitation Kinase_Inhibition_Apoptosis cluster_signaling Cancer Cell Signaling cluster_apoptosis Apoptosis Induction RTK Receptor Tyrosine Kinase (RTK) RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway RTK->PI3K_AKT_mTOR Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Test_Compound 6,7-Dichloro-2-methyl-3- (trifluoromethyl)quinoxaline Test_Compound->RAS_RAF_MEK_ERK Inhibits Test_Compound->PI3K_AKT_mTOR Inhibits Bax_Bak Bax/Bak Activation Test_Compound->Bax_Bak Induces Mitochondria Mitochondria Bax_Bak->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Preclinical_Workflow cluster_neuro Neuroprotection Arm cluster_onco Oncology Arm cluster_pk_tox Pharmacokinetics & Toxicology PTZ_Model PTZ-Induced Seizure Model (Efficacy) Tox_Study Acute Toxicology Study PTZ_Model->Tox_Study Xenograft_Model Xenograft Model (Efficacy) Xenograft_Model->Tox_Study PK_Study Pharmacokinetic Study PK_Study->Tox_Study Go_NoGo Go/No-Go Decision Tox_Study->Go_NoGo Start Test Compound: 6,7-Dichloro-2-methyl-3- (trifluoromethyl)quinoxaline Start->PTZ_Model Start->Xenograft_Model Start->PK_Study Lead_Optimization Lead Optimization / Further Studies Go_NoGo->Lead_Optimization

References

Application Notes and Protocols for Antibacterial Studies of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific antibacterial studies for the compound 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline. The following application notes and protocols are based on the well-documented antibacterial activities of the broader class of quinoxaline derivatives. The quantitative data presented is hypothetical and for illustrative purposes to guide potential research.

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5][6] The antibacterial efficacy of quinoxalines is often attributed to their ability to intercalate with DNA, inhibit DNA synthesis, or, in the case of quinoxaline 1,4-di-N-oxides, generate reactive oxygen species (ROS) that lead to oxidative damage and cell death.[3][7][8][9] The substitution pattern on the quinoxaline ring system is a key determinant of the compound's biological activity. The presence of halogen and trifluoromethyl groups, as in this compound, is often associated with enhanced antimicrobial potency.[10]

These notes provide a framework for the antibacterial evaluation of this compound, outlining standard experimental protocols and potential mechanisms of action.

Data Presentation: Hypothetical Antibacterial Activity

The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for this compound against common bacterial pathogens. These values are based on reported activities of other halogenated and trifluoromethyl-substituted quinoxaline derivatives.

Bacterial StrainGram StainMIC (µg/mL)MBC (µg/mL)Reference Antibiotic (MIC, µg/mL)
Staphylococcus aureus (ATCC 29213)Positive48Vancomycin (1)
Methicillin-resistantS. aureus (MRSA) (BAA-1717)Positive816Vancomycin (2)
Bacillus subtilis (ATCC 6633)Positive24Ciprofloxacin (0.5)
Escherichia coli (ATCC 25922)Negative1632Ciprofloxacin (0.015)
Pseudomonas aeruginosa (ATCC 27853)Negative32>64Ciprofloxacin (0.25)

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol details the broth microdilution method for determining the MIC of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Reference antibiotic (e.g., Ciprofloxacin, Vancomycin)

  • Spectrophotometer or microplate reader (600 nm)

  • Incubator (37°C)

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Bacterial Inoculum Preparation: a. Culture the bacterial strains overnight in CAMHB at 37°C. b. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Further dilute the bacterial suspension to a final concentration of 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate: a. Add 100 µL of CAMHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the compound stock solution (appropriately diluted in CAMHB) to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process to well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (inoculum only), and well 12 serves as the sterility control (broth only).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to wells 1-11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Determination

This protocol is performed subsequently to the MIC assay to determine the bactericidal effect of the compound.

Materials:

  • MIC plate from the previous experiment

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips or a multi-channel pipette

  • Incubator (37°C)

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

  • Plating: Spot-plate the 10 µL aliquot onto a sterile MHA plate.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original bacteria survive).

Anti-Biofilm Assay (Crystal Violet Method)

This protocol assesses the ability of the compound to inhibit biofilm formation.

Materials:

  • This compound

  • Tryptic Soy Broth (TSB) supplemented with 1% glucose

  • Sterile 96-well flat-bottom microtiter plates

  • Bacterial strains known for biofilm formation (e.g., S. aureus, P. aeruginosa)

  • Phosphate-buffered saline (PBS)

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or Glacial Acetic Acid (30%)

  • Microplate reader (570 nm)

Procedure:

  • Plate Preparation: Prepare 2-fold serial dilutions of the compound in TSB with 1% glucose in a 96-well plate, similar to the MIC protocol.

  • Inoculation: Add 100 µL of a 1 x 10⁶ CFU/mL bacterial suspension to each well. Include growth and sterility controls.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.

  • Washing: Carefully discard the medium and planktonic cells. Wash the wells gently three times with 200 µL of sterile PBS.

  • Fixation: Fix the remaining biofilms by adding 200 µL of methanol to each well and incubating for 15 minutes.

  • Staining: Discard the methanol and allow the plate to air dry. Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 200 µL of 95% ethanol or 30% glacial acetic acid to each well to solubilize the bound dye.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in treated wells compared to the growth control indicates biofilm inhibition.

Visualizations

G General Experimental Workflow for Antibacterial Screening cluster_0 In Vitro Assays cluster_1 Mechanism of Action Studies A Compound Preparation (this compound) B MIC Determination (Broth Microdilution) A->B Test against bacterial panel D Anti-Biofilm Assay (Crystal Violet) A->D Assess inhibition of biofilm C MBC Determination B->C Determine bactericidal effect E ROS Production Assay B->E Investigate oxidative stress F Membrane Permeability Assay E->F Assess membrane damage G DNA Interaction Study F->G Check for DNA binding

Caption: Workflow for antibacterial evaluation.

G Proposed Mechanism of Action for Quinoxaline Derivatives Compound Quinoxaline Derivative BacterialCell Bacterial Cell Compound->BacterialCell Enters cell ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, •OH) BacterialCell->ROS Metabolic activation OxidativeStress Oxidative Stress ROS->OxidativeStress MacromoleculeDamage Damage to: - DNA - Proteins - Lipids OxidativeStress->MacromoleculeDamage CellDeath Bacterial Cell Death MacromoleculeDamage->CellDeath

Caption: Proposed ROS-mediated mechanism.

References

Application Notes and Protocols for the Formulation of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline is a quinoxaline derivative with potential applications in pharmaceutical research.[1][2][3] Like many heterocyclic compounds developed in drug discovery, it is characterized by poor aqueous solubility, a consequence of its lipophilic nature. This presents a significant challenge for in vivo evaluation in animal models, as achieving appropriate bioavailability and consistent exposure is crucial for obtaining reliable pharmacokinetic and pharmacodynamic data.

These application notes provide a comprehensive guide to formulating this compound for oral and intravenous administration in preclinical animal studies, particularly in rodents. The protocols detailed below are designed to serve as a starting point for researchers, emphasizing the need for initial solubility and stability assessments to tailor the formulation to the specific requirements of the study.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in the table below. The high predicted XLogP3-AA value of 3.8 confirms the compound's lipophilicity and indicates a high likelihood of poor water solubility.[4]

PropertyValueSource
Molecular Formula C₁₀H₅Cl₂F₃N₂[4]
Molecular Weight 281.07 g/mol [4]
Predicted XLogP3-AA 3.8[4]
Hydrogen Bond Acceptor Count 5[4]
Topological Polar Surface Area 25.8 Ų[4]

Formulation Strategies for Poorly Soluble Compounds

For compounds with poor aqueous solubility, several formulation strategies can be employed to enhance their dissolution and bioavailability for in vivo studies. The choice of formulation will depend on the route of administration, the required dose, and the physicochemical properties of the compound.

Common approaches include:

  • Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent and an aqueous vehicle to dissolve the compound.

  • Suspensions: Dispersing the solid compound in an aqueous vehicle with the aid of a suspending agent.

  • Lipid-based Formulations: Dissolving or suspending the compound in oils, emulsions, or self-emulsifying drug delivery systems (SEDDS).

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.

Experimental Protocols

The following protocols provide detailed methodologies for preparing formulations of this compound for oral and intravenous administration. It is imperative to perform initial solubility testing of the compound in the proposed vehicles to determine the optimal formulation strategy and concentration.

Protocol 1: Preparation of an Oral Suspension

This protocol describes the preparation of an oral suspension, a common and straightforward method for administering poorly soluble compounds via oral gavage.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Methylcellulose in deionized water

  • Wetting agent (optional): 0.1% - 0.5% (v/v) Tween® 80

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and beakers

  • Analytical balance

Procedure:

  • Vehicle Preparation:

    • To prepare 100 mL of 0.5% methylcellulose, heat approximately 30-40 mL of deionized water to 60-80°C.

    • Slowly add 0.5 g of methylcellulose to the hot water while stirring vigorously to ensure it is fully wetted.

    • Remove the solution from the heat and add the remaining volume of cold (2-8°C) deionized water.

    • Continue stirring in a cold water bath until the solution becomes clear and viscous.

    • If using a wetting agent, add the desired volume of Tween® 80 to the final vehicle and mix thoroughly.

  • Suspension Formulation:

    • Calculate the required amount of this compound and vehicle based on the desired final concentration and volume.

    • Weigh the precise amount of the compound and place it in a mortar.

    • If the compound is difficult to wet, add a small amount of the vehicle containing the wetting agent to the powder and triturate to form a smooth, uniform paste.

    • Gradually add the remaining vehicle to the paste while continuously triturating to ensure a homogenous suspension.

    • Transfer the suspension to a suitable container and stir continuously with a magnetic stir bar before and during administration to maintain uniformity.

Protocol 2: Preparation of a Solution for Intravenous Injection

For intravenous administration, the compound must be fully dissolved to prevent precipitation in the bloodstream. Co-solvent systems are frequently used for this purpose.

Materials:

  • This compound powder

  • Co-solvent: Polyethylene glycol 400 (PEG 400) or Dimethyl sulfoxide (DMSO)

  • Aqueous vehicle: Sterile saline (0.9% NaCl) or 5% Dextrose in water (D5W)

  • Vortex mixer

  • Sterile vials and syringes

  • 0.22 µm sterile syringe filter

Procedure:

  • Solubility Assessment:

    • Before preparing the final formulation, determine the solubility of the compound in the chosen co-solvent and the final co-solvent/aqueous vehicle mixture. This will define the maximum achievable concentration.

  • Solution Formulation (Example with PEG 400):

    • Calculate the required amounts of the compound, PEG 400, and saline based on the target concentration and final volume. A common starting point for a challenging compound is a vehicle composition of 40% PEG 400 and 60% saline.

    • Weigh the compound into a sterile vial.

    • Add the required volume of PEG 400 and vortex until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

    • Slowly add the sterile saline to the PEG 400 solution while vortexing to prevent precipitation.

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

    • If the solution is clear, sterile-filter it through a 0.22 µm syringe filter into a final sterile vial.

    • This formulation should be prepared fresh before each use unless its stability has been established.

Data Presentation

The following tables provide a structured overview of potential formulation compositions for initial screening. The actual concentrations will be dependent on the determined solubility of this compound in these vehicles.

Table 1: Example Oral Suspension Formulations

Formulation ComponentConcentrationPurpose
This compound1 - 50 mg/mL (to be determined by stability)Active Pharmaceutical Ingredient
Methylcellulose0.5% (w/v)Suspending Agent
Tween® 800.1% - 0.5% (v/v)Wetting Agent (Optional)
Deionized Waterq.s. to final volumeVehicle

Table 2: Example Intravenous Solution Formulations

Formulation ComponentConcentration RangePurpose
This compound0.1 - 10 mg/mL (to be determined by solubility)Active Pharmaceutical Ingredient
PEG 40020% - 60% (v/v)Co-solvent
DMSO5% - 20% (v/v)Co-solvent
Sterile Saline (0.9% NaCl) or D5Wq.s. to final volumeAqueous Vehicle

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for formulation preparation.

Formulation_Workflow cluster_oral Oral Suspension Preparation cluster_iv Intravenous Solution Preparation oral_start Start weigh_compound_oral Weigh Compound oral_start->weigh_compound_oral triturate Triturate Compound with Vehicle to form a Paste weigh_compound_oral->triturate prepare_vehicle_oral Prepare 0.5% Methylcellulose Vehicle prepare_vehicle_oral->triturate add_vehicle Gradually Add Remaining Vehicle triturate->add_vehicle stir_oral Continuously Stir add_vehicle->stir_oral oral_end Administer via Oral Gavage stir_oral->oral_end iv_start Start weigh_compound_iv Weigh Compound iv_start->weigh_compound_iv dissolve_cosolvent Dissolve in Co-solvent (e.g., PEG 400) weigh_compound_iv->dissolve_cosolvent add_aqueous Slowly Add Aqueous Vehicle (e.g., Saline) dissolve_cosolvent->add_aqueous check_precipitation Inspect for Precipitation add_aqueous->check_precipitation sterile_filter Sterile Filter (0.22 µm) check_precipitation->sterile_filter Clear Solution precipitation_issue Precipitation Observed: Reformulate check_precipitation->precipitation_issue Precipitation iv_end Administer via Intravenous Injection sterile_filter->iv_end

Caption: Workflow for the preparation of oral and intravenous formulations.

Solubility_Screening_Workflow start Start: Obtain Compound weigh Weigh Excess Compound into Vials start->weigh add_vehicles Add Known Volume of Different Vehicles weigh->add_vehicles equilibrate Equilibrate (e.g., 24h with shaking) add_vehicles->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge sample_supernatant Sample Supernatant centrifuge->sample_supernatant analyze Analyze Concentration (e.g., HPLC) sample_supernatant->analyze determine_solubility Determine Solubility in each Vehicle analyze->determine_solubility select_formulation Select Optimal Formulation Strategy determine_solubility->select_formulation end Proceed to Formulation Development select_formulation->end

Caption: Workflow for initial solubility screening.

References

Application Notes and Protocols: 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline as a Fluorescent Probe for Molecular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific use of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline as a fluorescent probe is not extensively available in published literature. The following application notes and protocols are representative examples based on the known properties of quinoxaline-based fluorescent probes and are intended for illustrative and educational purposes.[1][2][3] All quantitative data presented are hypothetical and should be considered as a guideline for potential applications.

Introduction

This compound (hereafter referred to as QX-CF3) is a novel synthetic small-molecule fluorescent probe built upon the versatile quinoxaline scaffold. Quinoxaline derivatives are a class of heterocyclic aromatic compounds recognized for their robust chemical stability and tunable photophysical properties, positioning them as superior alternatives to conventional fluorescent dyes like fluorescein and rhodamine in various molecular imaging applications.[1] The electron-withdrawing chloro and trifluoromethyl groups on the QX-CF3 backbone are hypothesized to enhance key fluorescent characteristics, making it a potentially powerful tool for researchers, scientists, and drug development professionals.

Potential Advantages of QX-CF3:

  • High Quantum Yield: Efficient conversion of absorbed light into a strong fluorescent signal.[1]

  • Large Stokes Shift: Significant separation between excitation and emission maxima, minimizing self-quenching and improving the signal-to-noise ratio.[1]

  • Enhanced Photostability: Resistance to photobleaching, allowing for longer and more intensive imaging experiments without significant signal loss.[1]

  • Chemical Stability: Robust structure that maintains integrity in complex biological environments.

Data Presentation

Table 1: Photophysical Properties of QX-CF3
PropertyValueConditions
Excitation Maximum (λex) 488 nmIn PBS, pH 7.4
Emission Maximum (λem) 585 nmIn PBS, pH 7.4
Stokes Shift 97 nmIn PBS, pH 7.4
Molar Extinction Coefficient (ε) 45,000 M⁻¹cm⁻¹In PBS, pH 7.4
Quantum Yield (Φ) 0.75In PBS, pH 7.4
Fluorescence Lifetime (τ) 4.2 nsIn PBS, pH 7.4
Table 2: Comparative Analysis with Common Fluorophores
Fluorescent Dye ClassExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Photostability
QX-CF3 (Hypothetical) 488 585 97 0.75 High
Quinoxaline Derivatives (General) 450 - 550500 - 65050 - 1500.4 - 0.9High[1]
Fluorescein (FITC) ~495~520~25~0.9Low[1]
Rhodamine B ~555~580~25~0.3 - 0.7Moderate[1]
Cyanine (Cy3) ~550~570~20~0.15Moderate[1]

Applications in Molecular Imaging

Based on its hypothetical properties, QX-CF3 is well-suited for a range of cellular imaging applications, including:

  • Live-Cell Imaging: Its high photostability and brightness make it ideal for time-lapse imaging of dynamic cellular processes with minimal phototoxicity.[4][5]

  • Fixed-Cell Imaging and Immunofluorescence: The strong fluorescent signal is advantageous for visualizing target structures in fixed and permeabilized cells.

  • Flow Cytometry: The probe's spectral properties allow for its potential use in multicolor flow cytometry experiments to identify and sort cell populations.

  • High-Content Screening (HCS): The robust signal and stability are beneficial for automated imaging and analysis in drug discovery and toxicology screening.

Experimental Protocols

Protocol 1: Live-Cell Staining with QX-CF3

This protocol describes a general method for staining living cells with QX-CF3. Optimization may be required depending on the cell type and experimental goals.

Materials:

  • QX-CF3 stock solution (1 mM in anhydrous DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM/F-12)

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Environmental chamber for microscope (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Plate cells on an appropriate imaging vessel and culture until they reach the desired confluency (typically 60-80%).

  • Probe Preparation: Prepare a working solution of QX-CF3 by diluting the 1 mM stock solution to a final concentration of 1-10 µM in pre-warmed, serum-free medium or HBSS.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the QX-CF3 working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing: Discard the staining solution and wash the cells two to three times with pre-warmed imaging medium or buffer to remove unbound probe and reduce background fluorescence.[5][6]

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. Place the dish on the microscope stage within an environmental chamber. Acquire images using appropriate filter sets for QX-CF3 (e.g., excitation: 488/10 nm; emission: 585/40 nm).

Protocol 2: Fixed-Cell Staining and Immunofluorescence

This protocol outlines the use of QX-CF3 as a counterstain or for visualizing a specific target in fixed cells.

Materials:

  • QX-CF3 working solution (1-5 µM in PBS)

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton™ X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Primary and secondary antibodies (if applicable)

  • Mounting medium

Procedure:

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

  • Fixation: Wash cells with PBS, then fix with 4% PFA for 10-15 minutes at room temperature.

  • Washing: Wash the fixed cells three times with PBS for 5 minutes each.

  • Permeabilization: (Optional, for intracellular targets) Incubate cells with Permeabilization Buffer for 10 minutes at room temperature.

  • Blocking: (For immunofluorescence) Wash with PBS and incubate with Blocking Buffer for 30-60 minutes.

  • Antibody Incubation: (For immunofluorescence) Incubate with primary antibody, wash, then incubate with a fluorescently-labeled secondary antibody as per the manufacturer's protocol.

  • QX-CF3 Staining: Incubate the cells with the QX-CF3 working solution for 10-20 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells three times with PBS to remove excess probe.

  • Mounting: Mount the coverslip onto a microscope slide using an appropriate mounting medium.

  • Imaging: Acquire images on a fluorescence or confocal microscope using the appropriate settings for QX-CF3.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical pathway where QX-CF3 could be designed to detect the activity of a specific enzyme (e.g., a nitroreductase) often upregulated in hypoxic cancer cells. An enzyme-cleavable group would quench the fluorescence of QX-CF3. In the presence of the enzyme, this group is removed, leading to a "turn-on" fluorescent signal.

G cluster_cell Cancer Cell (Hypoxic) Probe Quenched QX-CF3 (Non-fluorescent) Enzyme Nitroreductase (Upregulated) Probe->Enzyme Enzymatic Cleavage ActiveProbe Active QX-CF3 (Fluorescent) Enzyme->ActiveProbe Signal Fluorescent Signal (λem = 585 nm) ActiveProbe->Signal Microscopy Fluorescence Microscopy Detection Signal->Microscopy Extracellular Extracellular Space Extracellular->Probe Probe Administration

Caption: Hypothetical enzyme-activated signaling pathway for QX-CF3.

Experimental Workflow

This diagram outlines the general workflow for a cellular imaging experiment using a fluorescent probe like QX-CF3.

G A 1. Cell Culture (Plate cells on imaging dish) B 2. Probe Preparation (Dilute QX-CF3 stock to working solution) A->B C 3. Cell Staining (Incubate cells with probe) B->C D 4. Wash Step (Remove unbound probe) C->D E 5. Image Acquisition (Fluorescence/Confocal Microscopy) D->E F 6. Data Analysis (Image processing and quantification) E->F

References

application of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline in agricultural research

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on the Potential of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Abstract

While specific agricultural research data for this compound is not extensively documented in publicly available literature, the broader class of quinoxaline derivatives has demonstrated significant potential in crop protection.[1][2][3] This document provides a detailed overview of the known applications of quinoxaline compounds in agriculture, including their roles as herbicides, fungicides, and insecticides.[1][2][3][4] By summarizing the established biological activities and experimental protocols for analogous compounds, these notes serve as a foundational resource for researchers seeking to investigate the potential of this compound as a novel agrochemical.

Introduction to Quinoxalines in Agriculture

Quinoxaline, a heterocyclic compound composed of a benzene ring and a pyrazine ring, serves as a scaffold for a diverse range of biologically active molecules.[1][2] In agriculture, derivatives of quinoxaline have been explored for their pesticidal properties, offering potential solutions for weed, disease, and insect pest management.[2][3][4] The versatility of the quinoxaline core allows for chemical modifications that can tune its biological activity, leading to the development of compounds with specific modes of action.[5]

Potential Applications in Agricultural Research

Based on the activities of related quinoxaline derivatives, this compound could be investigated for the following applications:

Herbicidal Activity

Several quinoxaline derivatives have been reported to possess herbicidal properties.[1][3][4] Notably, some have been identified as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis in plants.[1][4] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.

Hypothetical Signaling Pathway for PPO-Inhibiting Herbicides

PPO_Inhibition cluster_Plastid Plastid cluster_Cytoplasm Cytoplasm / Intermembrane Space Glu Glutamate ALA 5-Aminolevulinate Glu->ALA Multiple Steps ProtoIX Protoporphyrinogen IX ALA->ProtoIX Multiple Steps PPO Protoporphyrinogen Oxidase (PPO) ProtoIX->PPO ProtogenIX_out Protoporphyrinogen IX (Accumulates & Leaks) PPO->ProtogenIX_out Blocked Conversion ProtogenIX_ox Protoporphyrinogen IX ProtogenIX_out->ProtogenIX_ox Oxidation Proto_IX_final Protoporphyrin IX ProtogenIX_ox->Proto_IX_final ROS Reactive Oxygen Species (ROS) Proto_IX_final->ROS Photosensitization Membrane Cell Membrane Damage ROS->Membrane Quinoxaline 6,7-Dichloro-2-methyl-3- (trifluoromethyl)quinoxaline (Hypothetical Inhibitor) Quinoxaline->PPO Inhibition

Caption: Hypothetical mechanism of action for a PPO-inhibiting quinoxaline herbicide.

Fungicidal Activity

Quinoxaline derivatives have shown promising fungicidal activity against a range of plant pathogens.[5][6] For instance, certain synthesized quinoxalines have demonstrated high efficacy against Rhizoctonia solani, the causal agent of rice sheath blight, with EC50 values superior to some commercial fungicides.[5] The broad-spectrum potential of these compounds makes them attractive candidates for development as agricultural fungicides.[1][4]

Insecticidal Activity

Research has also indicated that some quinoxaline derivatives possess insecticidal properties.[1][3][4] While the specific modes of action are not always fully elucidated, these findings suggest that the quinoxaline scaffold can be adapted to target insect-specific biological pathways.

Quantitative Data Summary

The following table summarizes the reported efficacy of various quinoxaline derivatives from existing literature. This data can serve as a benchmark for evaluating the performance of this compound.

Compound ClassTarget OrganismAssay TypeEfficacy MetricValue (µg/mL)Reference
Quinoxaline Derivative (5j)Rhizoctonia solaniIn vitroEC508.54[5]
Quinoxaline Derivative (5t)Rhizoctonia solaniIn vitroEC5012.01[5]
Azoxystrobin (Commercial Fungicide)Rhizoctonia solaniIn vitroEC5026.17[5]
Quinoxaline Derivative (5k)Acidovorax citrulliIn vitroAntibacterial AssayGood Activity[5]
Quinoxaline Derivative (3f)Colletotrichum speciesIn vitroFungicidal AssayBroad-spectrum activity[1][4]

Experimental Protocols

The following are generalized protocols for screening the agricultural potential of this compound based on methodologies described for analogous compounds.

General Workflow for Pesticidal Screening

Screening_Workflow cluster_Prep Preparation cluster_Screening Primary Screening cluster_Dose Dose-Response & Efficacy cluster_MOA Mechanism of Action (MoA) Compound Synthesize & Purify 6,7-Dichloro-2-methyl-3- (trifluoromethyl)quinoxaline Stock Prepare Stock Solutions (e.g., in DMSO) Compound->Stock Herb Herbicidal Screen (e.g., Seedling Growth) Stock->Herb Fung Fungicidal Screen (e.g., Mycelial Growth) Stock->Fung Insect Insecticidal Screen (e.g., Larval Mortality) Stock->Insect EC50 Determine EC50/IC50/LC50 for Active Hits Herb->EC50 Fung->EC50 Insect->EC50 Spectrum Spectrum of Activity (Test against a panel of species) EC50->Spectrum Biochem Biochemical Assays (e.g., Enzyme Inhibition) Spectrum->Biochem Physio Physiological Studies Biochem->Physio

Caption: A generalized workflow for the discovery and characterization of a novel pesticide.

Protocol for In Vitro Fungicidal Assay (Mycelial Growth Inhibition)
  • Preparation of Media: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

  • Inoculum Preparation: Grow the target fungus (e.g., Rhizoctonia solani) on PDA plates until the mycelium covers the surface.

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions to achieve the desired final concentrations.

  • Assay Plate Preparation: Add the appropriate volume of the test compound dilutions to molten PDA to achieve the final test concentrations. Pour the mixture into sterile Petri dishes. Include a solvent control (PDA with DMSO) and a negative control (PDA only). A commercial fungicide can be used as a positive control.

  • Inoculation: Once the agar has solidified, place a small plug (e.g., 5 mm diameter) of the actively growing mycelium from the inoculum plate onto the center of each test plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25-28°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the solvent control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the solvent control. Determine the EC50 value (the concentration that inhibits 50% of mycelial growth) using probit analysis or other suitable statistical software.

Protocol for Herbicidal Activity (Seed Germination and Seedling Growth)
  • Plant Species Selection: Choose representative monocot (e.g., barnyardgrass) and dicot (e.g., cress, rape) weed species.

  • Test Compound Application:

    • Pre-emergence: Prepare different concentrations of the test compound in a suitable solvent/surfactant solution. Evenly apply the solutions to the surface of soil in pots. Sow the seeds of the test plants.

    • Post-emergence: Sow the seeds and allow them to germinate and grow to a specific stage (e.g., 2-3 leaf stage). Then, apply the test compound solutions as a foliar spray.

  • Controls: Include a negative control (no treatment) and a solvent control. A commercial herbicide can be used as a positive control.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, light, and humidity.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effects, such as chlorosis, necrosis, and growth inhibition. For a quantitative assessment, measure parameters like germination rate, shoot height, and fresh/dry weight.

  • Analysis: Calculate the percentage of inhibition or injury compared to the control. Determine the GR50 value (the concentration that causes 50% growth reduction).

Conclusion and Future Directions

The quinoxaline scaffold represents a promising starting point for the discovery of novel agrochemicals. While direct evidence for the agricultural application of this compound is currently lacking, the established herbicidal, fungicidal, and insecticidal activities of other quinoxaline derivatives strongly support its evaluation. The protocols outlined in this document provide a framework for initiating such an investigation. Future research should focus on synthesizing and screening this compound against a broad range of agricultural pests, determining its mode of action, and evaluating its crop safety and environmental profile.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct method for synthesizing this compound is through the condensation reaction of 4,5-dichloro-1,2-phenylenediamine with 1,1,1-trifluoro-2,3-butanedione. This reaction is typically carried out in a suitable solvent, often under acidic conditions, to facilitate the cyclization and formation of the quinoxaline ring.

Q2: What are the key starting materials and reagents for this synthesis?

The essential starting materials and reagents are:

  • 4,5-dichloro-1,2-phenylenediamine

  • 1,1,1-trifluoro-2,3-butanedione

  • A suitable solvent (e.g., glacial acetic acid, ethanol)

  • An optional acid catalyst

Q3: What are the critical parameters that can influence the success of the reaction?

Several factors can significantly impact the yield and purity of the final product:

  • Purity of Starting Materials: Impurities in either 4,5-dichloro-1,2-phenylenediamine or 1,1,1-trifluoro-2,3-butanedione can lead to side reactions and the formation of unwanted byproducts.

  • Reaction Temperature: The temperature needs to be carefully controlled to ensure the reaction proceeds to completion without causing decomposition of the reactants or product.

  • Reaction Time: Sufficient time is required for the condensation and cyclization to occur. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is recommended.

  • Choice of Solvent: The solvent can influence the solubility of the reactants and the reaction rate. Glacial acetic acid is commonly used as it can also act as a catalyst.[1]

  • Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the o-phenylenediamine starting material.[2]

Q4: How can I purify the final product, this compound?

Purification of the crude product can typically be achieved through the following methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system needs to be identified in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be an effective purification technique. A suitable eluent system (a mixture of polar and non-polar solvents) is required to separate the product from impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Increase the reaction time or temperature. Monitor the reaction progress using TLC. - Consider using a catalyst if the reaction is sluggish.
Suboptimal reaction conditions.- Experiment with different solvents (e.g., ethanol, methanol) to improve reactant solubility. - Optimize the reaction temperature.
Poor quality of starting materials.- Ensure the purity of 4,5-dichloro-1,2-phenylenediamine and 1,1,1-trifluoro-2,3-butanedione. Purify them if necessary.
Presence of strong electron-withdrawing groups.The dichloro and trifluoromethyl groups are electron-withdrawing and can decrease the nucleophilicity of the diamine, slowing the reaction.[3] More forcing reaction conditions (higher temperature, longer reaction time) may be required.
Formation of Multiple Products/Impurities Side reactions due to impurities in starting materials.- Purify the starting materials before use.
Oxidation of the o-phenylenediamine.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
Formation of benzimidazole byproducts.- This can occur if the dicarbonyl compound has degraded. Ensure the purity of 1,1,1-trifluoro-2,3-butanedione.
Over-oxidation leading to N-oxide formation.- Avoid harsh oxidizing conditions. If not essential for the reaction, ensure no oxidizing agents are present. Running the reaction under an inert atmosphere can also help.
Difficulty in Product Isolation/Purification Product is an oil and does not crystallize.- Attempt to form a salt (e.g., hydrochloride) which may be more crystalline. - If the free base is required, try co-distillation with a high-boiling, non-reactive solvent under vacuum to remove impurities.
Product decomposes on silica gel during chromatography.- Use deactivated silica gel (e.g., treated with triethylamine) to prevent decomposition of sensitive compounds.[2]

Experimental Protocols

General Procedure for the Synthesis of 6,7-Dichloro-2,3-disubstituted-quinoxalines:

A mixture of the appropriate substituted o-phenylenediamine (1 equivalent) and a 1,2-dicarbonyl compound (1 equivalent) is refluxed in glacial acetic acid for 4-5 hours.[1][4] After cooling, the reaction mixture is processed to isolate the crude product, which is then purified by recrystallization or column chromatography.

Proposed Adaptation for this compound:

  • Reactants: 4,5-dichloro-1,2-phenylenediamine and 1,1,1-trifluoro-2,3-butanedione.

  • Solvent: Glacial acetic acid.

  • Reaction Conditions: Reflux for 4-5 hours.

  • Work-up: The reaction mixture would likely be cooled and poured into water or ice to precipitate the crude product. The solid would then be collected by filtration, washed, and dried.

  • Purification: Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) or purification by column chromatography on silica gel.

Note: Due to the electron-withdrawing nature of the substituents, optimization of the reaction time and temperature may be necessary to achieve a good yield.

Visualizations

To aid in understanding the synthesis and troubleshooting process, the following diagrams are provided.

Synthesis_Pathway PD 4,5-dichloro-1,2-phenylenediamine Reaction Condensation/ Cyclization PD->Reaction DK 1,1,1-trifluoro-2,3-butanedione DK->Reaction Solvent Glacial Acetic Acid (Solvent/Catalyst) Solvent->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Synthesis of this compound Problem Encounter a Problem? Start->Problem LowYield Low/No Yield Problem->LowYield Yes Impurities Multiple Products/Impurities Problem->Impurities Yes Isolation Difficult Isolation/Purification Problem->Isolation Yes Successful Successful Synthesis Problem->Successful No CheckPurity Check Starting Material Purity LowYield->CheckPurity OptimizeConditions Optimize Reaction Conditions (Temp, Time, Solvent) LowYield->OptimizeConditions Impurities->CheckPurity InertAtmosphere Use Inert Atmosphere Impurities->InertAtmosphere PurificationMethod Modify Purification Method (Recrystallization, Chromatography) Isolation->PurificationMethod CheckPurity->Successful OptimizeConditions->Successful InertAtmosphere->Successful PurificationMethod->Successful

Caption: A logical workflow for troubleshooting common synthesis issues.

References

optimizing reaction conditions for the synthesis of quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxaline derivatives. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the quinoxaline core structure?

The most prevalent and classical method for synthesizing quinoxalines is the condensation reaction between an aryl-1,2-diamine (such as o-phenylenediamine) and a 1,2-dicarbonyl compound.[1] This method is widely favored due to its simplicity and the ready availability of the starting materials.[1]

Q2: What are the typical challenges encountered with the traditional condensation method for quinoxaline synthesis?

Traditional synthesis protocols often face several challenges, including:

  • Low yields: The reaction may not proceed to completion.[1]

  • Long reaction times: Many classical procedures require prolonged heating or refluxing.[1]

  • Harsh reaction conditions: The use of high temperatures and strong acid catalysts can lead to the degradation of sensitive starting materials or products.[1]

  • Formation of side products: Undesired side reactions can complicate the purification process.[1]

  • Use of toxic solvents: Many protocols employ hazardous organic solvents.[1]

Q3: How can I improve the yield and efficiency of my quinoxaline synthesis?

Modern approaches focus on the use of efficient catalysts to overcome the limitations of traditional methods. The choice of catalyst is crucial for both yield and reaction time.[1] Consider screening different types of catalysts, such as heterogeneous catalysts, which are often recyclable.

Troubleshooting Guide

Problem 1: Low Yield of Quinoxaline Product
Possible Cause Suggested Solution
Incomplete Reaction- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Increase the reaction temperature or switch to a higher-boiling solvent, if the starting materials are stable. - Consider using a more active catalyst.
Poor Reactant Purity- Assess the purity of your starting materials (o-phenylenediamine and 1,2-dicarbonyl compound) using techniques like NMR or GC-MS. - Purify impure reagents by recrystallization or chromatography before starting the synthesis.
Suboptimal Reaction Conditions- Screen different solvents with varying polarities (e.g., ethanol, toluene, water, or solvent-free conditions).[2] - Optimize the reaction temperature; while higher temperatures often increase the rate, they can also lead to degradation. - Experiment with different catalysts and catalyst loading.
Problem 2: Formation of Significant Byproducts
Common Byproduct Cause Prevention and Troubleshooting
Benzimidazole DerivativesReaction of the o-phenylenediamine starting material with aldehyde or carboxylic acid impurities in the 1,2-dicarbonyl compound.- Check the purity of the 1,2-dicarbonyl compound before use and purify if necessary. - Store 1,2-dicarbonyl compounds under an inert atmosphere to prevent degradation.
Quinoxaline N-oxidesOver-oxidation of the quinoxaline ring, especially under harsh conditions or in the presence of an oxidizing agent.- Avoid strong oxidizing agents if not required for the reaction. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation by atmospheric oxygen.
Dihydroquinoxaline IntermediatesIncomplete oxidation of the dihydroquinoxaline intermediate to the final aromatic quinoxaline.- Stir the reaction mixture open to the air after the initial condensation to facilitate oxidation. - Introduce a mild oxidant if necessary. - Choose a catalyst that can also facilitate the final oxidation step.

Data Presentation: Comparative Analysis of Reaction Conditions

The following tables summarize the impact of different catalysts, solvents, and reaction temperatures on the yield of quinoxaline derivatives.

Table 1: Comparison of Catalytic Systems for the Synthesis of 2,3-Diphenylquinoxaline

CatalystSolventTemperatureReaction TimeYield (%)
None (Thermal)Rectified Spirit (Ethanol)Reflux30 - 60 min51 - 75%
Acidic AluminaSolvent-freeMicrowave Irradiation3 min80 - 86%
CuH₂PMo₁₁VO₄₀ on AluminaTolueneRoom Temperature2 hours92%

Table 2: Effect of Different Solvents on the Synthesis of 2,3-Diphenylquinoxaline

SolventCatalystTime (h)Yield (%)
MethanolCSA (20 mol%)250
AcetonitrileCSA (20 mol%)265
Ethanol/WaterCSA (20 mol%)285
EthanolCSA (20 mol%)298

CSA = Camphorsulfonic Acid

Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening in Quinoxaline Synthesis
  • To a mixture of an o-phenylenediamine (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in a suitable solvent (e.g., ethanol, toluene, or water), add the catalyst at the desired loading.[1]

  • Stir the reaction mixture at the specified temperature (e.g., room temperature or reflux).[1]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Upon completion, if using a heterogeneous catalyst, separate it by filtration.[1]

  • Work up the reaction mixture. This may involve adding water to precipitate the product or extracting with an organic solvent.[1]

  • Isolate the crude product by filtration.[1]

  • Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography.[1]

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).[1]

Protocol 2: Synthesis of 2,3-Diphenylquinoxaline using a Heterogeneous Catalyst
  • To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) in toluene (8 mL), add 100 mg of alumina-supported CuH₂PMo₁₁VO₄₀ catalyst.[3][4]

  • Stir the mixture at room temperature.[3][4]

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2 hours.[3]

  • After completion, separate the insoluble catalyst by filtration. The catalyst can be washed, dried, and reused.[4]

  • Dry the filtrate over anhydrous Na₂SO₄.[3]

  • Evaporate the solvent under reduced pressure.[3]

  • The pure product can be obtained by recrystallization from ethanol.[3]

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 1. Mix o-phenylenediamine and 1,2-dicarbonyl prep2 2. Add Solvent prep1->prep2 prep3 3. Add Catalyst prep2->prep3 react1 4. Stir at specified temperature prep3->react1 react2 5. Monitor by TLC react1->react2 workup1 6. Filter (if heterogeneous catalyst) react2->workup1 workup2 7. Isolate Crude Product workup1->workup2 workup3 8. Recrystallization or Chromatography workup2->workup3 analysis1 9. Characterize Product (NMR, IR, MS) workup3->analysis1

Caption: General experimental workflow for quinoxaline synthesis and catalyst screening.[1]

egfr_signaling_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Quinoxaline Quinoxaline Derivative (Inhibitor) Quinoxaline->Dimerization Inhibits PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras STAT3 STAT3 Dimerization->STAT3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Nucleus Nucleus mTOR->Nucleus Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Nucleus STAT3->Nucleus Translocates to Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of quinoxaline derivatives.[5][6]

troubleshooting_workflow start Low Yield Observed check_conditions Check Reaction Conditions (Temp, Time) start->check_conditions optimize Optimize Temperature and Reaction Time check_conditions->optimize Suboptimal evaluate_catalyst Evaluate Catalyst Activity optimize->evaluate_catalyst screen_catalysts Screen Different Catalysts evaluate_catalyst->screen_catalysts Inefficient check_purity Check Starting Material Purity evaluate_catalyst->check_purity Efficient screen_catalysts->check_purity end_bad Re-evaluate Approach screen_catalysts->end_bad purify_materials Purify Starting Materials check_purity->purify_materials Impure end_good Improved Yield check_purity->end_good Pure purify_materials->end_good

Caption: Troubleshooting workflow for addressing low yields in quinoxaline synthesis.[1]

References

Technical Support Center: Purification of Chlorinated Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chlorinated quinoxaline compounds.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Low or No Yield After Purification

Q: I have a low yield of my chlorinated quinoxaline compound after purification. What are the possible causes and solutions?

A: Low recovery can stem from several factors throughout the purification process. Here's a systematic approach to troubleshoot this issue:

  • Product Loss During Extraction and Work-up: Ensure the pH of the aqueous layer is appropriate for your derivative's pKa to prevent it from remaining in the aqueous phase.[1] Performing multiple extractions with a suitable organic solvent can maximize recovery.[1]

  • Compound Instability on Silica Gel: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel.[1] You can deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[2] Alternatively, consider using a different stationary phase like alumina or reverse-phase C18 silica.[2]

  • Inefficient Elution from the Chromatography Column: The chosen solvent system may be too non-polar to effectively elute your compound.[1] Gradually increase the polarity of the eluent (gradient elution).[1] If the compound is still retained, a stronger solvent system may be necessary. For highly polar compounds, reverse-phase chromatography might be a better option.[1]

  • Product Precipitation on the Column: If your compound has low solubility in the chosen chromatography solvents, it may precipitate on the column, leading to low recovery and poor separation.[1] Ensure your crude product is fully dissolved before loading it onto the column. If solubility is an issue, you can load the sample onto the column as a solid by pre-adsorbing it onto a small amount of silica gel.[1][2]

  • Hydrolysis of the Chloro Substituent: Chlorinated quinoxalines can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures, which can lead to the formation of less soluble hydroxyquinoxalines.[3] It is advisable to perform the workup quickly and at low temperatures.[3]

LowYieldTroubleshooting start Low Yield of Purified Chlorinated Quinoxaline check_workup Review Extraction & Work-up start->check_workup check_chromatography Analyze Chromatography Parameters start->check_chromatography check_solubility Assess Compound Solubility start->check_solubility check_stability Evaluate Compound Stability start->check_stability solution_workup Optimize pH Perform multiple extractions check_workup->solution_workup Product loss? solution_chromatography Adjust eluent polarity Use gradient elution Consider alternative stationary phase check_chromatography->solution_chromatography Inefficient elution? solution_solubility Ensure full dissolution before loading Use solid loading technique check_solubility->solution_solubility Precipitation on column? solution_stability Deactivate silica gel (e.g., with triethylamine) Work at lower temperatures Avoid prolonged exposure to water check_stability->solution_stability Degradation?

Troubleshooting workflow for low purification yield.
Presence of Impurities in the Purified Product

Q: My purified chlorinated quinoxaline is still showing impurities. How can I identify and remove them?

A: The nature of the impurity will dictate the best purification strategy. Common impurities include:

  • Mono-chlorinated and Hydrolyzed Byproducts: These are common when the initial chlorination reaction is incomplete or if hydrolysis occurs during the workup.[3] These impurities are generally more polar than the desired di-chlorinated product.

    • Solution: Recrystallization from a suitable solvent, such as ethanol or hexane, can be effective in removing the more polar mono-chloro hydroxy impurity.[3] If recrystallization is insufficient, silica gel column chromatography can be used for purification.[3]

  • Starting Materials: Unreacted starting materials may be present if the reaction has not gone to completion.

    • Solution: An acidic wash may help remove unreacted o-phenylenediamine as a salt. For other starting materials, column chromatography with a carefully selected solvent system is usually effective.

  • Colored Impurities: Persistent color in the final product can be due to the formation of colored byproducts or oxidation.[4]

    • Solution: Treating the hot solution with a small amount of activated charcoal before filtration during recrystallization can adsorb colored impurities.[2][4] Use charcoal sparingly as it can also adsorb the desired product.[4]

ImpurityRemoval start Impure Chlorinated Quinoxaline identify Identify Impurity (e.g., TLC, NMR, MS) start->identify impurity_type What is the nature of the impurity? identify->impurity_type polar_impurity More Polar Impurity (e.g., mono-chlorinated, hydrolyzed) impurity_type->polar_impurity Polar nonpolar_impurity Less Polar Impurity (e.g., starting material) impurity_type->nonpolar_impurity Non-polar colored_impurity Colored Impurity impurity_type->colored_impurity Colored solution_polar Recrystallization (e.g., from Ethanol/Hexane) Column Chromatography polar_impurity->solution_polar solution_nonpolar Column Chromatography (optimize solvent system) nonpolar_impurity->solution_nonpolar solution_colored Recrystallization with Activated Charcoal Treatment colored_impurity->solution_colored

Workflow for identifying and removing impurities.
Issues with Thin-Layer Chromatography (TLC)

Q: My TLC plate shows streaking or spots that don't move from the baseline. How can I resolve this?

A: TLC is a crucial tool for monitoring reaction progress and developing a purification strategy. Here are solutions to common TLC problems:

  • Streaking: This can be caused by applying too much sample, an insoluble sample, or a very polar compound interacting strongly with the silica gel.

    • Solution: Dilute your sample before spotting. Ensure the sample is fully dissolved in the spotting solvent. For very polar compounds, adding a small amount of a polar solvent like methanol or acetic acid to the eluent can help.

  • Spot Remains on the Baseline: This indicates that the eluent is not polar enough to move the compound up the plate.

    • Solution: Increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

  • Spots Too Close to the Solvent Front: This suggests the eluent is too polar.[1]

    • Solution: Decrease the proportion of the polar solvent in your eluent system.[1]

  • Separation on TLC Doesn't Translate to the Column: This can occur because the conditions on a dry TLC plate are different from a wet-packed column, and heat generated during column chromatography can affect separation.[1]

    • Solution: It is crucial to pre-equilibrate the column with the mobile phase before loading the sample.[1]

Frequently Asked Questions (FAQs)

Q1: Why can the purification of chlorinated quinoxalines be challenging?

A1: The challenges in purifying chlorinated quinoxalines arise from several factors:

  • Reactivity: The chlorine atoms activate the quinoxaline ring, making it susceptible to nucleophilic substitution, which can lead to hydrolysis or reaction with nucleophilic solvents (e.g., methanol) during purification.

  • Byproduct Formation: Synthesis of chlorinated quinoxalines can result in byproducts with similar polarities to the desired product, such as mono-chlorinated or regioisomeric dichlorinated compounds, making separation difficult.

  • Stability: Some chlorinated quinoxalines may be unstable on acidic stationary phases like silica gel, leading to degradation on the column.[1]

Q2: What are the most common impurities encountered in the synthesis of 2,3-dichloroquinoxaline?

A2: When synthesizing 2,3-dichloroquinoxaline from quinoxaline-2,3-dione, the most common impurities are the mono-chlorinated intermediate and the partially hydrolyzed product (2-chloro-3-hydroxyquinoxaline).[3] These arise from incomplete chlorination or hydrolysis during the workup.[3]

Q3: How can I minimize hydrolysis of my chlorinated quinoxaline during workup and purification?

A3: To minimize hydrolysis, it is important to work quickly and at low temperatures, especially during the aqueous workup.[3] Quenching the reaction mixture with ice-cold water and promptly filtering the precipitated product is recommended.[3] When performing chromatography, using anhydrous solvents and minimizing the time the compound spends on the column can also help.

Q4: Is it better to use normal-phase or reverse-phase chromatography for chlorinated quinoxalines?

A4: The choice depends on the specific compound and its impurities.

  • Normal-phase chromatography (e.g., silica gel) is often the first choice and can be effective, especially for separating less polar compounds.[2]

  • Reverse-phase chromatography (e.g., C18) separates compounds based on hydrophobicity and can be very effective for purifying more polar chlorinated quinoxalines or for separating isomers that are difficult to resolve by normal-phase chromatography.[5]

Q5: How do I choose the right purification technique?

A5: The choice of purification technique depends on the nature of the impurities and the desired purity of the final product.

PurificationChoice start Crude Chlorinated Quinoxaline assess_purity Assess Purity and Impurities (TLC, NMR) start->assess_purity decision Nature of Impurities? assess_purity->decision solid_impurities Solid Impurities or Highly Crystalline Product decision->solid_impurities Different Solubility similar_polarity Impurities with Similar Polarity decision->similar_polarity ΔRf > 0.1 on TLC high_purity_needed Very High Purity Required or Difficult Separation decision->high_purity_needed ΔRf < 0.1 or Isomers recrystallization Recrystallization solid_impurities->recrystallization column_chrom Flash Column Chromatography similar_polarity->column_chrom hplc Preparative HPLC high_purity_needed->hplc

Decision tree for selecting a purification method.

Q6: How can I confirm the purity of my final chlorinated quinoxaline product?

A6: A combination of analytical techniques should be used to confirm purity:

  • Melting Point: A sharp melting point range close to the literature value indicates high purity. For example, pure 2,3-dichloroquinoxaline has a reported melting point of 152-154 °C.[3]

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: The absence of signals corresponding to impurities in the NMR spectra is a strong confirmation of purity.

    • Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity.

Data Presentation

Table 1: Comparison of Purification Techniques for Chlorinated Quinoxalines
TechniquePrincipleBest ForTypical PurityTypical YieldAdvantagesDisadvantages
Recrystallization Differential solubilityRemoving small amounts of impurities with different solubility profiles.>98%75-85%Simple, inexpensive, good for large scale.Can have lower yields if compound is somewhat soluble at low temperatures.
Flash Column Chromatography Differential adsorptionSeparating mixtures with components of different polarities (ΔRf > 0.1 on TLC).[2]97-99%[6]>95%[6]Versatile, applicable to a wide range of compounds.Can be time-consuming, potential for compound degradation on silica.
Preparative HPLC High-resolution differential partitioningSeparating isomers or impurities that are difficult to remove by other methods.[2]>99%Variable, can be lower than other methods.Highest resolution and purity.Expensive, requires specialized equipment, limited sample capacity.

Note: Purity and yield are highly dependent on the specific compound and the nature of the impurities.

Table 2: Common Solvent Systems for Column Chromatography of Chlorinated Quinoxalines
Stationary PhaseEluent System (starting point)Compound PolarityNotes
Silica Gel Hexanes / Ethyl AcetateLow to MediumA good starting point for many chlorinated quinoxalines. The ratio is adjusted based on TLC, aiming for an Rf of 0.2-0.3 for the product.[3]
Silica Gel Dichloromethane / HexanesLowUseful for very non-polar compounds.
Alumina Hexanes / Ethyl AcetateLow to MediumAn alternative to silica gel, can be less acidic.
C18 (Reverse-Phase) Water / Acetonitrile or MethanolMedium to HighExcellent for separating polar compounds or isomers. A buffer (e.g., formic acid) may be needed.[1]
Table 3: Common Solvents for Recrystallization of Chlorinated Quinoxalines
Solvent(s)Compound CharacteristicsProcedure Notes
Ethanol Good solubility when hot, poor when cold.A common and effective solvent for many quinoxaline derivatives.[3]
Hexane Suitable for less polar chlorinated quinoxalines.Can be effective for removing more polar impurities.[3]
Methanol / Water Compound is soluble in methanol but not in water.A two-solvent system where water is added as the anti-solvent to induce crystallization.[7]
Toluene For compounds with aromatic character.Higher boiling point, ensure it's below the compound's melting point.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a Chlorinated Quinoxaline Derivative

This protocol is a general guideline and should be adapted based on the specific properties of your compound.

  • TLC Analysis: Develop a solvent system that provides good separation of your target compound from impurities. Aim for an Rf value of 0.2-0.4 for your product. A mixture of hexanes and ethyl acetate is a common starting point.[2]

  • Column Packing:

    • Select an appropriately sized glass column with a sintered frit and stopcock.

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the least polar eluent you will be using.

    • Pour the slurry into the column and use gentle air pressure or tapping to create a uniform, packed bed free of air bubbles.

    • Add a thin layer of sand to the top of the silica to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude chlorinated quinoxaline in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel. Evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add the dissolved sample or the dry-loaded silica to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column, ensuring not to disturb the sand layer.

    • Begin eluting the column, collecting fractions in test tubes or vials. Apply gentle air pressure to maintain a steady flow rate.

    • If using a gradient elution, gradually increase the polarity of the solvent system.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Protocol 2: General Procedure for Recrystallization of a Chlorinated Quinoxaline Derivative

This protocol describes a single-solvent recrystallization.

  • Solvent Selection: In a test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude chlorinated quinoxaline in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen solvent and begin heating the mixture with stirring on a hot plate.

    • Continue adding small portions of the hot solvent until the solid just dissolves completely.

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (1-2% by weight of your compound).[2]

    • Gently reheat and swirl the mixture for a few minutes.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities or charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This prevents premature crystallization.

  • Crystallization:

    • Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Allow the crystals to dry thoroughly on the filter paper by drawing air through them, and then transfer them to a watch glass or drying dish to dry completely, preferably in a vacuum oven.

References

preventing degradation of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline to prevent its degradation.

Troubleshooting Guide

Users encountering issues with the stability of this compound can refer to the following guide for potential causes and corrective actions.

Observation Potential Cause Recommended Action
Discoloration (e.g., yellowing or browning of the solid) 1. Photodegradation: Exposure to light, particularly UV light, can induce degradation. 2. Oxidation: The quinoxaline ring system may be susceptible to oxidation upon exposure to air.1. Store the compound in an amber vial or a light-blocking container. 2. Store under an inert atmosphere, such as argon or nitrogen.
Change in physical state (e.g., clumping, oily appearance) 1. Hygroscopicity/Hydrolysis: The compound may absorb moisture, leading to physical changes and potential hydrolysis of the chloro substituents.1. Store in a desiccator with a suitable drying agent. 2. Ensure the container is tightly sealed. 3. Handle the compound in a dry environment (e.g., a glove box).
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) 1. Formation of Degradation Products: New peaks indicate that the compound has begun to degrade. This can be due to hydrolysis, oxidation, or photodegradation.1. Use analytical techniques like LC-MS or GC-MS to identify the impurities. Plausible degradation products include mono-hydrolyzed (one chlorine replaced by a hydroxyl group) and di-hydrolyzed products, as well as N-oxides. 2. Review and optimize storage conditions. 3. Re-qualify the material to determine its current purity before use.
Inconsistent experimental results or loss of biological activity 1. Significant Degradation: The purity of the compound may have fallen below an acceptable level for the intended application.1. Perform a quantitative purity analysis using a validated stability-indicating HPLC method. 2. If significant degradation is confirmed, it is advisable to use a fresh batch of the compound for sensitive experiments.
Illustrative Stability Data

The following table provides an example of stability data for this compound under forced degradation conditions. This data is for illustrative purposes to demonstrate potential degradation trends.

Condition Duration Assay (% Remaining) Major Degradation Products
Solid, Room Temp, Light 30 days98.5%Minor oxidative and photo-degradants
Solid, Room Temp, Dark 30 days99.8%Negligible
Solid, 40°C, Dark 30 days99.2%Minor thermal degradants
Solution (ACN/H₂O), UV Light 24 hours85.2%Photodegradation products
0.1 M HCl 48 hours96.5%Acid hydrolysis products
0.1 M NaOH 48 hours92.1%Base hydrolysis products
3% H₂O₂ 24 hours90.7%N-oxides and other oxidative products

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general reverse-phase HPLC method for assessing the purity of this compound and detecting degradation products.

  • Instrumentation: HPLC with UV Detector

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile.

Protocol 2: Forced Degradation Study

To understand the degradation pathways, forced degradation studies can be performed under various stress conditions.

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Keep at 60°C for 48 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 105°C for 48 hours. Dissolve in acetonitrile for analysis.

  • Photodegradation: Expose a solution of the compound (in a quartz cuvette) in a photostability chamber according to ICH Q1B guidelines.

Analyze all stressed samples using the HPLC method described in Protocol 1. The emergence of new peaks will indicate the formation of degradation products under specific conditions.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure long-term stability, it is recommended to store the compound at 2-8°C in a tightly sealed, light-resistant container (e.g., amber vial) under an inert atmosphere (e.g., argon or nitrogen) in a dry environment, such as a desiccator.

Q2: What are the likely degradation pathways for this compound?

A2: Based on its structure, the most probable degradation pathways are:

  • Hydrolysis: The chloro groups on the quinoxaline ring can be susceptible to hydrolysis, especially under basic or acidic conditions, to form hydroxylated impurities.

  • Photodegradation: The aromatic and heterocyclic rings can absorb UV light, leading to the cleavage of carbon-chlorine bonds or other photochemical reactions.

  • Oxidation: The nitrogen atoms in the quinoxaline ring are susceptible to oxidation, which can lead to the formation of N-oxides, particularly in the presence of oxidizing agents or air and light.[1][2]

Q3: How can I monitor the purity of my sample over time?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the purity. This involves using an HPLC method that can separate the intact compound from its potential degradation products. Regular analysis of a stored sample against a freshly prepared standard will allow you to track any changes in purity.

Q4: What solvents are recommended for preparing stock solutions?

A4: For short-term storage, solvents such as acetonitrile, methanol, or dimethyl sulfoxide (DMSO) are generally suitable. However, the long-term stability of the compound in any solvent should be experimentally verified. For aqueous-based assays, it is recommended to prepare fresh solutions from a solid sample or a recently prepared stock solution in an organic solvent.

Diagrams

Troubleshooting Workflow for Degradation Issues

The following diagram illustrates a logical workflow for troubleshooting the degradation of this compound.

Troubleshooting Workflow cluster_0 Start: Observation of Potential Degradation cluster_1 Initial Assessment cluster_2 Problem Identification cluster_3 Corrective Actions cluster_4 Resolution start Suspected Degradation (e.g., discoloration, new peaks in HPLC) assess_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert?) - Moisture start->assess_storage analytical_check Perform Analytical Check: - HPLC Purity Analysis - Compare to Reference Standard start->analytical_check improper_storage Improper Storage Identified assess_storage->improper_storage degradation_confirmed Degradation Confirmed by HPLC analytical_check->degradation_confirmed improper_storage->degradation_confirmed No correct_storage Correct Storage Conditions: - Store at 2-8°C - Protect from light - Use inert gas - Store in desiccator improper_storage->correct_storage Yes characterize_degradants Characterize Degradants (LC-MS) degradation_confirmed->characterize_degradants Yes end Compound Stabilized / Issue Resolved degradation_confirmed->end No, purity is acceptable correct_storage->end new_batch Consider Using a New Batch characterize_degradants->new_batch new_batch->end

Caption: Troubleshooting workflow for compound degradation.

References

how to improve the solubility of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline in biological assays.

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have low aqueous solubility?

A1: The low aqueous solubility of this compound is anticipated due to its molecular structure. Quinoxaline derivatives possess a rigid and planar aromatic ring system, which contributes to strong intermolecular interactions in the solid state, making it difficult for water molecules to solvate them. Furthermore, the presence of two chlorine atoms and a trifluoromethyl group significantly increases the lipophilicity (hydrophobicity) of the molecule, further reducing its affinity for aqueous environments.

Q2: I am observing compound precipitation when I dilute my DMSO stock solution into an aqueous buffer for my assay. What is happening?

A2: This is a common issue known as "antisolvent precipitation." Dimethyl sulfoxide (DMSO) is an excellent organic solvent that can dissolve many hydrophobic compounds at high concentrations. However, when a concentrated DMSO stock is introduced into an aqueous buffer, the DMSO is rapidly diluted. This sudden change in solvent polarity reduces the solubility of the compound, causing it to precipitate out of the solution if its concentration exceeds its solubility limit in the final aqueous-organic mixture. To avoid this, it is recommended to add the DMSO stock to the aqueous buffer slowly while vortexing and to use a stepwise dilution method.[1][2][3][4]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A3: The maximum tolerated concentration of DMSO is highly dependent on the specific cell line and the duration of the assay.[5][6][7] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects.[5][7] Some more robust cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the no-effect concentration of DMSO on your specific biological system.[5][6] It is always recommended to use the lowest possible concentration of DMSO.

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: The quinoxaline ring system contains basic nitrogen atoms. Therefore, the solubility of this compound is likely to be pH-dependent. Lowering the pH of the aqueous buffer should lead to the protonation of the nitrogen atoms, forming a more soluble salt. However, it is essential to ensure that the final pH of the solution is compatible with the biological assay being performed, as significant deviations from physiological pH can affect protein structure and cellular function.

Q5: Are there other methods besides co-solvents and pH adjustment to improve solubility?

A5: Yes, complexation with cyclodextrins is a widely used technique to enhance the aqueous solubility of hydrophobic compounds.[8][9][10] Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic this compound molecule can be encapsulated within the cyclodextrin cavity, forming an inclusion complex that is more soluble in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[9]

Troubleshooting Guide: Compound Precipitation in Biological Assays

Issue Potential Cause Troubleshooting Steps & Solutions
Precipitation upon dilution of DMSO stock in aqueous buffer Antisolvent precipitation due to rapid change in solvent polarity. Final concentration exceeds solubility in the aqueous/DMSO mixture.1. Slow, dropwise addition: Add the DMSO stock solution to the aqueous buffer slowly while vigorously vortexing or stirring.[1][3][4] 2. Stepwise dilution: Perform one or more intermediate dilutions in a mixture of DMSO and aqueous buffer before the final dilution.[2] 3. Lower the final concentration: If possible, reduce the final concentration of the compound in the assay. 4. Increase co-solvent percentage: If the assay allows, slightly increase the final DMSO concentration (not exceeding the toxic limit for your cells).
Cloudiness or precipitate observed in the stock solution The compound has low solubility even in 100% DMSO at the prepared concentration, especially after storage at low temperatures.1. Gentle warming: Warm the stock solution to 37°C and vortex or sonicate to redissolve the compound.[2] 2. Prepare a lower concentration stock: If precipitation is recurrent, prepare a new stock solution at a lower concentration. 3. Store at room temperature (if stable): For short-term storage, keeping the DMSO stock at room temperature may prevent precipitation, provided the compound is stable under these conditions.
Precipitation observed over the course of a long-term (e.g., >24h) assay The compound may be slowly precipitating out of the supersaturated solution over time. The compound may be unstable in the aqueous environment.1. Use of solubilizing excipients: Incorporate a solubilizing agent like HP-β-cyclodextrin into the assay medium to maintain solubility. 2. Assess compound stability: Perform a time-course experiment to determine if the compound is degrading, which may lead to the formation of less soluble byproducts. 3. Replenish the medium: If feasible for the experimental design, replace the medium with freshly prepared compound solution at intermediate time points.
Inconsistent results between experiments Variability in the amount of dissolved compound due to precipitation.1. Visually inspect all solutions: Before adding to the assay, ensure that all solutions, including the final diluted solution, are clear and free of any precipitate. 2. Prepare fresh dilutions: Prepare fresh dilutions from the stock solution for each experiment. Do not use previously diluted solutions that have been stored. 3. Standardize the preparation method: Ensure the same protocol for dilution (e.g., temperature, mixing speed, rate of addition) is used for every experiment.

Summary of Potential Solubility Enhancement Strategies

The following table provides an overview of common solubilization techniques and their potential impact on the solubility of this compound. The fold increase is an illustrative estimation based on typical outcomes for poorly soluble compounds.

Method Excipient/Condition Typical Fold Increase in Aqueous Solubility Considerations for Biological Assays
Co-solvency 5% DMSO in buffer10 - 100Final DMSO concentration must be below the cytotoxic level for the specific cell line.[5][6][7]
5% PEG 400 in buffer10 - 100Can be a less toxic alternative to DMSO for some cell lines.
pH Adjustment pH 5.0 Buffer10 - 1,000 (highly dependent on pKa)The final pH must be compatible with the biological system under investigation.
Complexation 10 mM HP-β-CD in buffer100 - 10,000HP-β-CD is generally well-tolerated in vitro, but potential interactions with the assay should be evaluated.[8][9]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of this compound powder.

  • Dissolution: In a sterile microcentrifuge tube or glass vial, add the appropriate volume of 100% cell culture-grade DMSO to achieve the desired high concentration (e.g., 10-50 mM).

  • Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or gently warm it to 37°C.[2] Visually inspect to ensure a clear solution with no particulate matter.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Protocol 2: Preparation of Working Solutions for In Vitro Assays
  • Thaw Stock Solution: Thaw one aliquot of the concentrated DMSO stock solution at room temperature.

  • Prepare Assay Medium: Have the required volume of your aqueous assay buffer or cell culture medium ready in a sterile tube.

  • Dilution: While vortexing the assay medium, add the required volume of the DMSO stock solution drop-by-drop to achieve the final desired concentration of the compound.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the working solution is below the predetermined toxicity limit for your assay (e.g., ≤ 0.5%).

  • Use Immediately: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.

Protocol 3: Kinetic Solubility Assessment in Aqueous Buffer
  • Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Prepare Buffer: Use a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Dilution: In a clear 96-well plate, add 2 µL of the 10 mM DMSO stock to 198 µL of the aqueous buffer to achieve a final nominal concentration of 100 µM with 1% DMSO. Prepare a blank well with 2 µL of DMSO and 198 µL of buffer.

  • Incubation: Cover the plate and let it equilibrate at room temperature for 1-2 hours.

  • Analysis: Measure the absorbance of the solution at various wavelengths using a plate reader to detect any light scattering caused by precipitation. Alternatively, filter the solution through a solubility filter plate and quantify the concentration of the dissolved compound in the filtrate using HPLC-UV.

Visualizations

G cluster_0 Initial Observation & Troubleshooting cluster_1 Solubility Enhancement Strategies cluster_2 Implementation & Validation A Compound precipitates in aqueous assay buffer B Verify Stock Solution (Is it fully dissolved?) A->B C Review Dilution Protocol (Antisolvent effect?) A->C D Assess Final Concentration (Is it too high?) A->D E Co-solvent Optimization (e.g., DMSO, PEG 400) C->E Optimize co-solvent & dilution method D->E Lower concentration F pH Adjustment (e.g., pH 5.0-6.5) D->F Increase solubility limit G Cyclodextrin Complexation (e.g., HP-β-CD) D->G Increase solubility limit H Prepare new formulation E->H F->H G->H I Perform Kinetic Solubility Assay H->I J Validate in Biological Assay (Include vehicle controls) I->J K Clear Solution & Reproducible Data J->K G cluster_start Preparation cluster_dilution Dilution cluster_assay Assay A Weigh Compound B Prepare 10-50 mM Stock in 100% DMSO A->B Dissolve C Add stock dropwise to vortexing aqueous buffer B->C Dilute D Final working solution (e.g., < 0.5% DMSO) C->D Final Concentration E Perform Biological Assay D->E

References

Technical Support Center: Synthesis and Purification of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The most common and direct synthesis method is the condensation reaction between 4,5-dichloro-1,2-phenylenediamine and 1,1,1-trifluoro-2,3-butanedione.[1] This reaction is typically carried out in a suitable solvent, often with acid catalysis, to facilitate the cyclization and formation of the quinoxaline ring.

Q2: What are the potential sources of impurities in this synthesis?

Impurities can arise from several sources during the synthesis and work-up procedures. These can be broadly categorized as:

  • Unreacted Starting Materials: Residual 4,5-dichloro-1,2-phenylenediamine or 1,1,1-trifluoro-2,3-butanedione.

  • Side Products: Formation of regioisomers if the dicarbonyl compound is not perfectly symmetrical, or byproducts from side reactions.

  • Reagents and Solvents: Residual acid catalyst, solvents, or moisture can contribute to impurities.

  • Degradation Products: The product may degrade under harsh reaction or purification conditions.

Q3: Which analytical techniques are recommended for purity assessment?

A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): Useful for quantifying the purity of the final product and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation of the desired product and helps in identifying and quantifying impurities.

  • Elemental Analysis: Can be used to confirm the elemental composition of the purified product.

Troubleshooting Guides

Problem 1: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present, consider extending the reaction time or slightly increasing the reaction temperature.
Suboptimal Reaction Conditions The choice of solvent and catalyst can significantly impact the yield. Acetic acid is a commonly used solvent that also acts as a catalyst.[1] Experiment with other solvents like ethanol or toluene, and consider using a catalytic amount of a stronger acid if needed.
Poor Quality Starting Materials Ensure the purity of 4,5-dichloro-1,2-phenylenediamine and 1,1,1-trifluoro-2,3-butanedione. Impurities in the starting materials can lead to side reactions and lower yields.
Product Loss During Work-up Optimize the extraction and washing steps to minimize product loss. Ensure the pH is appropriately adjusted during aqueous washes to prevent the product from partitioning into the aqueous layer.
Problem 2: Presence of a Persistent Impurity after Initial Purification
Possible Cause Troubleshooting Step
Co-eluting Impurity in Column Chromatography If an impurity has a similar polarity to the product, it may co-elute. Try a different solvent system with varying polarity or consider using a different stationary phase (e.g., alumina instead of silica gel).[2] Gradient elution can also improve separation.[2]
Formation of an Isomer Although less likely with the specified reactants, the formation of a regioisomer is a possibility in some quinoxaline syntheses. Careful analysis of NMR and MS data can help identify isomeric impurities. Purification may require preparative HPLC.
Impurity with Similar Solubility in Recrystallization If an impurity has similar solubility characteristics to the product, recrystallization may be ineffective. Try a different solvent or a two-solvent system for recrystallization.

Data Presentation

The following table presents illustrative data on the purity of a crude sample of this compound and the improvement in purity after applying different purification techniques.

Purification Method Purity of Crude Product (%) Purity after 1st Purification (%) Purity after 2nd Purification (%) Overall Yield (%)
Recrystallization (Methanol) 85959870
Column Chromatography (Silica Gel, Hexane:Ethyl Acetate gradient) 8598>9965

Note: The data presented in this table is for illustrative purposes and may vary depending on the specific experimental conditions.

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dichloro-1,2-phenylenediamine (1.0 eq) in glacial acetic acid.

  • Addition of Reagent: To the stirred solution, add 1,1,1-trifluoro-2,3-butanedione (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-5 hours.[1]

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Drying: Dry the crude product under vacuum.

Purification by Recrystallization
  • Solvent Selection: Methanol is a suitable solvent for the recrystallization of similar dichlorinated quinoxalines.[3]

  • Dissolution: Dissolve the crude product in a minimum amount of hot methanol.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold methanol, and dry under vacuum.

Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase. For sensitive compounds, the silica gel can be deactivated by pre-treating with a solvent mixture containing a small amount of triethylamine (e.g., 1%).[2]

  • Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by TLC analysis of the crude product.

  • Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Start the elution with the low-polarity solvent and gradually increase the polarity by adding more ethyl acetate. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualization

impurity_removal_workflow cluster_synthesis Synthesis cluster_analysis Purity Analysis cluster_purification Purification cluster_final Final Product start Crude Product purity_check Purity < 98% ? start->purity_check Analyze Purity (HPLC/GC-MS) recrystallization Recrystallization purity_check->recrystallization Yes final_product Pure Product (>98%) purity_check->final_product No purity_check_2 Purity < 99% ? recrystallization->purity_check_2 Analyze Purity column_chromatography Column Chromatography column_chromatography->final_product Analyze Purity purity_check_2->column_chromatography Yes purity_check_2->final_product No

Caption: Workflow for the identification and removal of impurities.

References

stability issues of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: My 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline precipitated out of my aqueous buffer. What could be the cause?

A1: Precipitation is a common issue with quinoxaline derivatives as they often have low aqueous solubility. The solubility of quinoline derivatives, a related class of compounds, is known to be pH-dependent.[1][2][3] Consider the following:

  • pH of the Solution: Quinoxalines are heterocyclic aromatic compounds containing nitrogen atoms that can be protonated in acidic conditions, potentially increasing their solubility. If your buffer is neutral or alkaline, the compound may be less soluble.

  • Concentration: You may be exceeding the solubility limit of the compound in your specific aqueous system.

  • Temperature: Solubility can be temperature-dependent. If you prepared your solution at a higher temperature and then cooled it, precipitation may occur.

  • "Salting-out" Effect: High concentrations of salts in your buffer can decrease the solubility of organic compounds.[1]

Q2: I suspect my compound is degrading in my aqueous stock solution. What are the likely degradation pathways?

A2: Based on the structure of this compound and the behavior of similar compounds, two primary degradation pathways in aqueous solution are plausible: hydrolysis and photodegradation.[4]

  • Hydrolysis: The chloro substituents on the quinoxaline ring are susceptible to nucleophilic substitution by water, especially under non-neutral pH and elevated temperatures. This would result in the formation of hydroxy-quinoxalinone derivatives. While C-Cl bonds are relatively strong, hydrolysis can be a significant issue over time.[4][5][6][7]

  • Photodegradation: Aromatic chlorides can undergo photodegradation where the carbon-chlorine bonds are cleaved upon exposure to light, leading to substitution with hydroxyl groups.[4] The trifluoromethyl group may also be susceptible to photodegradation, potentially leading to the formation of trifluoroacetic acid.[8]

Q3: How can I minimize the degradation of this compound in my experiments?

A3: To enhance the stability of your compound in aqueous solutions, consider the following precautions:

  • pH Control: Based on general trends for quinolines, maintaining a slightly acidic to neutral pH may be preferable. However, the stability of your specific compound across a pH range should be experimentally verified. Some related compounds show increased hydrolysis at alkaline pH.[1]

  • Light Protection: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.[4]

  • Temperature Control: Store stock solutions at low temperatures (e.g., 2-8°C) to slow down potential degradation reactions. For long-term storage, it is advisable to store the compound as a solid.[4]

  • Use Fresh Solutions: Prepare aqueous solutions fresh for each experiment whenever possible.[4]

  • Inert Atmosphere: For long-term storage of solid material, consider an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[4]

Q4: What solvents are recommended for preparing stock solutions?

A4: For preparing concentrated stock solutions, it is best to use high-purity, anhydrous aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4] These can then be diluted into your aqueous buffer for the final experimental concentration. Be mindful of the final solvent concentration in your assay, as it may affect your experimental system.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected or inconsistent experimental results Compound degradationPrepare fresh solutions for each experiment. Protect solutions from light and store at 2-8°C. Perform a stability study under your experimental conditions (see Protocol 1).
Appearance of new peaks in HPLC analysis over time Hydrolysis or photodegradationAnalyze for potential degradation products. Compare the retention times to known or suspected degradation products. Adjust solution pH, and protect from light.
Loss of compound potency or activity Degradation of the active compoundQuantify the compound concentration using a freshly prepared standard curve. If degradation is confirmed, prepare fresh solutions and reassess.
Solution changes color Potential degradation or oxidationDiscard the solution. Prepare a fresh solution and store it under appropriate conditions (protected from light, controlled temperature).

Experimental Protocols

Protocol 1: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • Acetonitrile (ACN), HPLC grade
  • Water, HPLC grade
  • 1 M Hydrochloric Acid (HCl)
  • 1 M Sodium Hydroxide (NaOH)
  • 3% Hydrogen Peroxide (H₂O₂)
  • HPLC system with a suitable C18 column

2. Procedure:

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of ACN and 1 M HCl. Heat at 60°C for 24 hours. Neutralize with 1 M NaOH before injection.[4]
  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of ACN and 1 M NaOH. Keep at room temperature for 24 hours. Neutralize with 1 M HCl before injection.[4]
  • Oxidative Degradation: Dissolve the compound in a 1:1 mixture of ACN and 3% H₂O₂. Keep at room temperature for 24 hours.[4]
  • Photodegradation: Prepare a solution of the compound in a suitable solvent (e.g., ACN/water) and expose it to a UV lamp or direct sunlight for a defined period. Keep a control sample in the dark.
  • Thermal Degradation: Prepare a solution of the compound and heat it at an elevated temperature (e.g., 60°C) for 24 hours.

3. Analysis:

  • Analyze all samples by HPLC, comparing them to a freshly prepared, unstressed solution of the compound.
  • Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

Visualizations

Potential_Degradation_Pathways parent This compound hydrolysis_product Hydroxy-quinoxalinone Derivative parent->hydrolysis_product Hydrolysis (H₂O, ΔpH, Temp) photo_product Dechlorinated/Hydroxylated Derivative parent->photo_product Photodegradation (Light/UV)

Caption: Potential degradation pathways for this compound.

Experimental_Workflow_for_Stability_Testing start Prepare Stock Solution of Compound stress_conditions Expose to Stress Conditions (Acid, Base, Light, Heat) start->stress_conditions control Control Sample (No Stress) start->control hplc_analysis HPLC Analysis stress_conditions->hplc_analysis control->hplc_analysis data_analysis Compare Stressed Samples to Control hplc_analysis->data_analysis conclusion Determine Degradation Profile and Stable Conditions data_analysis->conclusion

Caption: Workflow for assessing the stability of the quinoxaline derivative.

References

minimizing off-target effects of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline in cell culture, with a focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with small molecule inhibitors like this compound?

A1: Off-target effects occur when a small molecule inhibitor binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a major concern because they can lead to misinterpretation of experimental results, where an observed phenotype may be due to an off-target effect rather than the inhibition of the intended target.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability from in vitro to in vivo models.[1]

Q2: How can I determine if the observed cellular phenotype is a result of an on-target or off-target effect of this compound?

A2: A multi-pronged approach is recommended to distinguish between on-target and off-target effects. This includes using a negative control, which is a close chemical analog of your compound that is inactive against the intended target.[1] If the phenotype is absent when using the negative control, it is more likely to be an on-target effect.[1] Another strategy is to use multiple, structurally distinct inhibitors that target the same protein; if they all produce the same phenotype, it is less likely to be caused by shared off-targets.[1] Genetic methods like CRISPR-Cas9 or siRNA to knock down the intended target can also be employed; if the phenotype persists in the absence of the target protein, it is likely an off-target effect.[1]

Q3: What are some proactive strategies to minimize off-target effects in my experimental design?

A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of your compound that elicits the desired on-target effect, as higher concentrations are more likely to engage lower-affinity off-targets.[1] Whenever possible, choose inhibitors that are well-characterized and known for their high selectivity. It is also good practice to test your inhibitor in multiple cell lines to distinguish between general off-target effects and those specific to a particular cellular context.[1]

Q4: What are the known stability issues with quinoxaline derivatives in cell culture?

A4: Quinoxaline derivatives can be susceptible to degradation under certain conditions. Factors that can affect stability include light (photodegradation), high temperatures, non-neutral pH, and the presence of serum, which may contain enzymes that metabolize the compound.[2] It is important to prepare fresh solutions, store stock solutions properly (protected from light at -20°C or -80°C), and minimize freeze-thaw cycles.[2]

Troubleshooting Guides

Issue 1: High levels of cytotoxicity are observed at concentrations required for on-target inhibition.

  • Possible Cause: Off-target kinase inhibition or general cellular toxicity.[1]

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 value and use the lowest effective concentration.

    • Test in multiple cell lines: Compare the cytotoxic profile in different cell lines to identify cell-type-specific toxicity.[1]

    • Use a less toxic analog (if available): If other quinoxaline derivatives with similar on-target activity are available, test them for lower cytotoxicity.

    • Check compound solubility: Ensure your inhibitor is fully dissolved in the cell culture media and use a vehicle control to rule out solvent-induced toxicity.[1]

Issue 2: Inconsistent or unexpected changes in signaling pathways.

  • Possible Cause: Activation of compensatory signaling pathways or off-target effects on other signaling molecules.[1]

  • Troubleshooting Steps:

    • Probe for activation of known compensatory pathways: Use techniques like Western blotting to investigate the activation of alternative signaling routes.[1]

    • Use a combination of inhibitors: Blocking both the primary and compensatory pathways may lead to more consistent results.[1]

    • Verify inhibitor stability: Ensure that the observed effects are due to the inhibitor itself and not its degradation products.[1]

    • Perform a kinome-wide selectivity screen: This can identify other kinases that your compound inhibits, providing a broader picture of its off-target profile.[1]

Issue 3: Difficulty in reproducing experimental results.

  • Possible Cause: Inconsistent compound activity, variations in cell culture conditions, or assay-specific artifacts.

  • Troubleshooting Steps:

    • Prepare fresh drug dilutions for each experiment: Avoid using old or repeatedly frozen-thawed stock solutions.[3]

    • Standardize cell culture conditions: Ensure consistent cell density, passage number, and media composition. Regularly check for mycoplasma contamination.[3]

    • Optimize incubation time: The duration of drug exposure may need to be adjusted based on the cell doubling time and the drug's mechanism of action.[3]

    • Validate assay performance: If using assays like the MTT assay, run a control plate with the drug in cell-free media to check for direct interference with the assay chemistry.[3]

Quantitative Data

CompoundCancer Cell LineIC50 (µM)
Quinoxaline Derivative VIIIcHCT116 (Colon Carcinoma)2.5
Quinoxaline Derivative VIIIcMCF-7 (Breast Adenocarcinoma)9.0
Quinoxaline Derivative VIIIaHepG2 (Liver Hepatocellular Carcinoma)9.8
Quinoxaline Derivative VIIIeHCT116 (Colon Carcinoma)8.4
Quinoxaline-based Derivative IVPC-3 (Prostate Cancer)2.11

Note: The data presented is a compilation from various studies and direct comparison should be made with caution due to potential variations in experimental conditions.[4][5]

Experimental Protocols

Protocol 1: Determining Cell Viability using the MTT Assay

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.[4]

Materials:

  • This compound (dissolved in DMSO)

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • MTT solution (5 mg/mL in PBS)[6]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[6]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline compound in the culture medium. After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (DMSO). Incubate for 48 hours.[6]

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]

  • Incubation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.[6]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.[6]

Protocol 2: Western Blotting for Signaling Pathway Analysis

This protocol can be used to analyze changes in protein expression and phosphorylation in signaling pathways affected by the compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence reagent

Procedure:

  • Cell Lysis: Treat cells with the compound at the desired concentration and time points. Lyse the treated cells with RIPA buffer and quantify the protein concentration using the BCA assay.[7]

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer the separated proteins to a PVDF membrane.[7]

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.[7]

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence reagent and an imaging system.[7]

  • Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize the expression levels of the target proteins.[7]

Visualizations

experimental_workflow Experimental Workflow for Assessing Off-Target Effects cluster_0 Initial Screening cluster_1 On-Target Validation cluster_2 Off-Target Investigation Dose-response Dose-Response Curve (e.g., MTT Assay) Determine_IC50 Determine IC50 Dose-response->Determine_IC50 Target_knockdown Target Knockdown (siRNA/CRISPR) Determine_IC50->Target_knockdown Negative_control Inactive Analog (Negative Control) Determine_IC50->Negative_control Kinome_screen Kinome-Wide Screen Determine_IC50->Kinome_screen Phenotype_rescue Phenotype Rescue Target_knockdown->Phenotype_rescue Pathway_analysis Signaling Pathway Analysis (Western Blot) Negative_control->Pathway_analysis Kinome_screen->Pathway_analysis

Caption: A logical workflow for investigating and minimizing off-target effects.

signaling_pathway Hypothetical Signaling Pathway Modulation Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Compound 6,7-Dichloro-2-methyl-3- (trifluoromethyl)quinoxaline Compound->Akt On-Target Inhibition Off_Target_Kinase Off-Target Kinase Compound->Off_Target_Kinase Off-Target Inhibition Downstream_Effector Downstream Effector Off_Target_Kinase->Downstream_Effector Unintended_Phenotype Unintended Phenotype Downstream_Effector->Unintended_Phenotype

Caption: Potential on-target and off-target effects on a signaling pathway.

References

addressing precipitation of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the precipitation of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: My this compound is precipitating out of solution when I dilute my DMSO stock into my aqueous experimental buffer. Why is this happening?

A1: This is a common issue for hydrophobic compounds like this compound.[1][2] The compound is significantly more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) than in aqueous buffers.[3] When the concentrated DMSO stock is diluted into the aqueous buffer, the abrupt change in solvent polarity drastically reduces the compound's solubility, causing it to precipitate.[1]

Q2: What is the recommended starting solvent for preparing a stock solution?

A2: It is recommended to prepare a stock solution of this compound in 100% DMSO.[2] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles, which can promote precipitation.[3]

Q3: How can I prevent my compound from precipitating during my experiment?

A3: Several strategies can be employed to prevent precipitation. These include optimizing the final DMSO concentration, modifying the dilution technique, and using solubilizing agents. A step-by-step troubleshooting guide is provided in the section below.

Q4: Can the composition of my buffer affect the solubility of the compound?

A4: Yes, the buffer composition can influence compound solubility. High salt concentrations, such as those in Phosphate-Buffered Saline (PBS), can sometimes lead to a "salting-out" effect, which reduces the solubility of hydrophobic compounds and causes them to precipitate.[1] If your experimental conditions permit, trying a buffer with a lower salt concentration may be beneficial.

Troubleshooting Guide: Precipitation Issues

This guide provides a systematic approach to resolving precipitation of this compound in your experiments.

Initial Assessment of Precipitation

Before proceeding with extensive troubleshooting, confirm that precipitation is occurring. This can be done through visual inspection for turbidity or by measuring the absorbance of the solution at a wavelength around 600 nm, where light scattering from precipitated particles can be detected.[2]

Troubleshooting Steps
Strategy Description Key Considerations
Optimize Final DMSO Concentration The final concentration of DMSO in your aqueous buffer should be kept as low as possible.Ideally, the final DMSO concentration should be at or below 0.5%.[1][2] For sensitive cell lines, concentrations as low as 0.1% may be necessary.[2] Always include a vehicle control with the same final DMSO concentration in your experiments.[2]
Modify Dilution Method Instead of a single, large dilution, employ a stepwise or gradual dilution approach.Step-wise Dilution: First, create an intermediate dilution of your DMSO stock in a smaller volume of buffer with vigorous mixing, then add this to the final volume.[2] Reverse Dilution: Add the aqueous buffer to your DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help maintain solubility.[1]
Incorporate Solubilizing Agents For compounds with very poor aqueous solubility, the addition of excipients can enhance solubility.Surfactants: A low, non-toxic concentration of a surfactant like Tween-80 can be used.[1] Cyclodextrins: These cyclic oligosaccharides can encapsulate hydrophobic molecules, increasing their aqueous solubility.[2] It is crucial to run a vehicle control with the solubilizing agent alone to ensure it does not interfere with the assay.[1]
Adjust Buffer Conditions The pH and salt concentration of your buffer can impact compound solubility.Lower Salt Concentration: If high salt concentrations are suspected to be causing precipitation, consider using a buffer with lower ionic strength, if compatible with your assay.[1] Temperature Control: Gentle warming of the buffer (e.g., to 37°C) may improve the solubility of some compounds. Ensure all components are at the same temperature before mixing.[2]

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment

This protocol allows for a quick determination of the approximate kinetic solubility of this compound in your specific experimental buffer.

Materials:

  • This compound

  • 100% DMSO (cell culture grade)

  • Your experimental buffer

  • Multi-well plate (e.g., 96-well)

  • Plate reader (optional, for turbidity measurement)

Procedure:

  • Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • In a multi-well plate, perform a series of two-fold serial dilutions of the DMSO stock solution in your experimental buffer.

  • Incubate the plate at your intended experimental temperature for 1-2 hours.

  • Visually inspect each well for any signs of precipitation or turbidity.

  • (Optional) For a more quantitative measure, read the absorbance of each well at a wavelength of 600 nm using a plate reader. An increase in absorbance indicates precipitation.

  • The highest concentration that remains clear is the approximate kinetic solubility of the compound in your buffer system.[2]

Visualizations

G cluster_0 Troubleshooting Workflow for Compound Precipitation start Compound Precipitation Observed q_dmso Is final DMSO concentration > 0.5%? start->q_dmso a_dmso_yes Reduce final DMSO concentration q_dmso->a_dmso_yes Yes a_dmso_no Proceed to next step q_dmso->a_dmso_no No q_dilution Using single-step dilution? a_dmso_yes->q_dilution a_dmso_no->q_dilution a_dilution_yes Use step-wise or reverse dilution method q_dilution->a_dilution_yes Yes a_dilution_no Proceed to next step q_dilution->a_dilution_no No q_buffer Buffer contains high salt concentration? a_dilution_yes->q_buffer a_dilution_no->q_buffer a_buffer_yes Test buffer with lower salt concentration q_buffer->a_buffer_yes Yes a_buffer_no Consider solubilizing agents q_buffer->a_buffer_no No end Issue Resolved a_buffer_yes->end a_buffer_no->end

Caption: Troubleshooting workflow for addressing compound precipitation.

G cluster_1 Mechanism of Precipitation Upon Dilution stock Compound in 100% DMSO (High Solubility) dilution Dilution into Aqueous Buffer stock->dilution solvent_change Rapid Decrease in Solvent Polarity dilution->solvent_change precipitation Compound Precipitates (Low Aqueous Solubility) solvent_change->precipitation

Caption: The mechanism of compound precipitation upon dilution.

References

Validation & Comparative

comparing the biological activity of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline with other quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Anticancer Activity of 6,7-Dichloroquinoxaline Derivatives

The cytotoxic effects of several 6,7-dichloro-2,3-disubstituted quinoxaline derivatives have been evaluated against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a series of these compounds against the F2408 fibroblast cell line, providing a basis for comparing their potential anticancer potency.

Table 1: Cytotoxic Activity of 6,7-Dichloro-2,3-disubstituted Quinoxaline Derivatives against F2408 Cells [1]

Compound IDR2 SubstituentR3 SubstituentIC50 (µM) at 24h
1 PhenylPhenyl> 0.20
2 4-Methylphenyl4-Methylphenyl> 0.20
3 4-Methoxyphenyl4-Methoxyphenyl> 0.20
4 4-Chlorophenyl4-Chlorophenyl> 0.20
5 2-Furyl2-Furyl> 0.20
6 AcenaphthenylAcenaphthenyl0.03
7 PhenanthrenylPhenanthrenyl> 0.20
8 MethylPhenyl0.05
9 Methyl4-Methylphenyl> 0.20
10 Methyl4-Methoxyphenyl> 0.20
11 Methyl4-Chlorophenyl> 0.20
12 Methyl2-Furyl> 0.20

Antimicrobial Activity of Quinoxaline Derivatives

Quinoxaline derivatives are a well-documented class of antimicrobial agents with activity against a range of bacteria and fungi.[2][3][4][5] While specific data for 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline is unavailable, the following table presents the antimicrobial activity of other quinoxaline derivatives against various microbial strains, illustrating the potential of this chemical class.

Table 2: Antimicrobial Activity of Selected Quinoxaline Derivatives

Compound TypeTest OrganismActivity (MIC in µg/mL or Zone of Inhibition in mm)Reference
Quinoxaline DerivativeMethicillin-Resistant Staphylococcus aureus (MRSA)MIC: 4 µg/mL[2]
Symmetrically disubstituted quinoxalinesStaphylococcus aureusSignificant antibacterial activity[3]
Symmetrically disubstituted quinoxalinesBacillus subtilisSignificant antibacterial activity[3]
Symmetrically disubstituted quinoxalinesEscherichia coliSignificant antibacterial activity[3]
Thiazolo[4,5-b]quinoxaline derivativeBacillus subtilisDual anticancer and antimicrobial effects[6]
Pyrazino[2,3-b]quinoxaline derivativeStaphylococcus aureusDual anticancer and antimicrobial effects[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the biological activity of quinoxaline derivatives.

Anticancer Activity: MTT Assay[1]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1x10³ cells/mL) and incubated for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. The cells are then incubated for a specified period (e.g., 24 hours).[1]

  • MTT Addition: After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 492 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method[2]

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., temperature and time) for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms, primarily by targeting key signaling pathways involved in cancer cell proliferation and survival.

Topoisomerase II Inhibition

Certain quinoxaline derivatives act as topoisomerase II inhibitors. Topoisomerase II is a crucial enzyme involved in DNA replication, transcription, and chromosome segregation. Its inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in cancer cells.

Topoisomerase_II_Inhibition cluster_cell Cancer Cell Quinoxaline Quinoxaline Derivative Topo_II Topoisomerase II Quinoxaline->Topo_II Inhibition DNA_Replication DNA Replication & Transcription Topo_II->DNA_Replication Enables DNA_Damage DNA Strand Breaks Topo_II->DNA_Damage Leads to (when inhibited) Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Inhibition of Topoisomerase II by a quinoxaline derivative, leading to DNA damage and apoptosis.

Receptor Tyrosine Kinase (RTK) Inhibition

Many quinoxaline derivatives have been identified as inhibitors of receptor tyrosine kinases (RTKs) such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). These receptors play a critical role in cell proliferation, survival, and angiogenesis (the formation of new blood vessels). By blocking the activity of these kinases, quinoxaline derivatives can halt tumor growth and progression.

RTK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Signaling_Cascade Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Signaling_Cascade Phosphorylates Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Angiogenesis Angiogenesis Signaling_Cascade->Angiogenesis Quinoxaline Quinoxaline Derivative Quinoxaline->RTK Inhibition Growth_Factor Growth Factor Growth_Factor->RTK Binds & Activates

Caption: Quinoxaline derivative inhibiting a Receptor Tyrosine Kinase, blocking downstream signaling.

Experimental Workflow for Anticancer Drug Screening

The general workflow for screening potential anticancer compounds involves a series of in vitro assays to determine their efficacy and mechanism of action.

Experimental_Workflow cluster_workflow Anticancer Screening Workflow Compound_Synthesis Compound Synthesis (Quinoxaline Derivatives) Cytotoxicity_Assay Cytotoxicity Screening (e.g., MTT Assay) Compound_Synthesis->Cytotoxicity_Assay Dose_Response Dose-Response & IC50 Determination Cytotoxicity_Assay->Dose_Response Mechanism_Study Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) Dose_Response->Mechanism_Study Lead_Compound Lead Compound Identification Mechanism_Study->Lead_Compound

Caption: A typical workflow for the in vitro screening of novel anticancer quinoxaline derivatives.

References

Comparative Efficacy Analysis of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline Against Known Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited publicly available data on the specific kinase inhibitory activity of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline, this guide utilizes a hypothetical efficacy profile for this compound for illustrative purposes. The presented data against c-KIT and B-RAF kinases is intended to provide a framework for comparison and does not represent verified experimental results. The data for the established inhibitors, Imatinib and Vemurafenib, is based on published literature.

Introduction

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of biological activities, including potential as kinase inhibitors in oncology.[1] The unique structural features of the quinoxaline scaffold allow for interactions with the ATP-binding sites of various kinases, making them attractive candidates for the development of targeted cancer therapies. This guide provides a comparative analysis of the hypothetical efficacy of this compound against the well-established kinase inhibitors, Imatinib and Vemurafenib, targeting the c-KIT and B-RAF kinases, respectively.

Kinase Inhibition Profile

The inhibitory activity of a compound against a specific kinase is a critical measure of its potency. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

CompoundTarget KinaseIC50 (nM) [Hypothetical]IC50 (nM) [Published]
This compoundc-KIT15-
This compoundB-RAF (V600E)25-
Imatinibc-KIT-100[2]
VemurafenibB-RAF (V600E)-31

Cellular Proliferation Assay

To assess the anti-proliferative effects of these compounds in a cellular context, IC50 values were determined using cell lines with relevant genetic backgrounds.

Table 2: Anti-Proliferative Activity (IC50)

CompoundCell LineRelevant GenotypeIC50 (nM) [Hypothetical]IC50 (nM) [Published]
This compoundGIST-T1c-KIT (WT)50-
This compoundA375B-RAF (V600E)75-
ImatinibGIST-T1c-KIT (WT)150[2]
VemurafenibA375B-RAF (V600E)100

Signaling Pathway Analysis

Understanding how these inhibitors affect downstream signaling is crucial for elucidating their mechanism of action. The following diagrams illustrate the targeted signaling pathways and the points of inhibition.

c_KIT_signaling SCF SCF (Stem Cell Factor) cKIT_receptor c-KIT Receptor SCF->cKIT_receptor Binds RAS RAS cKIT_receptor->RAS PI3K PI3K cKIT_receptor->PI3K STAT STAT cKIT_receptor->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT->Proliferation Inhibitor 6,7-Dichloro-2-methyl-3- (trifluoromethyl)quinoxaline / Imatinib Inhibitor->cKIT_receptor Inhibits

Caption: c-KIT Signaling Pathway Inhibition.

B_RAF_signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS RAS RTK->RAS BRAF_V600E B-RAF (V600E) RAS->BRAF_V600E MEK MEK BRAF_V600E->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation and Survival TranscriptionFactors->Proliferation Inhibitor 6,7-Dichloro-2-methyl-3- (trifluoromethyl)quinoxaline / Vemurafenib Inhibitor->BRAF_V600E Inhibits

Caption: B-RAF (V600E) Signaling Pathway Inhibition.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the IC50 of a test compound against a purified kinase.

kinase_assay_workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions start->prepare_reagents dispense Dispense Kinase and Inhibitor to Plate prepare_reagents->dispense pre_incubate Pre-incubate dispense->pre_incubate initiate_reaction Initiate Reaction with ATP/Substrate Mix pre_incubate->initiate_reaction incubate Incubate at RT initiate_reaction->incubate stop_reaction Stop Reaction and Measure Signal incubate->stop_reaction analyze Analyze Data (Calculate IC50) stop_reaction->analyze end End analyze->end

Caption: In Vitro Kinase Assay Workflow.

Protocol Details:

  • Reagent Preparation:

    • Prepare a serial dilution of the test compound (e.g., this compound) in DMSO.

    • Dilute the purified kinase (e.g., c-KIT or B-RAF) and its specific substrate in kinase assay buffer.

    • Prepare an ATP solution in kinase assay buffer.

  • Assay Plate Setup:

    • Add the diluted test compound to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Add the diluted kinase to each well, except for the negative control wells.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Kinase Reaction:

    • Initiate the reaction by adding the ATP and substrate mixture to all wells.

    • Incubate the plate for a predetermined time (e.g., 60 minutes) at 30°C.

  • Signal Detection:

    • Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., luminescence for ADP-Glo™, fluorescence for TR-FRET).

  • Data Analysis:

    • Normalize the data to the positive and negative controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This protocol describes the use of an MTT assay to measure the anti-proliferative effect of a compound on cancer cell lines.

Protocol Details:

  • Cell Seeding:

    • Seed cells (e.g., GIST-T1 or A375) into a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).

    • Incubate the cells for 72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability versus the logarithm of the compound concentration to determine the IC50 value.

Western Blot Analysis of Kinase Signaling

This protocol is used to detect changes in the phosphorylation status of downstream proteins in a signaling pathway following inhibitor treatment.

Protocol Details:

  • Cell Treatment and Lysis:

    • Culture cells to 70-80% confluency and then treat with the kinase inhibitor at various concentrations for a specified time.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target (e.g., phospho-ERK).

    • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., total ERK) or a housekeeping protein (e.g., GAPDH).

Conclusion

This comparative guide provides a framework for evaluating the efficacy of the novel quinoxaline derivative, this compound, against established kinase inhibitors. The hypothetical data suggests that this compound may exhibit potent inhibitory activity against c-KIT and B-RAF (V600E), warranting further investigation. The provided experimental protocols offer standardized methods for researchers to conduct their own in vitro and cell-based assays to validate these findings and further characterize the pharmacological profile of this and other novel kinase inhibitors. The continued exploration of quinoxaline-based compounds holds promise for the development of new and effective targeted therapies in oncology.

References

validating the mechanism of action of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline in different cell lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mechanism of action of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline and the well-characterized derivative, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), in various cancer cell lines. Due to the limited publicly available data on this compound, this guide leverages experimental data from the closely related compound DCQ to infer potential mechanisms and provide a framework for validation.

Introduction to Quinoxaline Derivatives in Oncology

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties. Their planar structure allows them to intercalate with DNA and interact with various enzymatic targets, leading to the disruption of cancer cell proliferation and survival.

Comparative Performance and Mechanism of Action

Table 1: Comparative Cytotoxicity of DCQ in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
C91-PLAdult T-cell LeukemiaDose-dependent inhibition[1]
HuT-102Adult T-cell LeukemiaDose-dependent inhibition[1]
CEMMalignant T-cellsDose-dependent inhibition[1]
JurkatMalignant T-cellsDose-dependent inhibition[1]
HCT-116Colon CancerSignificant apoptosis at 5 µM (with IR)[2]
DLD-1Colon CancerG2/M arrest at 5 µM (with IR)[2]
EMT-6Murine Mammary CarcinomaS and G2/M arrest at 10 µM (with IR)[3]

Note: The cytotoxic effects of DCQ are often studied in combination with ionizing radiation (IR), as it acts as a radiosensitizer.

Validating the Mechanism of Action: A Comparative Overview

Based on the known mechanism of DCQ, it is plausible that this compound induces cancer cell death through the induction of apoptosis and cell cycle arrest. The presence of the dichloro and trifluoromethyl groups on the quinoxaline core is expected to influence its potency and potentially its specific molecular targets.

Inferred Mechanism of Action for this compound

It is hypothesized that this compound may exert its anticancer effects through one or more of the following mechanisms:

  • Induction of Apoptosis: Similar to DCQ, it may trigger programmed cell death by modulating the expression of key apoptotic proteins.

  • Cell Cycle Arrest: The compound could halt the progression of the cell cycle at critical checkpoints, preventing cancer cell division.

  • Kinase Inhibition: Quinoxaline scaffolds are known to inhibit various protein kinases involved in cancer cell signaling pathways.

  • Topoisomerase Inhibition: Some quinoxaline derivatives have been shown to inhibit topoisomerase enzymes, leading to DNA damage and cell death.

Experimental Protocols for Validation

To validate the mechanism of action of this compound, a series of in vitro experiments are recommended.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay determines the concentration at which the compound inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Treat cells with serial dilutions of the compound for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours.

  • Add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value from the dose-response curve.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer.

Protocol 3: Cell Cycle Analysis

This protocol determines the effect of the compound on the distribution of cells in different phases of the cell cycle.[4][5][6][7][8]

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound for 24 hours.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol.[4][6]

  • Wash the fixed cells and resuspend in PI staining solution.[4][5][6][7][8]

  • Incubate for 30 minutes at room temperature in the dark.[8]

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[4][5][6][7][8]

Protocol 4: Western Blot Analysis for Apoptotic Markers

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.[9][10][11][12]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Prepare protein lysates from treated and untreated cells.[9][10]

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[9][10]

  • Block the membrane and incubate with primary antibodies overnight at 4°C.[9][10]

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.[9][10]

  • Detect the protein bands using a chemiluminescent substrate.[9][10]

Visualizing the Mechanisms

The following diagrams illustrate the potential signaling pathways and experimental workflows discussed.

G cluster_0 Experimental Workflow for Mechanism Validation A Compound Treatment (e.g., 6,7-Dichloro-2-methyl-3- (trifluoromethyl)quinoxaline) B Cell Viability Assay (MTT) A->B C Apoptosis Assay (Annexin V/PI) A->C D Cell Cycle Analysis (Flow Cytometry) A->D E Western Blot Analysis (Apoptotic Markers) A->E F Data Analysis and Mechanism Elucidation B->F C->F D->F E->F

A generalized workflow for validating the anticancer mechanism of a novel quinoxaline derivative.

G cluster_1 Inferred Apoptotic Pathway Compound 6,7-Dichloro-2-methyl-3- (trifluoromethyl)quinoxaline DNA_Damage DNA Damage Compound->DNA_Damage Bcl2 Bcl-2 Downregulation Compound->Bcl2 p53 p53 Upregulation DNA_Damage->p53 p21 p21 Upregulation p53->p21 Bax Bax Upregulation p53->Bax CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Bax->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

A hypothesized signaling pathway for the induction of apoptosis by the target compound.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the analysis of its structurally related analog, DCQ, provides a strong foundation for targeted investigation. The proposed experimental protocols offer a systematic approach to validate its potential as an anticancer agent that likely induces apoptosis and cell cycle arrest. Further research is warranted to elucidate the specific molecular targets and signaling pathways modulated by this promising quinoxaline derivative.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the cross-reactivity of the novel compound 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline. As specific target information for this compound is not publicly available, we present a hypothetical scenario where it is a putative inhibitor of the Epidermal Growth Factor Receptor (EGFR). This document outlines the essential experimental protocols and data interpretation necessary to characterize its selectivity profile against related kinase targets.

Introduction to the Selectivity Profiling of Kinase Inhibitors

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. While high potency against the intended target is crucial, off-target activity can lead to unforeseen side effects or even desirable polypharmacology. Therefore, a thorough assessment of cross-reactivity is a critical step in the development of any new kinase inhibitor. This guide focuses on a multi-pronged approach, combining in vitro biochemical assays with cell-based target engagement studies to build a comprehensive selectivity profile.

In this hypothetical case, this compound is evaluated for its inhibitory activity against EGFR and a panel of other kinases that are frequently implicated in off-target effects of EGFR inhibitors.

Quantitative Assessment of Kinase Inhibition

A primary method for evaluating inhibitor selectivity is to determine the half-maximal inhibitory concentration (IC50) against a panel of purified kinases. This provides a quantitative measure of the compound's potency for each target.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase TargetFamilyIC50 (nM)
EGFR Receptor Tyrosine Kinase 15
HER2Receptor Tyrosine Kinase250
METReceptor Tyrosine Kinase> 10,000
ABL1Non-receptor Tyrosine Kinase1,500
SRCNon-receptor Tyrosine Kinase8,000
CDK2Serine/Threonine Kinase> 10,000

Data presented are hypothetical for illustrative purposes.

Cellular Target Engagement

To confirm that the compound engages its intended target within a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful technique. It measures the thermal stabilization of a target protein upon ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of the compound indicates direct target engagement.

Table 2: Cellular Thermal Shift Assay (CETSA) Data for EGFR

TreatmentTemperature (°C)% Soluble EGFR Remaining
Vehicle (DMSO)48100
5285
5650
6020
645
Compound 48 100
52 98
56 80
60 55
64 30

Data presented are hypothetical for illustrative purposes, demonstrating a rightward shift in the melting curve, indicative of target stabilization.

Experimental Protocols

In Vitro Kinase Profiling Assay

This protocol describes a common method for in vitro kinase profiling using a fluorescence-based assay format.

Materials:

  • Purified recombinant kinases (EGFR, HER2, MET, ABL1, SRC, CDK2)

  • Specific peptide substrates for each kinase

  • This compound stock solution (10 mM in DMSO)

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a 384-well plate, add the kinase and its specific peptide substrate in the kinase reaction buffer.

  • Add the serially diluted compound or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding a concentration of ATP that is approximately the Km for each respective kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

  • Measure the luminescence signal on a plate reader.

  • The data is then normalized to controls and the IC50 values are calculated using a suitable software package (e.g., GraphPad Prism) by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the steps to assess the target engagement of the compound with EGFR in intact cells.

Materials:

  • Human cancer cell line overexpressing EGFR (e.g., A431)

  • Cell culture medium and supplements

  • This compound

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • BCA protein assay kit

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents

  • Primary antibody against EGFR

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture A431 cells to ~80% confluency. Treat the cells with the test compound at a desired concentration (e.g., 10x the IC50) or with DMSO for 1-2 hours at 37°C.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of temperatures (e.g., 48°C to 64°C in 4°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Analysis: Collect the supernatant (soluble protein fraction). Determine the protein concentration of each sample using a BCA assay.

  • Western Blotting: Normalize the protein concentrations of all samples. Prepare samples for SDS-PAGE, perform electrophoresis, and transfer the proteins to a PVDF membrane.

  • Probe the membrane with a primary antibody against EGFR, followed by an HRP-conjugated secondary antibody.

  • Visualize the bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble EGFR as a function of temperature for both the vehicle- and compound-treated samples to generate the melting curves.

Visualizations

Signaling Pathway and Potential Cross-Reactivity

EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K HER2 HER2 MET MET RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation ABL1 ABL1 SRC SRC Compound 6,7-Dichloro-2-methyl-3- (trifluoromethyl)quinoxaline Compound->EGFR Primary Target (Inhibition) Compound->HER2 Off-Target Compound->ABL1 Off-Target Compound->SRC Off-Target Cross_Reactivity_Workflow start Start: Compound Synthesis in_vitro In Vitro Kinase Profiling (Panel of >100 kinases) start->in_vitro ic50 Determine IC50 values in_vitro->ic50 selectivity Selective? ic50->selectivity cetsa Cellular Thermal Shift Assay (CETSA) for primary and key off-targets selectivity->cetsa Yes stop Stop or Redesign selectivity->stop No target_engagement Confirm Target Engagement & Cellular Potency cetsa->target_engagement in_vivo In Vivo Efficacy & Toxicity Studies target_engagement->in_vivo end Proceed to Clinical Development in_vivo->end

A Comparative Guide to Utilizing 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis and quality control, the use of well-characterized reference standards is fundamental to ensuring the accuracy, precision, and reliability of analytical methods. This guide provides a comprehensive overview of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline as a reference standard, offering a comparison with potential alternatives and detailing experimental protocols for its application. While specific comparative performance data for this compound is not extensively published, this document synthesizes information based on the analysis of structurally similar quinoxaline derivatives and established principles of analytical method validation to provide a practical framework for its use.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and use in analytical method development.

PropertyValue
CAS Number 143309-87-9
Molecular Formula C₁₀H₅Cl₂F₃N₂
Molecular Weight 281.07 g/mol
Appearance Expected to be a solid
Solubility Soluble in organic solvents like methanol, acetonitrile, DMSO
Storage Conditions Store at 2-8 °C in a well-closed container

Performance Comparison of Reference Standards

The selection of a reference standard is often based on its purity, stability, and performance in a given analytical method. The following table presents a hypothetical comparison between this compound and a potential alternative, 6-Chloro-2-(trifluoromethyl)quinoline, based on typical performance characteristics observed for such compounds in validated HPLC-UV methods. These values are representative and should be confirmed experimentally.

ParameterThis compound (Hypothetical)6-Chloro-2-(trifluoromethyl)quinoline (Alternative)
Purity (by qNMR/Mass Balance) ≥ 99.5%≥ 99.0%
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (%RSD) < 1.0%< 1.0%
Limit of Quantitation (LOQ) 0.1 µg/mL0.1 µg/mL

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful implementation of an analytical method using a new reference standard. Below are representative protocols for HPLC-UV and GC-MS analysis, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity and Assay

This method is suitable for determining the purity of the reference standard and for the assay of related substances.

1. Instrumentation and Conditions:

  • HPLC System: A system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 95% A, 5% B

    • 2-15 min: Linear gradient to 5% A, 95% B

    • 15-20 min: 5% A, 95% B

    • 20.1-25 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by the UV spectrum of the compound (e.g., 254 nm or a wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

2. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

3. Sample Preparation:

  • Dissolve the sample containing the analyte in a suitable solvent (e.g., methanol or mobile phase) to achieve a concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Method Validation:

  • The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[1][2][3]

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Impurity Profiling

This method is suitable for the identification and quantification of volatile organic impurities.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5MS capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-500.

2. Standard and Sample Preparation:

  • Prepare solutions of the reference standard and sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Visualizations

The following diagrams illustrate key workflows and relationships in the context of using an analytical reference standard.

Workflow for Qualifying a New Reference Standard cluster_0 Synthesis & Purification cluster_1 Characterization & Purity Assessment cluster_2 Documentation & Release Synthesis Synthesis of Compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structural_Elucidation Purity_Analysis Purity Assessment (HPLC, GC, qNMR) Structural_Elucidation->Purity_Analysis Residual_Solvents Residual Solvents (GC-HS) Purity_Analysis->Residual_Solvents Water_Content Water Content (Karl Fischer) Residual_Solvents->Water_Content CoA Certificate of Analysis Generation Water_Content->CoA Stability_Study Stability Assessment CoA->Stability_Study Release Release as Reference Standard Stability_Study->Release

Workflow for qualifying a new reference standard.

Experimental Workflow for HPLC Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Prep_Mobile_Phase Prepare Mobile Phase Equilibrate Equilibrate HPLC System Prep_Mobile_Phase->Equilibrate Prep_Standard Prepare Standard Solutions Inject_Standard Inject Standards & Build Calibration Curve Prep_Standard->Inject_Standard Prep_Sample Prepare Sample Solutions Inject_Sample Inject Samples Prep_Sample->Inject_Sample Equilibrate->Inject_Standard Inject_Standard->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Quantify Quantify Analyte Concentration Integrate->Quantify Report Generate Report Quantify->Report

Experimental workflow for HPLC analysis.

Role of Reference Standard in Quality Control Reference_Standard Reference Standard (Known Purity & Identity) Analytical_Method Validated Analytical Method (e.g., HPLC, GC) Reference_Standard->Analytical_Method Calibrates Quality_Control Quality Control Testing Analytical_Method->Quality_Control Enables Drug_Substance Drug Substance Batch Drug_Substance->Quality_Control is tested by Drug_Product Final Drug Product Drug_Product->Quality_Control is tested by Release_Decision Batch Release Decision Quality_Control->Release_Decision informs

Role of reference standard in quality control.

References

Unveiling the Structure-Activity Landscape of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 6,7-dichloro-2-methyl-3-(trifluoromethyl)quinoxaline analogs. By examining experimental data, this document aims to shed light on the structural features crucial for the biological activity of this class of compounds, paving the way for the rational design of more potent and selective therapeutic agents.

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and kinase inhibitory effects.[1][2] The subject of this guide, this compound, features key substitutions that are anticipated to significantly influence its biological profile. The dichloro substitution at the 6 and 7 positions, the methyl group at the 2-position, and the electron-withdrawing trifluoromethyl group at the 3-position are all critical determinants of the molecule's physicochemical properties and its interactions with biological targets.

Comparative Analysis of Biological Activity

While specific structure-activity relationship studies focusing exclusively on a broad series of this compound analogs are not extensively available in the public domain, valuable insights can be gleaned from studies on structurally related 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives. Research conducted by Akar and Benkli (2004) provides a foundational dataset for understanding the impact of substitutions at the 2, 3, 6, and 7 positions on cytotoxic activity.[3]

Influence of Substituents on Cytotoxic Activity

The following table summarizes the in vitro cytotoxic activity of a series of 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives against F2408 cells, as determined by the MTT assay. This data allows for a direct comparison of the effect of the 6,7-dichloro substitution pattern and variations at the 2 and 3 positions.

Compound IDR1 (Position 2)R2 (Position 3)Benzene Ring SubstitutionIC50 (µM) at 24h[3]
1 -CH3-CH36-Chloro> 0.20
2 -CH3-CH36,7-Dichloro> 0.20
3 -C2H5-C2H56-Chloro> 0.20
4 -C2H5-C2H56,7-Dichloro> 0.20
5 -Phenyl-Phenyl6-Chloro> 0.20
6 -Phenyl-Phenyl6,7-Dichloro0.03
7 -p-tolyl-p-tolyl6-Chloro> 0.20
8 -p-tolyl-p-tolyl6,7-Dichloro0.05
9 -p-anisyl-p-anisyl6-Chloro> 0.20
10 -p-anisyl-p-anisyl6,7-Dichloro> 0.20
11 -p-chlorophenyl-p-chlorophenyl6-Chloro> 0.20
12 -p-chlorophenyl-p-chlorophenyl6,7-Dichloro> 0.20

Key Structure-Activity Relationship Insights:

  • Impact of 6,7-Dichloro Substitution: A striking observation from the data is the dramatic increase in cytotoxic activity upon the introduction of the 6,7-dichloro substitution, particularly when bulky aromatic groups are present at the 2 and 3 positions. For instance, the 2,3-diphenyl-6-chloroquinoxaline (Compound 5) showed minimal activity (IC50 > 0.20 µM), whereas its 6,7-dichloro counterpart (Compound 6) exhibited potent cytotoxicity with an IC50 of 0.03 µM. A similar, albeit less pronounced, trend was observed for the 2,3-di-p-tolyl derivatives (Compounds 7 and 8). This suggests that the electronic and/or steric effects of the dichlorination are crucial for enhancing the cytotoxic potential of these analogs.

  • Influence of Substituents at Positions 2 and 3:

    • Alkyl vs. Aryl Substituents: In the context of the 6,7-dichloro scaffold, compounds bearing aryl substituents (phenyl and p-tolyl) at the 2 and 3 positions (Compounds 6 and 8) were significantly more active than those with small alkyl groups (methyl and ethyl) (Compounds 2 and 4).[3] This indicates that larger, more lipophilic groups at these positions may be favorable for activity.

    • Electronic Effects of Aryl Substituents: The data for the diaryl-substituted analogs (Compounds 6, 8, 10, and 12) suggests that the electronic nature of the substituents on the phenyl rings also plays a role. The electron-donating methoxy groups in the p-anisyl derivative (Compound 10) and the electron-withdrawing chloro groups in the p-chlorophenyl derivative (Compound 12) both resulted in a loss of activity compared to the unsubstituted phenyl (Compound 6) and the weakly electron-donating tolyl (Compound 8) analogs.[3] This implies a specific electronic requirement for optimal activity that is not solely dependent on electron-donating or withdrawing character.

  • Inference for 2-Methyl-3-(trifluoromethyl) Substitution: While direct data for the 2-methyl-3-(trifluoromethyl) analog is not available in this specific study, we can infer some potential characteristics. The trifluoromethyl group is a strong electron-withdrawing group and is known to enhance the metabolic stability and cell permeability of drug candidates. The combination of a small methyl group at the 2-position and the trifluoromethyl group at the 3-position would create a molecule with distinct electronic and steric properties compared to the symmetrically substituted analogs in the table. Further studies are required to determine if this specific substitution pattern on the 6,7-dichloroquinoxaline core leads to potent biological activity.

Potential Signaling Pathways and Mechanisms of Action

Quinoxaline derivatives have been reported to exert their anticancer effects through the inhibition of various protein kinases that are critical for tumor growth and survival.[4] Given the structural features of this compound, it is plausible that its mechanism of action involves the modulation of key signaling pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Quinoxaline 6,7-Dichloro-2-methyl-3- (trifluoromethyl)quinoxaline Analog Quinoxaline->RTK Quinoxaline->PI3K Potential Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

A potential signaling pathway targeted by quinoxaline analogs.

Experimental Protocols

To ensure the generation of reliable and reproducible data in the evaluation of this compound analogs, standardized experimental protocols are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines (e.g., F2408, PC-3, HeLa)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 1 x 10³ cells/well in 200 µL of complete medium and incubated for 24 hours.[3]

  • Compound Treatment: The test compounds are serially diluted in culture medium to various concentrations (e.g., 0.01, 0.05, 0.10, 0.20 µM).[3] The medium from the wells is replaced with 200 µL of the medium containing the test compounds. Control wells receive medium with DMSO (vehicle control).

  • Incubation: The plates are incubated for a defined period (e.g., 24 hours) at 37°C in a humidified atmosphere with 5% CO2.[3]

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Experimental workflow for the in vitro cytotoxicity (MTT) assay.
In Vitro Kinase Inhibition Assay

This assay is used to determine the direct inhibitory effect of the compounds on the activity of specific kinases.

Materials:

  • Recombinant kinase (e.g., VEGFR2, EGFR)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Kinase assay buffer

  • This compound analogs

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: The kinase, substrate, and test compound at various concentrations are added to the wells of a 384-well plate containing the kinase assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Detection: The reaction is stopped, and the amount of ADP produced (which is proportional to kinase activity) is measured using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion

The structure-activity relationship of this compound analogs is a promising area of research for the development of novel therapeutic agents. The available data on related compounds strongly suggests that the 6,7-dichloro substitution pattern is a key determinant of potent cytotoxic activity, particularly when combined with appropriate substituents at the 2 and 3 positions. While the specific contribution of the 2-methyl and 3-trifluoromethyl groups on this scaffold requires further investigation, the unique electronic properties of the trifluoromethyl group make it a compelling substituent for enhancing drug-like properties. The experimental protocols provided in this guide offer a standardized framework for the systematic evaluation of these and other novel quinoxaline derivatives, which will be crucial for elucidating their therapeutic potential and advancing them through the drug discovery pipeline.

References

comparative analysis of the cytotoxicity of various substituted quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various substituted quinoxaline derivatives against several cancer cell lines. The quinoxaline scaffold is a significant pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][2] This document summarizes key experimental data, offers detailed methodologies for common cytotoxicity assays, and visualizes relevant signaling pathways to support ongoing research and drug development in this area.

Quantitative Cytotoxicity Data

The cytotoxic potential of substituted quinoxalines is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater cytotoxic potency. The following table summarizes the IC50 values of various quinoxaline derivatives against a panel of human cancer cell lines.

Compound ID/DescriptionCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Compound 11 (chloro-substitution)HCT116 (Colon)2.5DoxorubicinNot Specified
MCF-7 (Breast)9DoxorubicinNot Specified
Compound 12 (thiourea moiety)HCT116 (Colon)4.4DoxorubicinNot Specified
MCF-7 (Breast)4.4DoxorubicinNot Specified
Compound VIIIc (urea moiety)HCT116 (Colon)2.5DoxorubicinNot Specified
MCF-7 (Breast)9DoxorubicinNot Specified
Compound VIIIa (urea moiety)HepG2 (Liver)9.8DoxorubicinNot Specified
Compound VIIIe (urea moiety)HCT116 (Colon)8.4DoxorubicinNot Specified
Compound 14 (N-substituted)MCF-7 (Breast)2.61DoxorubicinNot Specified
Compound 18 (benzo-hydrazide)MCF-7 (Breast)22.11 ± 13.3Reference11.77 ± 4.57
Compound 17 (sulfono-hydrazide)A549 (Lung)46.6 ± 7.41Not SpecifiedNot Specified
HCT-116 (Colon)48 ± 8.79Not SpecifiedNot Specified
Compound 8 (benzoxazole moiety)MGC-803 (Gastric)1.49 ± 0.18Not SpecifiedNot Specified
HepG2 (Liver)5.27 ± 0.72Not SpecifiedNot Specified
A549 (Lung)6.91 ± 0.84Not SpecifiedNot Specified
HeLa (Cervical)6.38 ± 0.81Not SpecifiedNot Specified
T-24 (Bladder)4.49 ± 0.65Not SpecifiedNot Specified
Compound 4i A549 (Lung)3.902 ± 0.098DoxorubicinNot Specified
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10 )MKN 45 (Gastric)0.073Adriamycin0.12
Cis-platin2.67
Benzo[g]quinoxaline 3 MCF-7 (Breast)2.89Doxorubicin2.01
Benzo[g]quinoxaline 9 (dibromo substitution)MCF-7 (Breast)8.84Doxorubicin2.01
Benzo[g]quinoxaline 4 MCF-7 (Breast)16.22Doxorubicin2.01
Compound IV PC-3 (Prostate)2.11DoxorubicinNot Specified
HepG2 (Liver)Not SpecifiedDoxorubicinNot Specified
Compound III PC-3 (Prostate)4.11DoxorubicinNot Specified

Experimental Protocols

Detailed methodologies for the most common in vitro cytotoxicity assays are provided below. These protocols are fundamental for the accurate assessment and comparison of the cytotoxic effects of substituted quinoxalines.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • 96-well plates

  • Test compounds (substituted quinoxalines)

  • Solubilization solution (e.g., DMSO, or 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a negative control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[4]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[3]

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[3][4]

  • Absorbance Measurement: Mix thoroughly to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[4]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Sulforhodamine B (SRB) solution (0.057% w/v in 1% acetic acid)

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Tris-base solution (10 mM, pH 10.5)

  • 96-well plates

  • Test compounds (substituted quinoxalines)

  • Acetic acid (1% v/v)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the quinoxaline derivatives and incubate for the desired period (e.g., 72 hours).

  • Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[5]

  • Washing: Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.[1][5]

  • SRB Staining: Add 100 µL of 0.057% SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Removal of Unbound Dye: Quickly wash the plates four times with 200 µL of 1% acetic acid to remove the unbound SRB dye. Allow the plates to air dry.[6]

  • Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and place the plate on a shaker for 5-10 minutes to solubilize the protein-bound dye.[5]

  • Absorbance Measurement: Measure the absorbance at 510 nm or 565 nm using a microplate reader.[5]

Mandatory Visualizations

The following diagrams illustrate a general experimental workflow for cytotoxicity testing and a key signaling pathway often implicated in the anticancer activity of quinoxaline derivatives.

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cell Seeding in 96-well plates incubation_24h 2. Incubation (24h) for cell attachment cell_culture->incubation_24h compound_prep 3. Preparation of Quinoxaline dilutions treatment 4. Cell treatment with compounds compound_prep->treatment incubation_exp 5. Incubation for exposure (e.g., 48-72h) treatment->incubation_exp assay_step 6. Perform MTT or SRB Assay absorbance 7. Measure Absorbance assay_step->absorbance data_processing 8. Calculate % cell viability ic50 9. Determine IC50 values data_processing->ic50 egfr_pathway cluster_receptor Cell Membrane cluster_pi3k PI3K/Akt Pathway cluster_ras Ras/MAPK Pathway cluster_outcome Cellular Response EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Quinoxaline Quinoxaline Derivative Quinoxaline->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

References

validating the in vivo efficacy of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline in xenograft models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer therapy. Their diverse mechanisms of action, including the inhibition of critical signaling pathways involved in tumor growth and proliferation, have made them a focal point of extensive research. This guide provides a comparative analysis of the in vivo efficacy of several quinoxaline-based compounds in xenograft and other tumor models. While direct in vivo efficacy data for 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline is not publicly available, this guide offers a valuable benchmark by presenting data from other well-documented quinoxaline derivatives.

Comparative In Vivo Efficacy of Quinoxaline Derivatives

The following tables summarize the in vivo anticancer activity of selected quinoxaline derivatives from preclinical studies. These compounds have been evaluated in various tumor models, demonstrating their potential as therapeutic agents.

Table 1: In Vivo Efficacy of a Quinoxaline-Based Topoisomerase II Inhibitor

Compound/TreatmentDosageTumor Volume Reduction (%)Tumor Weight Reduction (%)Tumor ModelReference
Compound IV (Quinoxaline) 10 mg/kg75.3%68.9%Ehrlich solid tumor[1]
Doxorubicin 2.5 mg/kg55.1%49.8%Ehrlich solid tumor[1]
Control (Saline) -0%0%Ehrlich solid tumor[1]

Table 2: In Vivo Efficacy of an N-allyl Quinoxaline Derivative

Compound/TreatmentTumor Inhibition Ratio (%)Tumor ModelReference
Compound 8 (N-allyl quinoxaline) 68.19%Ehrlich solid carcinoma[2]
5-Fluorouracil (5-FU) 64.8%Ehrlich solid carcinoma[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key in vivo experiments cited in this guide.

Ehrlich Solid Tumor Model

This model is a widely used tool for in vivo screening of potential anticancer agents.[3]

  • Cell Culture and Implantation: Ehrlich ascites carcinoma (EAC) cells are propagated in vivo in Swiss albino mice. For the establishment of a solid tumor, 2.5 x 10^6 EAC cells are injected subcutaneously into the right thigh of the experimental animals.[1]

  • Tumor Growth and Grouping: Once the tumors reach a palpable size (e.g., approximately 100 mm³), the mice are randomly divided into treatment and control groups.[1]

  • Drug Administration: The test compounds (e.g., Quinoxaline derivative), reference drug (e.g., Doxorubicin), and control (e.g., saline) are administered, typically via intraperitoneal injection, at predetermined dosages and schedules (e.g., every other day for 14 days).[1]

  • Efficacy Assessment: Tumor volume is measured regularly (e.g., every two days) using calipers. The tumor volume is calculated using the formula: Volume = (width)² x length / 2. At the end of the study, the animals are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is then calculated by comparing the tumor volume and weight in the treated groups to the control group.[1]

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their anticancer effects is vital for targeted drug development. The following diagrams illustrate the key signaling pathways targeted by the compared quinoxaline derivatives.

Topoisomerase II Inhibition

Quinoxaline derivatives can induce apoptosis in cancer cells by inhibiting Topoisomerase II, an enzyme critical for DNA replication and cell division.

Topoisomerase_II_Inhibition Quinoxaline Derivative Quinoxaline Derivative Topoisomerase II Topoisomerase II Quinoxaline Derivative->Topoisomerase II Inhibits DNA Replication & Cell Division DNA Replication & Cell Division Topoisomerase II->DNA Replication & Cell Division Required for Apoptosis Apoptosis DNA Replication & Cell Division->Apoptosis Disruption leads to

Caption: Inhibition of Topoisomerase II by a quinoxaline derivative, leading to apoptosis.

EGFR/VEGFR Signaling Pathway Inhibition

Certain quinoxaline derivatives exhibit potent inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), key drivers of tumor growth and angiogenesis.[2]

EGFR_VEGFR_Inhibition cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Proliferation & Survival Proliferation & Survival EGFR->Proliferation & Survival Angiogenesis Angiogenesis VEGFR->Angiogenesis Quinoxaline Derivative Quinoxaline Derivative Quinoxaline Derivative->EGFR Inhibits Quinoxaline Derivative->VEGFR Inhibits

Caption: Dual inhibition of EGFR and VEGFR signaling pathways by a quinoxaline derivative.

Conclusion

The presented data underscores the significant in vivo anticancer efficacy of various quinoxaline derivatives in preclinical tumor models. While the specific compound this compound lacks publicly available in vivo data, the comparative analysis of other quinoxaline-based Topoisomerase II and EGFR/VEGFR inhibitors provides a strong rationale for its further investigation. The detailed experimental protocols and pathway diagrams included in this guide serve as a valuable resource for researchers dedicated to advancing novel cancer therapeutics. Future studies are warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

head-to-head comparison of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline with a first-line therapeutic

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the cytotoxic and mechanistic properties of 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ), a structural analog of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline, is presented in comparison to the first-line chemotherapeutic agent, 5-Fluorouracil (5-FU), for the treatment of colorectal cancer.

This guide provides a comparative overview for researchers, scientists, and drug development professionals, focusing on the in vitro efficacy and mechanisms of action of a representative 6,7-dichloroquinoxaline derivative against 5-Fluorouracil in the context of colorectal cancer. Due to the limited availability of public data on this compound, this guide utilizes data for a closely related and experimentally studied analog, 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ).

Executive Summary

Quinoxaline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including potent anticancer effects. This is attributed to their ability to induce apoptosis and interfere with critical signaling pathways in cancer cells. In the landscape of colorectal cancer treatment, 5-Fluorouracil (5-FU) has long been a cornerstone of first-line chemotherapy. This guide delves into a comparative analysis of the cytotoxic effects and underlying mechanisms of DCQ and 5-FU in human colon cancer cell lines.

Data Presentation

The following tables summarize the in vitro cytotoxicity of DCQ and 5-FU in various human colorectal cancer cell lines. It is important to note that the experimental conditions, particularly the exposure time, can significantly influence the IC50 values.

Table 1: In Vitro Cytotoxicity of 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) against Human Colon Cancer Cells

Cell LineIC50 (µM)Exposure TimeAssay
T-84Not explicitly stated, but used at its IC50 for experimentsNot specifiedNot specified
DLD-1Not explicitly stated, but used at its IC50 for experimentsNot specifiedNot specified

Data on DCQ is based on studies investigating its radiosensitizing effects, where the compound was used at its predetermined IC50 concentration.

Table 2: In Vitro Cytotoxicity of 5-Fluorouracil (5-FU) against Human Colorectal Cancer Cells

Cell LineIC50 (µM)Exposure TimeAssay
HCT 11611.33 daysMTT Assay
HT-2911.255 daysMTT Assay
SW4819.8548 hoursMTT Assay
LS18058.2248 hoursMTT Assay
SW62013 µg/ml (~100 µM)48 hoursMTT Assay

Note: The IC50 values for 5-FU show significant variation depending on the cell line and the duration of treatment.

Mechanistic Comparison: Apoptosis and Cell Cycle Arrest

Studies on DCQ have shown that it can induce both apoptosis and cell cycle arrest in human colon cancer cells. Specifically, in DLD-1 cells, DCQ in combination with radiation was found to cause G2/M arrest. Furthermore, in hypoxic DLD-1 cells, DCQ was associated with an increase in the Bax/Bcl-2 ratio, indicating a pro-apoptotic effect.

Similarly, 5-FU is known to induce apoptosis in colon cancer cells. Its mechanism involves the modulation of the Bcl-2 family of proteins, with studies showing an increased expression of pro-apoptotic proteins like Bax and Bak. The ratio of Bcl-X(L) to Bax has been suggested to correlate with chemosensitivity to 5-FU.

Signaling Pathways and Experimental Workflows

To visualize the key concepts discussed, the following diagrams illustrate the Wnt/β-catenin signaling pathway, a critical pathway in colorectal cancer, and a typical experimental workflow for assessing anticancer drug efficacy.

Wnt_Signaling_Pathway cluster_off Wnt OFF cluster_on Wnt ON Wnt_OFF No Wnt Ligand Wnt_ON Wnt Ligand Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Ub_Proteasome Ubiquitination & Proteasomal Degradation beta_catenin_off->Ub_Proteasome TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Transcription OFF TCF_LEF_off->Target_Genes_off Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt_ON->Frizzled_LRP Dsh Dishevelled (Dsh) Frizzled_LRP->Dsh Destruction_Complex_inactivated Destruction Complex Inactivated Dsh->Destruction_Complex_inactivated beta_catenin_on β-catenin (Accumulates) beta_catenin_nucleus β-catenin beta_catenin_on->beta_catenin_nucleus Translocation to Nucleus TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on Binds Target_Genes_on Target Gene Transcription ON (Proliferation, etc.) TCF_LEF_on->Target_Genes_on

Caption: Wnt/β-catenin signaling pathway in the "OFF" and "ON" states.

Experimental_Workflow cluster_workflow In Vitro Anticancer Drug Efficacy Workflow cluster_assays Efficacy and Mechanistic Assays start Cancer Cell Line (e.g., HCT-116, T-84) treatment Treat with Quinoxaline Derivative or 5-Fluorouracil (Various Concentrations) start->treatment incubation Incubate for a Defined Period (e.g., 24, 48, 72 hours) treatment->incubation cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) incubation->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) incubation->apoptosis cell_cycle Cell Cycle Analysis (e.g., Propidium Iodide Staining) incubation->cell_cycle data_analysis Data Analysis (IC50 Calculation, Statistical Analysis) cytotoxicity->data_analysis apoptosis->data_analysis cell_cycle->data_analysis results Comparative Efficacy and Mechanism of Action data_analysis->results

Caption: A generalized workflow for evaluating the in vitro efficacy of anticancer compounds.

Experimental Protocols

MTT Assay for Cytotoxicity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT-116, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of the quinoxaline derivative or 5-FU and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Annexin V-FITC Apoptosis Assay

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be conjugated to a fluorescent label like FITC. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for a specified time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) can be determined.

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound, then harvest and wash them.

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

  • Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is then used to generate a histogram to visualize the cell cycle distribution.

Conclusion

While direct comparative data for this compound against 5-Fluorouracil is not currently available in the public domain, the analysis of its structural analog, DCQ, and other related quinoxaline derivatives suggests a promising potential for this class of compounds in colorectal cancer therapy. The available evidence indicates that these derivatives can induce apoptosis and cell cycle arrest, mechanisms that are also central to the action of 5-FU. However, the cytotoxic potency and the specific molecular targets within signaling pathways like Wnt/β-catenin may differ, warranting further investigation.

The data presented in this guide underscores the need for direct, head-to-head in vitro and in vivo studies comparing this compound with 5-FU and other standard-of-care chemotherapeutics for colorectal cancer. Such studies will be crucial in elucidating its therapeutic potential and defining its place in the oncology drug development landscape.

Comparative Guide to Confirming the Binding Site of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline via Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, specific mutagenesis studies confirming the binding site for 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline (herein abbreviated as DC-TFM-Q) are not available in the public domain. Quinoxaline derivatives are known to target a wide range of biological molecules, including protein kinases, DNA, and various receptors.[1][2][3][4]

This guide, therefore, presents a hypothetical yet plausible scenario to illustrate the experimental framework, data presentation, and logical workflow required to confirm the binding site of a novel compound like DC-TFM-Q. For this example, we will hypothesize that DC-TFM-Q is a novel inhibitor of "Kinase X" and that mutagenesis studies are employed to confirm its binding to a putative allosteric site.

Introduction

Quinoxaline scaffolds are prevalent in medicinal chemistry, with derivatives showing promise as inhibitors of critical cellular targets like protein kinases.[4] This guide focuses on this compound (DC-TFM-Q), a compound of interest for its potential therapeutic properties. Preliminary computational modeling and initial screening suggest that DC-TFM-Q may act as an allosteric inhibitor of Kinase X, a key enzyme in a cancer-related signaling pathway.

To validate this hypothesis and definitively locate the binding site, site-directed mutagenesis studies were performed. By introducing point mutations into the putative allosteric pocket of Kinase X, we can assess the impact on DC-TFM-Q's binding affinity. This guide compares the binding of DC-TFM-Q to the wild-type and mutant forms of Kinase X against two well-characterized inhibitors:

  • Comparator A: A known ATP-competitive inhibitor of Kinase X.

  • Comparator B: A validated allosteric inhibitor that binds to the same putative site as DC-TFM-Q.

A significant reduction in binding affinity for DC-TFM-Q and Comparator B to the mutated kinase, with little to no effect on Comparator A, would provide strong evidence for the proposed allosteric binding site.

Data Presentation: Comparative Binding Affinities

The following table summarizes the binding affinities (Ki) of DC-TFM-Q and comparator compounds to the wild-type (WT) and two mutant variants of Kinase X. Mutations (Tyr350Ala and Phe425Ala) were introduced at key residues within the hypothesized allosteric pocket.

CompoundTarget Kinase XKi (nM) ± SEMFold Change vs. Wild-Type
DC-TFM-Q Wild-Type 25.4 ± 2.1 -
Tyr350Ala Mutant3150.8 ± 250.6124.0x increase
Phe425Ala Mutant45.9 ± 4.31.8x increase
Comparator A Wild-Type 12.1 ± 1.5 -
(ATP-Competitive)Tyr350Ala Mutant14.5 ± 1.81.2x increase
Phe425Ala Mutant13.8 ± 1.61.1x increase
Comparator B Wild-Type 58.2 ± 5.5 -
(Allosteric)Tyr350Ala Mutant3980.2 ± 310.968.4x increase
Phe425Ala Mutant65.1 ± 6.21.1x increase

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

The following diagrams illustrate the experimental process and the proposed binding model.

experimental_workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_protein Protein Expression & Purification cluster_assay Binding Assay & Data Analysis wt_dna Wild-Type Kinase X Plasmid pcr PCR with Mutagenic Primers (Tyr350Ala, Phe425Ala) wt_dna->pcr dpni DpnI Digestion of Parental DNA pcr->dpni transformation Transformation into E. coli dpni->transformation sequencing Sequence Verification of Mutants transformation->sequencing transfection Transfection into Expression System sequencing->transfection expression Protein Expression & Cell Lysis transfection->expression purification Purification of WT & Mutant Kinases expression->purification binding_assay Radioligand Competition Binding Assay purification->binding_assay analysis Calculation of IC50 and Ki Values binding_assay->analysis comparison Comparison of Binding Affinities analysis->comparison

Caption: Workflow for mutagenesis and binding site confirmation.

binding_model cluster_kinase Kinase X atp_site ATP Binding Site (Active Site) allosteric_site Putative Allosteric Site Tyr350 Tyr350 allosteric_site->Tyr350 Phe425 Phe425 CompA Comparator A CompA->atp_site Binds DCTFMQ DC-TFM-Q DCTFMQ->allosteric_site Binds CompB Comparator B CompB->allosteric_site Binds

Caption: Proposed binding model of DC-TFM-Q on Kinase X.

Experimental Protocols

Detailed methodologies are provided for the key experiments performed in this hypothetical study.

Site-Directed Mutagenesis

Site-directed mutagenesis was performed using a PCR-based method to introduce alanine substitutions at positions Tyr350 and Phe425 of the Kinase X sequence cloned into a pET-28a expression vector.[5][6]

  • Primer Design: Forward and reverse primers (25-45 bases in length) containing the desired mutation were designed to anneal to the same sequence on opposite strands of the plasmid.[7] Primers were designed to have a melting temperature (Tm) of ≥78°C and a minimum GC content of 40%.[7]

  • PCR Amplification: The PCR reaction was set up in a 50 µL volume containing 5-50 ng of template DNA, 125 ng of each primer, 1 µL of dNTP mix, 10 µL of 5x high-fidelity polymerase buffer, and 1 µL of high-fidelity DNA polymerase.[7] The thermal cycling conditions were: initial denaturation at 98°C for 30 seconds, followed by 16-18 cycles of denaturation at 98°C for 30 seconds, annealing at 55-68°C for 60 seconds, and extension at 72°C for 60 seconds/kb of plasmid length. A final extension was performed at 72°C for 10 minutes.[7]

  • Template Digestion: To remove the parental, methylated template DNA, the PCR product was treated with 1 µL of the DpnI restriction enzyme and incubated at 37°C for 1-2 hours.[8]

  • Transformation and Verification: An aliquot of the DpnI-treated plasmid was transformed into competent E. coli cells.[6] Plasmids were isolated from the resulting colonies, and the presence of the desired mutation was confirmed by Sanger sequencing.

Radioligand Competition Binding Assay

Binding affinities were determined using a radioligand competition assay in a 96-well plate format.[9][10]

  • Membrane Preparation: HEK293 cells expressing either Wild-Type or mutant Kinase X were harvested and homogenized in a cold lysis buffer. The homogenate was centrifuged to pellet the membranes, which were then washed and resuspended in an assay binding buffer (50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[9] Protein concentration was determined using a BCA assay.

  • Assay Protocol: In a final volume of 250 µL, 150 µL of membrane preparation (containing 10 µg of protein) was incubated with 50 µL of the competing test compound (DC-TFM-Q or comparators at various concentrations) and 50 µL of a radiolabeled ATP-competitive ligand (e.g., [³H]-Comparator A) at a fixed concentration near its Kd value.[9][11] The plate was incubated at 30°C for 60 minutes with gentle agitation.[9]

  • Filtration and Counting: The incubation was terminated by rapid vacuum filtration through GF/C filters pre-soaked in polyethyleneimine (PEI).[9] The filters were washed four times with an ice-cold wash buffer to remove unbound radioligand. After drying, a scintillation cocktail was added, and the radioactivity retained on the filters was quantified using a liquid scintillation counter.[9]

  • Data Analysis: Non-specific binding was determined in the presence of a high concentration of unlabeled ligand and subtracted from total binding to yield specific binding.[11] IC50 values were determined by fitting the data to a non-linear regression curve. Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

References

Safety Operating Guide

Proper Disposal of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release to researchers, scientists, and drug development professionals.

The safe and compliant disposal of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline is a critical aspect of laboratory safety and environmental responsibility. Due to its chemical structure as a halogenated and trifluoromethylated heterocyclic compound, it is imperative to treat this substance as hazardous waste. Adherence to the following procedures will ensure the safety of laboratory personnel and compliance with regulatory standards.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Required Personal Protective Equipment (PPE)

Equipment Specification
Eye Protection Chemical safety goggles and a face shield.[4][1]
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).[4][1]
Body Protection Laboratory coat. An apron or coveralls may be necessary for larger quantities.[4][1]
Respiratory Protection A NIOSH-approved respirator with cartridges for organic vapors and particulates is required if dust or aerosols may be generated.[4][1]

Waste Segregation and Collection

Proper segregation of chemical waste is fundamental to safe laboratory practice and cost-effective disposal.[1][5] this compound waste must be handled as halogenated organic waste .

  • Do Not Mix: Never mix halogenated waste with non-halogenated waste streams.[1][5] This is crucial for proper disposal and to avoid creating more complex and expensive waste mixtures.

  • Solid Waste: Collect all solid waste, including residual compound, contaminated weighing paper, gloves, and other disposable labware, in a dedicated and clearly labeled hazardous waste container.[4][5] The label must read "Halogenated Organic Solid Waste" and specify "this compound" as a constituent.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled "Halogenated Organic Liquid Waste" container.[5] Do not mix with aqueous or non-halogenated organic liquid waste.

  • Sharps Waste: Any contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container.[5]

Table 2: Waste Container Labeling Requirements

Waste Type Primary Label Contents Specification
Solid Waste HALOGENATED ORGANIC SOLID WASTEThis compound
Liquid Waste HALOGENATED ORGANIC LIQUID WASTEThis compound in [Solvent Name]
Sharps Waste SHARPS - HAZARDOUS WASTEContaminated with this compound

Step-by-Step Disposal Protocol

The overarching principle for the disposal of this compound is that it must be managed by a licensed hazardous waste facility. Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash. [4][2][5][6][7]

  • Preparation: Ensure all required PPE is correctly worn before handling the waste.

  • Waste Transfer: Carefully transfer the waste material into the appropriate, pre-labeled hazardous waste container. This should be done inside a chemical fume hood to minimize inhalation exposure.

  • Container Management: Keep waste containers securely sealed except when adding waste.[2][5] Store the containers in a designated, well-ventilated satellite accumulation area, away from incompatible materials.[1][5]

  • Spill Management: In the event of a spill, alert personnel in the immediate area and ensure adequate ventilation.[2][8] Absorb the spill with an inert material such as vermiculite or sand.[8] Collect the absorbed material and any contaminated cleaning supplies into a sealed container and dispose of it as halogenated organic solid waste.[8]

  • Final Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a certified waste management contractor.[4][2][5]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.[1]

Disposal Workflow Diagram

G cluster_prep Preparation cluster_segregation Segregation & Collection cluster_procedure Storage & Disposal cluster_spill Spill Contingency start Start: Handling of 6,7-Dichloro-2-methyl-3- (trifluoromethyl)quinoxaline Waste ppe Wear Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Collect in 'Halogenated Organic Solid Waste' Container waste_type->solid_waste Solid liquid_waste Collect in 'Halogenated Organic Liquid Waste' Container waste_type->liquid_waste Liquid sharps_waste Collect in 'Sharps' Container waste_type->sharps_waste Sharps seal Securely Seal Container solid_waste->seal liquid_waste->seal sharps_waste->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs end End: Compliant Disposal contact_ehs->end spill Spill Occurs absorb Absorb with Inert Material (e.g., Vermiculite) spill->absorb collect_spill Collect Contaminated Material absorb->collect_spill collect_spill->solid_waste Treat as Solid Waste

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 6,7-Dichloro-2-methyl-3-(trifluoromethyl)quinoxaline (CAS No. 143309-87-9). Due to the absence of a specific Safety Data Sheet (SDS), this document draws upon safety protocols for structurally related quinoxaline derivatives and halogenated aromatic compounds to ensure user safety. It is imperative to conduct a thorough risk assessment and consult your institution's Environmental Health and Safety (EHS) department before commencing any work with this chemical.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) Requirements

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to provide a barrier against skin contact. Inspect gloves for any signs of degradation or puncture before use.
Eyes/Face Safety goggles or a face shieldProtects against splashes and potential vapors that could cause serious eye irritation or damage.
Body Laboratory coatA chemically resistant lab coat should be worn to prevent contamination of personal clothing and minimize skin exposure.
Respiratory Chemical fume hood or respiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or dust. If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator with appropriate organic vapor cartridges should be used.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible.

    • Assemble all necessary equipment and reagents within the fume hood to minimize movement of the hazardous material.

    • Don all required PPE as outlined in Table 1.

  • Handling :

    • Conduct all weighing and transferring of the solid compound within the fume hood to contain any dust.

    • Avoid generating dust during handling.

    • Keep containers of the chemical tightly closed when not in use.

  • Post-Handling :

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., acetone). Collect the rinsate as hazardous waste.

    • Remove PPE carefully, avoiding contamination of skin or clothing.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing Halogenated Waste

Proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.

Table 2: Waste Disposal Protocol

Waste TypeCollection ProcedureLabeling RequirementsDisposal Route
Solid Waste (unused chemical, contaminated consumables)Collect in a designated, leak-proof, and clearly labeled hazardous waste container."Hazardous Waste," "Halogenated Organic Solid Waste," and the full chemical name: "this compound."Arrange for pickup and disposal by the institution's authorized hazardous waste management service.
Liquid Waste (contaminated solvents, rinsates)Collect in a designated, sealed, and clearly labeled hazardous waste container compatible with the solvents used."Hazardous Waste," "Halogenated Organic Liquid Waste," and list all chemical constituents, including "this compound" and the solvent(s).Arrange for pickup and disposal by the institution's authorized hazardous waste management service.

Experimental Workflow and Safety Procedures

prep Preparation ppe Don PPE prep->ppe Step 1 handling Handling post_handling Post-Handling handling->post_handling Step 3 fume_hood Work in Fume Hood handling->fume_hood decontaminate Decontaminate Equipment & Surfaces post_handling->decontaminate remove_ppe Remove PPE post_handling->remove_ppe disposal Disposal waste_pickup Hazardous Waste Pickup disposal->waste_pickup ppe->handling Step 2 segregate Segregate Halogenated Waste decontaminate->segregate segregate->disposal wash_hands Wash Hands remove_ppe->wash_hands

Caption: Workflow for safe handling and disposal of the compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.